Magnesium l-lactate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
132344-20-8 |
|---|---|
Molecular Formula |
C6H10MgO6 |
Molecular Weight |
202.45 g/mol |
IUPAC Name |
magnesium;(2S)-2-hydroxypropanoate |
InChI |
InChI=1S/2C3H6O3.Mg/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6);/q;;+2/p-2/t2*2-;/m00./s1 |
InChI Key |
OVGXLJDWSLQDRT-CEOVSRFSSA-L |
SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Mg+2] |
Isomeric SMILES |
C[C@@H](C(=O)[O-])O.C[C@@H](C(=O)[O-])O.[Mg+2] |
Canonical SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Mg+2] |
Other CAS No. |
862886-19-9 1698883-44-1 |
Synonyms |
Magnesium (S) lactate |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis of Magnesium L-Lactate via Lactic Acid Fermentation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of magnesium L-lactate through lactic acid fermentation. This biotechnological approach offers a sustainable and environmentally friendly alternative to traditional chemical synthesis, utilizing renewable resources to produce a high-purity product for the pharmaceutical, food, and dietary supplement industries.[1][2] This document details the core principles, experimental protocols, and key data associated with this process.
Introduction to Fermentative Synthesis of this compound
This compound, a highly bioavailable source of magnesium, is increasingly sought after for its therapeutic and nutritional benefits.[3] The production of L-lactic acid through microbial fermentation, followed by neutralization with a magnesium source, presents a robust method for its synthesis.[1][2] This process leverages the metabolic activity of lactic acid bacteria (LAB) or fungi to convert carbohydrates into L-lactic acid. The subsequent neutralization and crystallization steps yield high-purity this compound.[1][2]
The advantages of this biosynthetic route include the use of renewable feedstocks, potentially lower energy consumption, and the ability to produce the stereospecific L-isomer of lactate, which is readily metabolized by the human body.[1]
Microbial Strains and Fermentation Strategies
The selection of a suitable microbial strain is critical for efficient L-lactic acid production. Several microorganisms have been successfully employed for this purpose.
Lactic Acid Bacteria (LAB)
-
Lactobacillus species: Various strains of Lactobacillus, such as Lactobacillus paracasei, Lactobacillus plantarum, and Lactobacillus rhamnosus, are widely used for their high lactic acid yields.[1][2][4] These bacteria are homofermentative, meaning they primarily convert glucose to lactic acid.
Fungi
-
Rhizopus oryzae: This filamentous fungus is a notable producer of L-lactic acid and offers several advantages, including the ability to utilize starchy biomass directly, reducing the need for pretreatment.[5][6] It can also tolerate acidic conditions, which can simplify pH control during fermentation.[5][6]
Fermentation Modes
-
Batch Fermentation: A simple process where all nutrients are provided at the beginning. However, product inhibition can limit the final lactic acid concentration.[7]
-
Fed-Batch Fermentation: Involves the periodic or continuous addition of nutrients during the fermentation, which can overcome substrate limitation and lead to higher product yields.[4][7] A fed-batch process with Lactobacillus rhamnosus has been shown to produce 144 g/L of lactic acid.[4]
-
Repeated Batch Fermentation with In Situ Product Removal (ISPR): This advanced strategy involves the removal of magnesium lactate as it is formed, typically through crystallization.[4][8][9] This alleviates product inhibition, allowing for extended fermentation and significantly higher overall productivity.[4][8] This method has been shown to save substantial amounts of water and nutrients.[4][8][9]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis of this compound.
Inoculum Preparation
Objective: To prepare a healthy and active microbial culture for inoculating the fermentation vessel.
Protocol:
-
Aseptically transfer a stock culture of the selected microorganism (e.g., Lactobacillus paracasei) into a sterile flask containing an appropriate growth medium (e.g., MRS broth).
-
Incubate the culture under optimal conditions. For Lactobacillus species, this is typically at 37-42°C for 24 hours with agitation.[4][9]
-
The resulting seed culture should have a high cell density and be in the exponential growth phase.
Lactic Acid Fermentation
Objective: To convert a carbohydrate source into L-lactic acid using the prepared inoculum.
Protocol:
-
Prepare the fermentation medium. A common medium for Lactobacillus is MRS medium, which can be supplemented with a carbon source like glucose.[1] Alternative, cost-effective substrates like tomato juice have also been successfully used.[1][2]
-
Sterilize the fermentation medium and the fermenter vessel to prevent contamination.
-
Inoculate the sterile medium with the prepared seed culture (typically 10% v/v).[9]
-
Maintain the fermentation under controlled conditions of temperature (e.g., 42°C) and pH.[8][9]
-
The pH is controlled by the addition of a neutralizing agent. For magnesium lactate production, magnesium sources such as magnesium carbonate, magnesium hydroxide, or magnesium oxide are used.[1][4][10] The neutralizing agent is added as a slurry to maintain the pH in the optimal range for the microorganism (typically 5.0-6.5).[11]
-
Monitor the fermentation by periodically measuring glucose consumption and lactic acid production using analytical techniques like HPLC.
Downstream Processing: Crystallization and Purification
Objective: To recover and purify this compound from the fermentation broth.
Protocol:
-
At the end of the fermentation, separate the microbial biomass and other solid impurities from the fermentation broth by filtration or centrifugation.[1][12]
-
Concentrate the clarified broth by heating and evaporation to increase the magnesium lactate concentration to the point of supersaturation.[1][13]
-
Induce crystallization by controlled cooling of the concentrated solution. The crystallization can be performed without the addition of seed crystals.[8][9] For instance, maintaining the temperature at 42°C can facilitate crystallization.[8][9]
-
Isolate the magnesium lactate crystals from the mother liquor via vacuum filtration using a Buchner funnel.[1]
-
Wash the collected crystals with a suitable solvent, such as 99.9% alcohol, to remove residual impurities.[1]
-
Dry the purified crystals in an oven at a controlled temperature (e.g., 60°C for 24 hours) to remove any remaining moisture.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound synthesis.
Table 1: Fermentation Performance of Different Microbial Strains
| Microbial Strain | Fermentation Medium | Neutralizing Agent | Max. Lactate Concentration (g/L) | Yield (g/g) | Reference |
| Lactobacillus paracasei | 50% diluted MRS + Glucose | Hydrated Magnesium Carbonate | 107 | 0.92 | [1][2] |
| Lactobacillus plantarum | MRS + Glucose | Hydrated Magnesium Carbonate | 52 | - | [1] |
| Lactobacillus paracasei | 50% diluted Tomato Juice + Glucose | Hydrated Magnesium Carbonate | 78 | 0.73 | [1][2] |
| Lactobacillus rhamnosus | Fed-batch culture | Magnesium Oxide | 144 | 0.96 | [4] |
| Lactobacillus rhamnosus | Repeated batch with ISPR | Magnesium Oxide | 140-150 | 0.95 | [4] |
Table 2: Recovery and Purity of this compound
| Fermentation Medium | Microbial Strain | Recovery Rate (%) | Final Product Purity | Reference |
| 50% diluted MRS + Glucose | Lactobacillus paracasei | 95.9 | Crystalline purity confirmed by XRD | [1][2] |
| 50% diluted Tomato Juice + Glucose | Lactobacillus paracasei | 91.1 | Crystalline purity confirmed by XRD | [1][2] |
| Repeated batch with ISPR | Lactobacillus rhamnosus | 79.1 (Lactic acid removal rate) | High-purity crystals | [4] |
Visualizing the Process and Pathways
Workflow of this compound Synthesis
The overall process from raw materials to the final product can be visualized as a sequential workflow.
Caption: Workflow of this compound Synthesis.
Lactic Acid Metabolic Pathway (Homolactic Fermentation)
The core of the fermentation process is the metabolic conversion of glucose to lactic acid by homofermentative lactic acid bacteria.
Caption: Homolactic Fermentation Pathway.
Conclusion
The synthesis of this compound via lactic acid fermentation is a promising and sustainable technology. By selecting appropriate microbial strains, optimizing fermentation strategies, and employing efficient downstream processing, high yields of pure this compound can be achieved. This guide provides a comprehensive technical foundation for researchers and professionals in the field, outlining the key principles and methodologies for successful implementation. Further research and development in areas such as strain improvement and process optimization will continue to enhance the economic viability and environmental benefits of this biotechnological approach.
References
- 1. Production of Magnesium Dilactate through Lactic Acid Fermentation with Magnesium Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Magnesium Lactate | Mineral Salts | MINERALS & SOLUTIONS [jungbunzlauer.com]
- 4. CN105018538A - Magnesium lactate production method based on crystallization process for fermentation, separation and coupling - Google Patents [patents.google.com]
- 5. Lactic acid fermentation using Rhizopus spp.: current insights and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pse.agriculturejournals.cz [pse.agriculturejournals.cz]
- 7. mdpi.com [mdpi.com]
- 8. Efficient magnesium lactate production with in situ product removal by crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. daneshyari.com [daneshyari.com]
- 10. WO2017178426A1 - Magnesium lactate fermentation process - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. US9689007B2 - Process for the fermentative production of lactic acid from a plant extract the presence of a caustic magnesium salt - Google Patents [patents.google.com]
- 13. WO2020110108A1 - Purification of magnesium lactate from fermentation broths having high amounts of impurities - Google Patents [patents.google.com]
Molecular structure and characteristics of Magnesium l-lactate
An In-depth Technical Guide on the Core Molecular Structure and Characteristics of Magnesium L-Lactate
Introduction
This compound, the magnesium salt of L-lactic acid, is an organic mineral compound of significant interest in the pharmaceutical, nutraceutical, and research sectors. It is recognized for its superior bioavailability and physiological compatibility compared to inorganic magnesium sources.[1] As a key intermediate in cellular metabolism, the lactate moiety is not merely a counter-ion but an active component, while magnesium is an essential mineral co-factor for over 300 enzymatic reactions crucial for human health.[2][3]
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and characterization of this compound. It further delves into the biological significance of its constituent ions, detailing their roles in key cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important compound.
Molecular Structure and Physicochemical Properties
This compound is an ionic compound consisting of one divalent magnesium cation (Mg²⁺) and two L-lactate anions ([CH₃CH(OH)COO]⁻). The L-isomer of lactate is the naturally occurring form in human metabolism. The compound typically exists in hydrated forms, most commonly as the dihydrate or trihydrate.
Caption: 2D representation of the ionic coordination in this compound.
The key physicochemical properties of this compound are summarized in the table below, providing essential data for formulation and research purposes.
| Property | Value | Reference(s) |
| IUPAC Name | magnesium bis((2S)-2-hydroxypropanoate) | [4] |
| CAS Number | 18917-93-6 (for hydrate forms) | [5][6][7] |
| Molecular Formula | C₆H₁₀MgO₆ (anhydrous) | [4][8][9] |
| Molecular Weight | 202.45 g/mol (anhydrous basis) | [4][8][10] |
| Appearance | White or almost white crystalline or granular powder | [1][5][7] |
| Odor | Practically odorless | [1] |
| Taste | Neutral or slightly sourish | [1][11] |
| Solubility (in Water) | Good solubility; 84 g/L (dihydrate); Soluble in boiling water | [1][5] |
| Solubility (in Ethanol) | Practically insoluble | [5][6] |
| Melting Point | ~200 °C (decomposes) | [12] |
| pH (1% aq. solution) | ~6.5 | [11] |
| Optical Activity | [α]²⁰/D: -8.5 ± 1° (c=2% in H₂O) |
Synthesis and Manufacturing
This compound can be produced through both chemical synthesis and biotechnological fermentation processes. The choice of method depends on factors such as cost, desired purity, and scalability.
Chemical Synthesis
The most direct chemical route involves the neutralization of L-lactic acid with a high-purity magnesium source, such as magnesium carbonate, magnesium hydroxide, or magnesium oxide. The resulting salt is then isolated via precipitation and crystallization.[1][13]
Caption: General workflow for the chemical synthesis of this compound.
Fermentative Production
A sustainable alternative is the production via lactic acid fermentation. In this process, a carbohydrate source is fermented by lactic acid bacteria, such as Lactobacillus rhamnosus or Lactobacillus paracasei.[13][14] A magnesium-based neutralizing agent is added to the fermentation broth to maintain a suitable pH and directly form magnesium lactate, which can then be recovered through in-situ crystallization.[13][14][15]
Caption: Workflow for the fermentative production of this compound.
Experimental Protocols for Characterization
A precise characterization of this compound is essential for quality control in pharmaceutical and food applications. The following protocols outline key analytical methods.
Titrimetric Assay for Magnesium Lactate Content
This method determines the purity of the salt by quantifying the magnesium content via complexometric titration.
-
Principle: Magnesium ions form a stable complex with ethylenediaminetetraacetic acid (EDTA). The endpoint of the titration is detected using a metal ion indicator.
-
Methodology:
-
Accurately weigh approximately 0.5 g of the pre-dried this compound sample.
-
Dissolve the sample in 25 mL of deionized water.
-
Add 5 mL of an ammonia-ammonium chloride buffer solution (pH ~10) and 0.1 mL of an Eriochrome Black T indicator solution.
-
Titrate the solution with a standardized 0.05 mol/L EDTA disodium solution.
-
The endpoint is observed when the solution color changes from wine-red to a distinct blue.
-
The content is calculated based on the titration volume, where each mL of 0.05 mol/L EDTA is equivalent to 10.12 mg of anhydrous magnesium lactate (Mg(C₃H₅O₃)₂).[6]
-
Spectroscopic Analysis
Spectroscopic methods provide information about the molecular structure and functional groups present in the compound.
-
Infrared (IR) Spectroscopy:
-
Principle: IR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to the functional groups present.
-
Methodology: A small amount of the sample is intimately mixed with potassium bromide (KBr) and pressed into a thin pellet. The pellet is then analyzed in an FTIR spectrometer.
-
Expected Data: The IR spectrum of this compound will show characteristic absorption bands: a broad band around 3400 cm⁻¹ (O-H stretching from hydroxyl groups and hydration water), bands around 2980 cm⁻¹ (C-H stretching), a strong band around 1600 cm⁻¹ (asymmetric C=O stretching of the carboxylate anion), and bands in the 1100-1050 cm⁻¹ region (C-O stretching).
-
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: ¹³C NMR provides information on the carbon skeleton of the molecule.
-
Methodology: A sample is dissolved in a suitable deuterated solvent, typically deuterium oxide (D₂O), and analyzed in an NMR spectrometer.
-
Expected Data: The ¹³C NMR spectrum for the lactate anion is simple and will exhibit three distinct signals corresponding to the methyl carbon (-CH₃), the hydroxyl-bearing methine carbon (-CH(OH)-), and the carboxylate carbon (-COO⁻).[16]
-
Purity and Crystalline Structure
X-ray diffraction is the definitive method for confirming the crystalline nature of the product.
-
X-ray Diffraction (XRD):
-
Principle: XRD analyzes the diffraction pattern produced when X-rays interact with the ordered atomic planes of a crystalline solid. This pattern is unique to a specific crystalline structure.
-
Methodology: A powdered sample of this compound is placed in the sample holder of a powder diffractometer. The sample is irradiated with monochromatic X-rays over a range of angles (2θ), and the intensity of the diffracted X-rays is recorded.
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a fingerprint for the crystalline phase. The purity and identity of the material are confirmed by comparing the experimental pattern to a reference standard from a crystallographic database. This method was used to confirm the purity of magnesium lactate produced via fermentation.[14]
-
Biological Significance and Signaling Pathways
The therapeutic and physiological effects of this compound are attributable to the distinct and synergistic roles of both magnesium and lactate ions in cellular processes.
Role of Magnesium and Lactate
Magnesium is a crucial intracellular cation that regulates ion channels, metabolic cycles, and numerous signaling pathways.[17] It acts as a natural calcium antagonist and is essential for nerve transmission and muscle function.[18] Lactate, once considered a metabolic waste product, is now recognized as a vital energy substrate (via the "lactate shuttle") and a signaling molecule, or "lacticokine," that modulates immune responses, inflammation, and metabolic homeostasis.[19][20][21]
Key Signaling Pathways
-
Magnesium-Modulated mTOR Signaling: Magnesium is critical for activating the mTOR (mammalian target of rapamycin) pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. In muscle cells, magnesium supplementation enhances the PI3K/Akt/mTOR signaling cascade, promoting myogenic differentiation and regeneration, which is particularly relevant for counteracting age-related muscle loss (sarcopenia).[[“]]
Caption: Magnesium's role in activating the PI3K/Akt/mTOR pathway in muscle cells.
-
Lactate-GPR81 Signaling: L-lactate is a natural ligand for the G-protein coupled receptor 81 (GPR81), also known as HCAR1.[23] Activation of GPR81 in various cells, including immune cells and adipocytes, leads to the inhibition of adenylyl cyclase. This reduces intracellular cyclic AMP (cAMP) levels, resulting in anti-inflammatory effects (e.g., reduced production of TNF-α and IL-6) and metabolic regulation, such as the inhibition of lipolysis.[20]
Caption: The L-lactate signaling pathway via the GPR81 receptor.
-
Lactate and HIF-1α Signaling: Under certain conditions, such as inflammation or hypoxia, lactate can contribute to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[19][24] Stabilized HIF-1α acts as a transcription factor that promotes the expression of genes involved in glycolysis, angiogenesis (e.g., VEGF), and the inflammatory response. This pathway highlights lactate's role in cellular adaptation to low-oxygen environments and in modulating immune functions.[19][24]
Caption: Lactate's influence on the stabilization of the HIF-1α transcription factor.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable compound for various applications:
-
Mineral Supplementation: It serves as a highly bioavailable oral magnesium source for the prevention and treatment of magnesium deficiency.[9][25] Its good solubility and tolerability make it a preferred choice for formulation. Studies have shown that slow-release or extended-release formulations of magnesium lactate can reduce gastrointestinal side effects, improving patient compliance.[26][27]
-
Drug Formulation: Due to its neutral taste and good solubility, it is an excellent candidate for fortifying liquid formulations, beverages, and foods for special medical purposes.[1]
-
Research Tool: As a source of two biologically active molecules, this compound is a useful tool for studying the distinct and combined effects of magnesium and lactate on cellular metabolism, inflammation, neurological function, and cardiovascular health.[3]
Conclusion
This compound is a well-characterized organic salt with a defined molecular structure and favorable physicochemical properties. Its production is achievable through robust chemical and sustainable fermentation methods, and its quality can be rigorously assessed using standard analytical protocols. Beyond its role as a superior delivery form of magnesium, the compound is a source of two critical signaling molecules that modulate fundamental cellular pathways, including mTOR, GPR81, and HIF-1α. This dual-action nature makes this compound a compound of high importance for drug development, clinical nutrition, and biomedical research.
References
- 1. Magnesium Lactate | Mineral Salts | MINERALS & SOLUTIONS [jungbunzlauer.com]
- 2. nmnbio.co.uk [nmnbio.co.uk]
- 3. magnesium lactate [beyond-lifespan.com]
- 4. Magnesium lactate, l- | C6H10MgO6 | CID 15775272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound trihydrate | 18917-93-6 [chemicalbook.com]
- 6. Magnesium lactate [chembk.com]
- 7. This compound trihydrate CAS#: 18917-93-6 [amp.chemicalbook.com]
- 8. Magnesium lactate | C6H10MgO6 | CID 6536825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Magnesium lactate - Wikipedia [en.wikipedia.org]
- 10. 乳酸镁 水合物 certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 11. lohmann-minerals.com [lohmann-minerals.com]
- 12. moehs.com [moehs.com]
- 13. CN105018538A - Magnesium lactate production method based on crystallization process for fermentation, separation and coupling - Google Patents [patents.google.com]
- 14. Production of Magnesium Dilactate through Lactic Acid Fermentation with Magnesium Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. MAGNESIUM LACTATE(26867-84-5) 13C NMR spectrum [chemicalbook.com]
- 17. Intracellular magnesium homeostasis - Magnesium in the Central Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Magnesium and the Brain: A Focus on Neuroinflammation and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Lactate: a multifunctional signaling molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Lactate as a Signaling Molecule That Regulates Exercise-Induced Adaptations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. consensus.app [consensus.app]
- 23. tandfonline.com [tandfonline.com]
- 24. researchgate.net [researchgate.net]
- 25. drugs.com [drugs.com]
- 26. Types of Magnesium and Their Benefits [healthline.com]
- 27. taylorandfrancis.com [taylorandfrancis.com]
The Pivotal Role of L-Lactate in Orchestrating Intracellular Magnesium Ion Transport: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Magnesium (Mg²⁺), the second most abundant intracellular divalent cation, is a critical cofactor in a vast array of enzymatic reactions and plays a vital role in cellular signaling and energy metabolism. The regulation of intracellular Mg²⁺ homeostasis is a complex process involving a network of transporters and channels. Emerging evidence has identified L-lactate, a product of glycolysis, as a key signaling molecule in this process. This technical guide provides an in-depth exploration of the biological role of L-lactate in magnesium ion transport, focusing on the underlying signaling pathways, experimental methodologies to investigate these processes, and a summary of key quantitative data. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the fields of cell biology, metabolism, and pharmacology.
Introduction
For over a century, lactate has been primarily viewed as a metabolic waste product of anaerobic glycolysis. However, a paradigm shift has occurred, and L-lactate is now recognized as a dynamic signaling molecule, or "lactormone," that participates in the regulation of various physiological processes.[1] A seminal discovery has illuminated the role of L-lactate as a key activator of intracellular magnesium dynamics, linking cellular metabolism to Mg²⁺ signaling.[2][3][4] This guide will dissect the mechanisms by which L-lactate modulates Mg²⁺ transport, providing a foundational understanding for future research and therapeutic development.
The L-Lactate-Mediated Magnesium Signaling Pathway
Recent studies have elucidated a novel signaling pathway where L-lactate orchestrates the mobilization of Mg²⁺ from the endoplasmic reticulum (ER) to the mitochondria. This process is crucial for integrating cellular metabolism with mitochondrial bioenergetics.
Signaling Cascade:
-
L-Lactate Entry: L-lactate is transported into the cell via monocarboxylate transporters (MCTs).[5]
-
ER Magnesium Release: Intracellular L-lactate acts as a signaling molecule, triggering a rapid release of Mg²⁺ from ER stores.[2][3][4] This effect is specific to the L-enantiomer of lactate.[2]
-
Mitochondrial Magnesium Uptake: The released Mg²⁺ is subsequently taken up by the mitochondria.[2][3][4]
-
Role of Mrs2: The mitochondrial Mg²⁺ uptake is facilitated by the mitochondrial inner membrane channel, Mrs2.[2][3] Overexpression of Mrs2 enhances this uptake, while its knockout abolishes the L-lactate-induced mitochondrial Mg²⁺ surge.[2]
-
Temperature and Membrane Potential Dependence: This entire process is remarkably sensitive to temperature and dependent on the mitochondrial membrane potential (ΔΨm).[2][3]
The following diagram illustrates this signaling pathway:
Quantitative Data on L-Lactate Mediated Magnesium Transport
The following tables summarize the key quantitative findings from studies investigating the effects of L-lactate on intracellular magnesium concentrations.
Table 1: Effect of L-Lactate on Intracellular Magnesium Concentration in Primary Hepatocytes
| Treatment | Change in ER Mg²⁺ (Mag-Green Fluorescence Intensity) | Change in Mitochondrial Mg²⁺ (Mag-Green Fluorescence Intensity) |
| L-Lactate (5 mM) | Significant Decrease[2] | Significant Increase[2] |
| D-Lactate (5 mM) | No significant change[2] | No significant change[2] |
| 3-Phenyllactic acid | Partial ER depletion[2] | Nominal mitochondrial uptake[2] |
Table 2: Dose-Dependency of L-Lactate on ER Magnesium Depletion and Mitochondrial Uptake
| L-Lactate Concentration | ER Mg²⁺ Depletion | Mitochondrial Mg²⁺ Uptake |
| Dose-dependent | Yes[2] | Yes[2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of L-lactate's role in magnesium transport.
Measurement of Intracellular Magnesium Dynamics using Fluorescent Indicators
Objective: To visualize and quantify the changes in intracellular free Mg²⁺ concentration in different cellular compartments in response to L-lactate stimulation.
Materials:
-
Fluorescent Mg²⁺ indicator: Magnesium Green™, AM; Mag-Fura-2, AM; or Mag-Indo-1, AM (Thermo Fisher Scientific)[6]
-
MitoTracker™ Red CMXRos (for mitochondrial co-localization)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
L-lactate and other test compounds
-
Confocal microscope
Protocol:
-
Cell Culture: Plate cells (e.g., primary hepatocytes) on glass-bottom dishes suitable for live-cell imaging.
-
Dye Loading:
-
Prepare a loading solution containing the chosen Mg²⁺ indicator (e.g., 5 µM Magnesium Green™, AM), MitoTracker™ Red (200 nM), and Pluronic F-127 (0.02%) in HBSS.
-
Incubate the cells with the loading solution at 37°C for 30-60 minutes.
-
-
Washing: Wash the cells three times with fresh HBSS to remove excess dye.
-
Live-Cell Imaging:
-
Mount the dish on the stage of a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.
-
Acquire baseline fluorescence images for both the Mg²⁺ indicator and the mitochondrial marker.
-
Add L-lactate or other test compounds to the imaging medium at the desired final concentration (e.g., 5 mM).
-
Record time-lapse images to monitor the changes in fluorescence intensity in different cellular regions (e.g., ER, mitochondria, nucleus).
-
-
Data Analysis:
-
Define regions of interest (ROIs) for the ER (identified by its reticular structure and exclusion of the nucleus and mitochondria) and mitochondria (identified by the MitoTracker™ signal).
-
Quantify the average fluorescence intensity within each ROI over time.
-
Normalize the fluorescence intensity to the baseline (F/F₀) to represent the relative change in Mg²⁺ concentration.
-
The following diagram outlines the experimental workflow for measuring intracellular Mg²⁺ dynamics:
Quantification of Total Intracellular Magnesium
Objective: To determine the total magnesium content within cells.
Method 1: Fluorescent Plate Reader Assay with DCHQ5
This protocol is adapted for quantifying total intracellular Mg in small cell samples.[7][8]
Materials:
-
Diaza-18-crown-6-hydroxyquinoline-5 (DCHQ5) fluorescent dye
-
MOPS buffer
-
Methanol (MeOH)
-
Magnesium sulfate (MgSO₄) for standard curve
-
Fluorescent plate reader
Protocol:
-
Sample Preparation:
-
Harvest and wash cells three times with DPBS.
-
Resuspend a known number of cells (e.g., 10⁶ cells/mL) in MOPS:MeOH buffer.
-
Sonicate the cell suspension to release intracellular contents.
-
-
Standard Curve Preparation:
-
Prepare a series of MgSO₄ solutions of known concentrations in the same buffer.
-
-
Assay:
-
In a 96-well plate, add the sonicated cell lysate or MgSO₄ standards.
-
Add the DCHQ5 working solution to each well.
-
-
Measurement:
-
Read the fluorescence on a fluorescent plate reader at the appropriate excitation and emission wavelengths for DCHQ5.
-
-
Analysis:
-
Generate a standard curve from the MgSO₄ standards.
-
Calculate the total intracellular magnesium concentration in the cell samples based on the standard curve and normalize to the cell number.
-
Method 2: Colorimetric Assay
Objective: To measure total magnesium concentration in biological samples using a colorimetric method.
Materials:
-
QuantiChrom™ Magnesium Assay Kit (or similar)[9]
-
Spectrophotometer or 96-well plate reader
Protocol:
-
Sample Preparation: Prepare cell lysates as described above.
-
Assay: Follow the manufacturer's instructions. Typically, this involves adding a reagent containing a dye (e.g., calmagite) that forms a colored complex with magnesium.
-
Measurement: Measure the absorbance at the specified wavelength (e.g., 500 nm).
-
Analysis: Calculate the magnesium concentration based on a standard curve provided with the kit or prepared from known magnesium standards.
The Role of Other Magnesium Transporters
While Mrs2 is implicated in the mitochondrial uptake of L-lactate-mobilized Mg²⁺, other transporters are crucial for overall cellular and systemic magnesium homeostasis.
-
TRPM6/7: These are channel-kinases that play a significant role in apical Mg²⁺ influx in epithelial cells.[10]
-
CNNM family (CNNM1-4): These proteins are involved in basolateral Mg²⁺ efflux, potentially functioning as Na⁺/Mg²⁺ exchangers.[10][11][12] The interaction of CNNM proteins with the TRPM7 channel can stimulate divalent cation entry.[13] The function of CNNM proteins can be regulated by direct interaction with the phosphatase of regenerating liver (PRL).[10][11]
The interplay between L-lactate signaling and the activity of these other transporters is an active area of investigation.
The logical relationship between key proteins in magnesium transport is depicted below:
Conclusion and Future Directions
The discovery of L-lactate as a signaling molecule that mobilizes intracellular magnesium has profound implications for our understanding of cellular metabolism and signaling. This L-lactate-Mrs2 axis provides a direct link between glycolysis and mitochondrial function, mediated by Mg²⁺ dynamics. For researchers and drug development professionals, this pathway presents novel therapeutic targets for a range of diseases characterized by metabolic dysregulation and impaired magnesium homeostasis, including cardiovascular and metabolic disorders.[4][14]
Future research should focus on:
-
Elucidating the precise molecular mechanism by which intracellular L-lactate is sensed to trigger ER Mg²⁺ release.
-
Investigating the interplay between the L-lactate signaling pathway and other known magnesium transporters like TRPM and CNNM proteins.
-
Exploring the therapeutic potential of modulating this pathway in disease models.
This technical guide provides a comprehensive overview of the current knowledge on the biological role of L-lactate in magnesium ion transport. The detailed protocols and summarized data offer a practical resource for scientists aiming to investigate this exciting and rapidly evolving field.
References
- 1. Lactate: a multifunctional signaling molecule [e-jyms.org]
- 2. Lactate Elicits ER-Mitochondrial Mg2+ Dynamics To Integrate Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lactate Elicits ER-Mitochondrial Mg2+ Dynamics to Integrate Cellular Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news.uthscsa.edu [news.uthscsa.edu]
- 5. Lactate transport in skeletal muscle — role and regulation of the monocarboxylate transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent Mg2+ Indicators—Section 19.6 | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. air.unimi.it [air.unimi.it]
- 8. Protocol to quantify total intracellular magnesium in small samples using a fluorescent plate reader and fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioassaysys.com [bioassaysys.com]
- 10. CrossTalk proposal: CNNM proteins are Na+/Mg2+ exchangers playing a central role in transepithelial Mg2+ (re)absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The PACT Network: PRL, ARL, CNNM, and TRPM Proteins in Magnesium Transport and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. CNNM proteins selectively bind to the TRPM7 channel to stimulate divalent cation entry into cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A method for measuring intracellular free magnesium concentration in platelets using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Spatio-temporal Dynamics of Intracellular Magnesium with L-Lactate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the recently elucidated spatio-temporal dynamics of intracellular magnesium ([Mg2+]i) in response to L-lactate. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the underlying signaling pathways, detailed experimental protocols for their investigation, and a summary of the key quantitative data.
Core Signaling Pathway: L-Lactate as a Second Messenger for Magnesium Mobilization
Recent groundbreaking research has identified L-lactate, a key metabolite, as a signaling molecule that orchestrates the dynamic redistribution of magnesium within the cell.[1][2][3] This process involves the release of Mg2+ from the endoplasmic reticulum (ER) and its subsequent uptake into the mitochondria, a critical axis for integrating cellular metabolism and bioenergetics.[1][2][3]
The signaling cascade is initiated by the entry of L-lactate into the cell, primarily through monocarboxylate transporters (MCTs).[1] Once in the cytoplasm, L-lactate triggers a rapid release of Mg2+ from the ER stores.[1][2] This transient increase in cytosolic Mg2+ is then followed by the uptake of Mg2+ into the mitochondrial matrix.[1][2] This mitochondrial Mg2+ influx is facilitated by the mitochondrial magnesium channel, Mrs2.[1][2][4] This entire process is highly specific to L-lactate and is temperature-sensitive.[1][2]
This newly discovered pathway has significant implications for understanding cellular responses to metabolic changes, such as those occurring during intense exercise or in pathological states like heart disease, diabetes, and cancer, where L-lactate levels are often elevated.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of L-lactate on intracellular magnesium dynamics.
| Parameter | Cell Type | L-Lactate Concentration | Observed Effect | Reference |
| ER Mg2+ Release | Hepatocytes | 5 mM | Rapid depletion of ER Mg2+ | [1] |
| HeLa | 5 mM | Depletion of ER Mg2+ | [1] | |
| MEFs | 5 mM | Depletion of ER Mg2+ | [1] | |
| Mitochondrial Mg2+ Uptake | Hepatocytes | 5 mM | Elevation of mitochondrial Mg2+ with a lag time of ~25 seconds | [1] |
| HeLa | 5 mM | Elevation of mitochondrial Mg2+ | [1] | |
| MEFs | 5 mM | Elevation of mitochondrial Mg2+ | [1] | |
| Dose-Response | Hepatocytes | 1-10 mM | Dose-dependent ER Mg2+ release and mitochondrial Mg2+ uptake | [1] |
| Temperature Sensitivity | Hepatocytes | 5 mM | Process is significantly enhanced at 37°C compared to 25°C | [1] |
| Fluorescent Probe | Target | Dissociation Constant (Kd) | Excitation/Emission (nm) | Reference |
| Magnesium Green™ | Mg2+ | ~1.0 mM | 488/510 | [1] |
| Mag-FRET-1 | Mg2+ | 148 µM | (FRET) | [6] |
| DCHQ5 | Total Mg2+ | N/A | N/A | [7] |
| Laconic | L-Lactate | 1 µM - 10 mM range | (FRET) | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the spatio-temporal dynamics of intracellular magnesium in response to L-lactate.
Measurement of ER and Mitochondrial Mg2+ Dynamics using Confocal Microscopy
This protocol describes the use of the fluorescent indicator Magnesium Green™ to visualize changes in Mg2+ concentration in the ER and mitochondria.
Materials:
-
Cells of interest (e.g., primary hepatocytes, HeLa, MEFs)
-
Collagen-coated glass coverslips (25 mm)
-
Complete cell culture medium
-
Magnesium Green™, AM ester (fluorescent Mg2+ indicator)
-
MitoTracker™ Deep Red FM (mitochondrial marker)
-
L-lactate stock solution
-
Physiological buffer (e.g., HBSS)
-
Confocal laser scanning microscope with an environmental chamber
Procedure:
-
Cell Seeding: Seed cells on collagen-coated glass coverslips and culture overnight to allow for attachment and spreading.
-
Dye Loading:
-
Prepare a loading solution containing 2.5 µM Magnesium Green™-AM and 1.0 µM MitoTracker™ Deep Red FM in complete growth medium.
-
Incubate the cells with the loading solution for 30 minutes at 37°C in a 5% CO2 incubator.[1]
-
-
Washing: Wash the cells three times with pre-warmed physiological buffer to remove excess dye.
-
Imaging:
-
Mount the coverslip in a live-cell imaging chamber on the stage of a confocal microscope equipped with an environmental chamber maintained at 37°C and 5% CO2.
-
Allow the cells to equilibrate for 10-15 minutes.
-
Identify cells with good morphology and stable fluorescence.
-
Set the imaging parameters:
-
Acquire baseline images every 5-10 seconds for 1-2 minutes to establish a stable baseline.
-
-
Stimulation: Gently add L-lactate to the imaging chamber to the desired final concentration (e.g., 5 mM).
-
Post-Stimulation Imaging: Continue acquiring images at the same frequency for at least 5-10 minutes to capture the dynamic changes in Mg2+ levels in the ER and mitochondria.
-
Data Analysis:
-
Define regions of interest (ROIs) for the ER (perinuclear region excluding the nucleus) and mitochondria (identified by MitoTracker™ signal).
-
Measure the mean fluorescence intensity of Magnesium Green™ in these ROIs over time.
-
Normalize the fluorescence intensity to the baseline to determine the relative change in Mg2+ concentration.
-
Measurement of Intracellular L-Lactate Dynamics using a FRET-based Sensor
This protocol outlines the use of the genetically encoded FRET-based L-lactate sensor, Laconic, to monitor changes in intracellular L-lactate concentrations.
Materials:
-
Cells of interest
-
Laconic plasmid DNA
-
Transfection reagent (e.g., Lipofectamine)
-
Complete cell culture medium
-
Physiological buffer (e.g., HBSS)
-
Fluorescence microscope equipped for FRET imaging (with appropriate filters for CFP and YFP)
Procedure:
-
Transfection:
-
Seed cells in a suitable imaging dish or on coverslips.
-
Transfect the cells with the Laconic plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow 24-48 hours for sensor expression.
-
-
Imaging:
-
Replace the culture medium with pre-warmed physiological buffer.
-
Mount the dish on the stage of a fluorescence microscope equipped for FRET imaging.
-
Set the imaging parameters for FRET:
-
Excitation of the donor (CFP) at ~430 nm.
-
Simultaneous or sequential acquisition of emission from the donor (CFP, ~475 nm) and the acceptor (YFP, ~530 nm).
-
-
Acquire baseline FRET ratio images.
-
-
Stimulation and Data Acquisition:
-
Introduce stimuli that are expected to alter intracellular lactate levels (e.g., glucose, metabolic inhibitors).
-
Continuously acquire FRET ratio images to monitor the dynamics of intracellular L-lactate.
-
-
Data Analysis:
-
Calculate the FRET ratio (Acceptor/Donor or YFP/CFP) for each cell over time.
-
Changes in the FRET ratio reflect changes in the intracellular L-lactate concentration.[8]
-
For quantitative measurements, an in-situ calibration can be performed using agents that permeabilize the membrane to lactate and pyruvate.[11]
-
In Situ Calibration of Fluorescent Magnesium Indicators
To obtain quantitative measurements of intracellular Mg2+ concentrations, it is essential to perform an in situ calibration of the fluorescent indicator.
Materials:
-
Cells loaded with a ratiometric Mg2+ indicator (e.g., Mag-Fura-2)
-
Calibration buffer with varying known concentrations of free Mg2+
-
Ionophore (e.g., 4-bromo A-23187)
-
Fluorescence imaging system capable of ratiometric measurements
Procedure:
-
Cell Preparation: Load cells with the ratiometric Mg2+ indicator as described in the relevant protocol.
-
Permeabilization: Treat the cells with an ionophore (e.g., 5-10 µM 4-bromo A-23187) to make the cell membrane permeable to Mg2+.
-
Equilibration: Sequentially perfuse the cells with calibration buffers containing known concentrations of free Mg2+, allowing the intracellular and extracellular Mg2+ concentrations to equilibrate at each step.
-
Measurement: At each Mg2+ concentration, measure the fluorescence ratio (R).
-
Determination of Rmin and Rmax:
-
Measure the minimum fluorescence ratio (Rmin) in a Mg2+-free calibration buffer containing a chelator (e.g., EDTA).
-
Measure the maximum fluorescence ratio (Rmax) in a saturating concentration of Mg2+.
-
-
Calculation of [Mg2+]i: Use the Grynkiewicz equation to calculate the intracellular Mg2+ concentration: [Mg2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2) where Kd is the dissociation constant of the indicator, and Sf2/Sb2 is the ratio of fluorescence intensities at the denominator wavelength for the ion-free and ion-bound forms of the indicator.
Conclusion
The discovery of L-lactate as a signaling molecule that modulates intracellular magnesium dynamics represents a significant advancement in our understanding of cellular metabolism and signaling. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further investigate this novel pathway and its implications in health and disease. The continued development of advanced fluorescent probes and imaging techniques will undoubtedly shed more light on the intricate spatio-temporal regulation of these essential ions and metabolites, opening new avenues for therapeutic intervention.
References
- 1. news.uthscsa.edu [news.uthscsa.edu]
- 2. Lactate Elicits ER-Mitochondrial Mg2+ Dynamics to Integrate Cellular Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lactate as a new second messenger shaping intracellular Mg2+ dynamics and bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure and function of the human mitochondrial MRS2 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Lactate and the Lactate Dehydrogenase in Inflammatory Diseases and Major Risk Factors in COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cryo-EM structures of human magnesium channel MRS2 reveal gating and regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Live Cell Imaging of Mitochondrial Redox State in Mammalian Cells and Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for imaging mammalian mitochondrial morphology: a prospective on MitoGraph - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Synthesis and Purification of Magnesium L-Lactate
This technical guide provides a comprehensive overview of the chemical synthesis and purification of Magnesium L-lactate for researchers, scientists, and drug development professionals. The document details various synthesis methodologies, purification protocols, and presents quantitative data in structured tables for comparative analysis. Visual diagrams generated using Graphviz are included to illustrate key processes and pathways.
Introduction
This compound, the magnesium salt of L-lactic acid, is a widely used compound in the pharmaceutical and food industries as a magnesium supplement and a buffering agent.[1][2][3] Its high bioavailability and tolerability make it a preferred choice for magnesium supplementation. The production of high-purity this compound is crucial for its application in these regulated industries. This guide explores the common synthesis routes and purification techniques employed to achieve the desired product quality.
Chemical Synthesis of this compound
The synthesis of this compound typically involves the reaction of L-lactic acid with a magnesium source. The most common magnesium sources are magnesium oxide (MgO), magnesium hydroxide (Mg(OH)₂), and magnesium carbonate (MgCO₃).[4][5][6]
2.1. Synthesis via Reaction with Magnesium Oxide
The reaction between L-lactic acid and magnesium oxide is a widely employed method for this compound synthesis.[7][8] Magnesium oxide serves as a key raw material, reacting with lactic acid to form magnesium lactate.[7][8] This process requires specific temperature and pH conditions to ensure high product purity.[7][8]
Experimental Protocol: A typical protocol involves heating an aqueous solution of L-lactic acid (22.0-33.3%) to 70°C.[9] Magnesium oxide is then added portion-wise with stirring.[9] The reaction is exothermic, and cooling may be necessary to maintain the temperature at 70°C.[9] The reaction is carried out for 2.5-3 hours until a pH of 6.5-7.2 is reached, leading to the formation of this compound crystals.[9]
2.2. Synthesis via Reaction with Magnesium Hydroxide
Magnesium hydroxide can also be used as a neutralizing agent in the production of this compound, particularly in fermentation processes where L-lactic acid is produced.[5][6]
Experimental Protocol: In a fermentation process producing lactic acid, magnesium hydroxide is used as a neutralizing agent to maintain the pH between 5.5 and 6.5.[5] This results in the formation of a fermentation broth containing magnesium lactate.[5]
2.3. Synthesis via Reaction with Magnesium Carbonate
Magnesium carbonate is another effective magnesium source for the synthesis of this compound.[4][5][6][10] It reacts with lactic acid to produce magnesium lactate, with the release of carbon dioxide. A sustainable method involves the use of hydrated magnesium carbonate hydroxide to neutralize lactic acid produced during fermentation.[10][11]
Experimental Protocol: In a fermentation broth containing lactic acid, hydrated magnesium carbonate hydroxide is added as a neutralizing agent.[10][11] The reaction is controlled to minimize the formation of by-products and impurities.[11]
Chemical Reaction Pathways
References
- 1. fao.org [fao.org]
- 2. Food safety and quality: detail [fao.org]
- 3. Food safety and quality: detail [fao.org]
- 4. WO2005123647A1 - Process for the preparation of lactic acid or lactate from a magnesium lactate comprising medium - Google Patents [patents.google.com]
- 5. CN105018538A - Magnesium lactate production method based on crystallization process for fermentation, separation and coupling - Google Patents [patents.google.com]
- 6. CN101018756A - Process for the preparation of lactic acid or lactate from a magnesium lactate comprising medium - Google Patents [patents.google.com]
- 7. meixi-mgo.com [meixi-mgo.com]
- 8. Application of Magnesium Oxide on Magnesium Lactate [magnesiumking.com]
- 9. RU2402241C1 - Method for production of magnesium lactate dietary supplement - Google Patents [patents.google.com]
- 10. Production of Magnesium Dilactate through Lactic Acid Fermentation with Magnesium Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unveiling the Solubility Profile of Magnesium L-Lactate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the solubility of magnesium L-lactate in various aqueous and organic solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles critical data on solubility parameters, details established experimental protocols for solubility determination, and presents a visual workflow to aid in experimental design. Understanding the solubility of this compound is paramount for its application in pharmaceutical formulations, nutritional supplements, and other biotechnological fields, as it directly influences bioavailability and efficacy.
Executive Summary
This compound, the magnesium salt of L-lactic acid, exhibits favorable solubility in aqueous solutions, a characteristic that underpins its use as a bioavailable source of magnesium. This guide consolidates available quantitative and qualitative data, revealing a significant dependence of its aqueous solubility on temperature. In contrast, its solubility in organic solvents is generally limited. This document serves as a comprehensive resource, offering detailed methodologies for solubility assessment and a clear, structured presentation of solubility data to support formulation and development activities.
Solubility Data of this compound
The solubility of this compound has been investigated in both aqueous and organic media. The following tables summarize the available quantitative and qualitative data.
Table 1: Quantitative Solubility of this compound in Aqueous Solution
| Temperature (°C) | Temperature (K) | Molarity (mol/kg) | Solubility ( g/100 g H₂O) | Source |
| 5.1 | 278.2 | 0.283 | 6.75 | [1] |
| 15.0 | 288.1 | 0.312 | 7.44 | [1] |
| 20.0 | 293.1 | - | ~8.4 | [2] |
| 25.0 | 298.1 | 0.346 | 8.25 | [1] |
| 35.0 | 308.1 | 0.385 | 9.18 | [1] |
| 45.0 | 318.1 | 0.431 | 10.28 | [1] |
| 55.0 | 328.1 | 0.485 | 11.57 | [1] |
| 65.0 | 338.1 | 0.548 | 13.07 | [1] |
| 70.0 | 343.1 | 0.586 | 13.98 | [1] |
Note: The data from Apelblat et al. (2005) was originally presented in molality (mol/kg) and has been converted to g/100 g H₂O for comparative purposes, assuming the density of water is approximately 1 g/mL. The value at 20°C from Jungbunzlauer is given as 84 g/L, which is approximately 8.4 g/100 mL.
Table 2: Solubility of this compound in Organic Solvents
| Solvent | Qualitative Solubility | Quantitative Solubility | Source |
| Ethanol (96%) | Practically insoluble | - | [3][4] |
| Ethanol | Slightly soluble | - | [5] |
| Dimethyl Sulfoxide (DMSO) | - | 0.1 mg/mL (with moisture) | [6] |
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. Standardized methods ensure reproducibility and comparability of data. The most widely recognized protocols are provided by organizations such as the Organisation for Economic Co-operation and Development (OECD) and the United States Pharmacopeia (USP).
OECD Test Guideline 105: Water Solubility
This guideline details two primary methods for determining the water solubility of substances: the Column Elution Method and the Flask Method .
1. Column Elution Method:
-
Principle: This method is suitable for substances with low solubility. A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is measured until it reaches a plateau, which represents the saturation solubility.
-
Apparatus:
-
Thermostatted column with an inert support (e.g., glass wool, silica gel).
-
Constant-flow pump.
-
Fraction collector.
-
Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectroscopy).
-
-
Procedure:
-
Prepare the column by coating the support material with an excess of the test substance.
-
Equilibrate the column at the desired temperature.
-
Pump water through the column at a low, constant flow rate.
-
Collect fractions of the eluate at regular intervals.
-
Analyze the concentration of the test substance in each fraction.
-
Continue until the concentration reaches a constant value (equilibrium).
-
The average of the plateau concentrations is taken as the water solubility.
-
2. Flask Method:
-
Principle: This is the classical method for determining the solubility of substances that are more soluble. An excess amount of the solid is agitated in the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved substance is then measured in the saturated solution.
-
Apparatus:
-
Thermostatted shaker or magnetic stirrer.
-
Equilibration vessels (e.g., flasks, vials).
-
Filtration or centrifugation equipment to separate the solid phase.
-
Analytical instrumentation for concentration measurement.
-
-
Procedure:
-
Add an excess amount of the test substance to the solvent in an equilibration vessel.
-
Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium. A preliminary test is often conducted to determine the time to reach equilibrium.
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Separate the saturated solution from the solid phase by filtration or centrifugation, ensuring the temperature is maintained.
-
Determine the concentration of the substance in the clear supernatant/filtrate using a validated analytical method.
-
USP General Chapter <1236>: Solubility
This chapter provides a comprehensive overview of the principles and methods for determining the solubility of drug substances. It emphasizes the importance of reaching thermodynamic equilibrium and discusses various factors that can influence solubility measurements, such as pH, temperature, and the crystalline form of the substance. The "saturation shake-flask method," similar to the OECD Flask Method, is highlighted as a common and reliable technique.
Key Considerations from USP <1236>:
-
Equilibrium: It is crucial to ensure that thermodynamic equilibrium has been reached. This can be verified by approaching equilibrium from both undersaturated and supersaturated states.
-
Solid Phase Analysis: After the solubility measurement, the solid phase should be analyzed (e.g., by X-ray diffraction, microscopy) to ensure that no phase transformation (e.g., hydration, polymorphism) has occurred during the experiment.
-
Purity of Substance and Solvent: The purity of both the solute and the solvent can significantly impact solubility and should be well-characterized.
-
pH of the Saturated Solution: For ionizable compounds, the pH of the saturated solution must be measured and reported, as solubility can be highly pH-dependent.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for determining the equilibrium solubility of a compound using the shake-flask method, a widely accepted experimental protocol.
Conclusion
The solubility of this compound is a critical parameter for its formulation and application. This technical guide provides a consolidated resource of its solubility in aqueous and organic solvents, with a notable temperature-dependent increase in water. The detailed experimental protocols from OECD and USP offer a robust framework for conducting reliable and reproducible solubility studies. The provided workflow diagram serves as a practical tool for researchers designing and executing these experiments. Further research is warranted to expand the quantitative solubility data of this compound in a broader range of pharmaceutically relevant organic solvents.
References
- 1. researchgate.net [researchgate.net]
- 2. Magnesium Lactate | Mineral Salts | MINERALS & SOLUTIONS [jungbunzlauer.com]
- 3. This compound trihydrate CAS#: 18917-93-6 [m.chemicalbook.com]
- 4. This compound trihydrate CAS#: 18917-93-6 [amp.chemicalbook.com]
- 5. Magnesium lactate trihydrate, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. selleckchem.com [selleckchem.com]
Unveiling the Precision of Magnesium L-Lactate Dihydrate's Crystalline Architecture: A Technical Guide
For Immediate Release
A comprehensive technical guide detailing the crystalline structure of Magnesium L-Lactate Dihydrate has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the compound's solid-state architecture, crucial for understanding its physicochemical properties and optimizing its use in pharmaceutical formulations.
This compound Dihydrate, a bioavailable source of magnesium, crystallizes in an orthorhombic system. The crystal structure consists of a central magnesium ion coordinated by two lactate anions and two water molecules, forming a distorted octahedral geometry. This specific arrangement dictates the compound's stability, solubility, and interaction with other molecules, making its detailed characterization essential for drug formulation and delivery.
Crystallographic Data Summary
The precise arrangement of atoms within the this compound Dihydrate crystal has been determined through single-crystal X-ray diffraction. The key crystallographic parameters are summarized below, offering a quantitative foundation for further computational modeling and experimental design.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | |
| a | 6.0525 (12) Å |
| b | 11.919 (2) Å |
| c | 14.526 (3) Å |
| α, β, γ | 90° |
| Volume (V) | 1047.9 (4) ų |
| Formula Units per Cell (Z) | 4 |
| Calculated Density | 1.512 Mg/m³ |
Experimental Protocols
The determination of this intricate crystalline structure relies on established experimental techniques. The primary method employed is single-crystal X-ray diffraction, a powerful analytical tool for elucidating the three-dimensional arrangement of atoms in a crystalline solid.
Single-Crystal X-ray Diffraction
A suitable single crystal of this compound Dihydrate, with dimensions of approximately 0.28 mm x 0.20 mm x 0.16 mm, was mounted on a diffractometer.[1] The crystal was maintained at a constant temperature of 293 K during data collection. Molybdenum Kα radiation (λ = 0.71073 Å) was used as the X-ray source. A total of 10,148 reflections were measured, of which 1,401 were unique.[1] The structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in a difference Fourier map and refined isotropically.
Molecular and Crystal Structure Visualization
The coordination environment of the magnesium ion is a critical feature of the crystal structure. The magnesium cation is chelated by two lactate anions, with each lactate molecule coordinating to the magnesium through one oxygen atom of the carboxylate group and the oxygen atom of the hydroxyl group. The coordination sphere is completed by two water molecules, resulting in a six-coordinate, distorted octahedral geometry around the magnesium ion.[1]
The individual complex molecules are interconnected through a network of hydrogen bonds. The aqua ligands and the hydroxyl groups of the lactate anions act as hydrogen bond donors, while the carboxylate oxygen atoms serve as acceptors. This extensive hydrogen bonding network links the molecules into helical chains that propagate along the crystallographic a-axis, ultimately forming a stable three-dimensional supramolecular architecture.[1]
References
Methodological & Application
Application Notes and Protocols for Using Magnesium L-Lactate in Cardiomyocyte Contractility Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Magnesium L-Lactate in the study of cardiomyocyte contractility. This document outlines the theoretical basis for its effects, detailed protocols for experimental validation, and expected outcomes based on current research.
Introduction
Magnesium is a crucial cation for normal cardiac function, playing a vital role in enzymatic reactions, ion channel function, and overall cellular homeostasis. This compound, a salt of magnesium and lactic acid, has emerged as a compound of interest for its potential to modulate cardiomyocyte contractility. Recent studies suggest that chronic low-dose administration of this compound can have a beneficial impact on the myocardium.[1][2][3] The proposed mechanism involves an increase in intracellular magnesium concentration, potentially through the activation of the Na+/H+ exchanger (NHE1) and the Na+/Ca2+ exchanger (NCX1) axis, leading to a decrease in intracellular calcium.[1][2][3]
These notes will detail the experimental procedures to investigate the effects of this compound on isolated cardiomyocytes, focusing on contractility, calcium transients, and the underlying signaling pathways.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on cardiomyocyte function as reported in preclinical studies.
Table 1: Effects of Chronic this compound Treatment on In Vivo Cardiac Function and Cardiomyocyte Contractility
| Parameter | Control Group (Water) | This compound Group | Magnesium Chloride Group | Reference |
| In Vivo Cardiac Function | ||||
| Left Ventricular Ejection Fraction (%) | 75.2 ± 2.1 | 78.5 ± 2.3 | 76.1 ± 2.5 | [1] |
| Fractional Shortening (%) | 42.1 ± 1.8 | 44.5 ± 1.9 | 42.8 ± 2.0 | [1] |
| Ex Vivo Cardiomyocyte Contractility | ||||
| Contraction Amplitude (µm) | 0.45 ± 0.03 | 0.58 ± 0.04* | 0.47 ± 0.03 | [1] |
| Time to Peak Contraction (ms) | 125 ± 8 | 118 ± 7 | 123 ± 9 | [1] |
| Time to 50% Relaxation (ms) | 180 ± 12 | 165 ± 10 | 178 ± 11 | [1] |
*Indicates a statistically significant difference compared to the control group. Data are presented as mean ± SEM.
Table 2: Effects of Chronic this compound Treatment on Myocardial Ion Content and Protein Expression
| Parameter | Control Group (Water) | This compound Group | Magnesium Chloride Group | Reference |
| Myocardial Calcium Content (µg/g dry weight) | 158 ± 10 | 125 ± 8 | 155 ± 11 | [1] |
| Myocardial Magnesium Content (µg/g dry weight) | 850 ± 30 | 910 ± 35 | 860 ± 32 | [1] |
| NHE1 Protein Expression (arbitrary units) | 1.00 ± 0.12 | 1.35 ± 0.15 | 1.05 ± 0.13 | [1] |
| NCX1 Protein Expression (arbitrary units) | 1.00 ± 0.10 | 1.42 ± 0.18* | 1.02 ± 0.11 | [1] |
*Indicates a statistically significant difference compared to the control group. Data are presented as mean ± SEM.
Signaling Pathway
The proposed signaling pathway for this compound's effect on cardiomyocyte contractility is illustrated below.
Caption: Proposed signaling pathway of this compound in cardiomyocytes.
Experimental Workflows
The following diagram outlines the general workflow for studying the effects of this compound on cardiomyocyte contractility.
Caption: General experimental workflow for investigating this compound effects.
Experimental Protocols
Isolation of Adult Rat Ventricular Cardiomyocytes
This protocol is adapted from established methods for isolating high-quality, calcium-tolerant adult rat cardiomyocytes suitable for contractility studies.
Materials:
-
Adult male Wistar rats (250-300g)
-
Langendorff perfusion system
-
Perfusion Buffer (Ca2+-free Tyrode's solution): 137 mM NaCl, 5.4 mM KCl, 1 mM MgCl2, 10 mM glucose, 10 mM HEPES, pH 7.4
-
Digestion Buffer: Perfusion buffer containing 1 mg/mL collagenase type II and 0.1 mg/mL protease type XIV.
-
Stop Buffer: Perfusion buffer containing 10% bovine serum albumin (BSA) and 12.5 µM CaCl2.
-
Krebs-Henseleit (KH) buffer with increasing concentrations of CaCl2 (0.125, 0.25, 0.5, and 1.0 mM).
Procedure:
-
Anesthetize the rat with an appropriate anesthetic (e.g., sodium pentobarbital).
-
Perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold Perfusion Buffer.
-
Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O2 / 5% CO2) Perfusion Buffer at 37°C.
-
Perfuse for 5 minutes to clear the heart of blood.
-
Switch the perfusion to the Digestion Buffer and perfuse for 15-20 minutes, or until the heart becomes pale and flaccid.
-
Detach the heart from the cannula, remove the atria, and gently mince the ventricular tissue in Stop Buffer.
-
Gently triturate the minced tissue with a pipette to release individual cardiomyocytes.
-
Filter the cell suspension through a 100 µm nylon mesh.
-
Allow the cardiomyocytes to settle by gravity for 10-15 minutes.
-
Carefully remove the supernatant and resuspend the cell pellet in KH buffer with 0.125 mM CaCl2.
-
Gradually increase the extracellular calcium concentration by sequentially pelleting the cells (by gravity) and resuspending them in KH buffer with 0.25 mM, 0.5 mM, and finally 1.0 mM CaCl2.
-
The final cell suspension should contain a high percentage of rod-shaped, quiescent cardiomyocytes.
Measurement of Cardiomyocyte Contractility
This protocol describes the use of an edge-detection system (e.g., IonOptix) to measure sarcomere shortening in isolated adult rat cardiomyocytes.
Materials:
-
Isolated adult rat cardiomyocytes
-
Laminin-coated glass coverslips
-
Inverted microscope equipped with an edge-detection system (e.g., IonOptix)
-
Field stimulation electrodes
-
Tyrode's solution containing 1.8 mM CaCl2
Procedure:
-
Plate the isolated cardiomyocytes on laminin-coated coverslips and allow them to attach for at least 1 hour at room temperature.
-
Place the coverslip in a perfusion chamber on the stage of the inverted microscope.
-
Superfuse the cells with Tyrode's solution (37°C) at a constant flow rate.
-
Select a single, rod-shaped cardiomyocyte with clear striations for analysis.
-
Pace the cardiomyocyte at a physiological frequency (e.g., 1 Hz) using field stimulation electrodes.
-
Record sarcomere length changes using the edge-detection software.
-
Establish a baseline recording in the absence of any compounds.
-
Introduce this compound (e.g., 1 mM, 5 mM, 10 mM) or control solutions (e.g., Magnesium Chloride) into the perfusion chamber.
-
Record contractility parameters after a steady-state effect is achieved (typically 5-10 minutes).
-
Data Analysis: Analyze the following parameters from the sarcomere shortening traces:
-
Contraction Amplitude: The difference between diastolic and peak systolic sarcomere length.
-
Time to Peak Contraction (TTP): The time from the stimulus to the peak of contraction.
-
Time to 50% Relaxation (TR50): The time from the peak of contraction to 50% relaxation.
-
+dL/dt: Maximum velocity of shortening.
-
-dL/dt: Maximum velocity of relengthening.
-
Measurement of Intracellular Calcium Transients
This protocol details the use of the ratiometric fluorescent indicator Fura-2 AM to measure intracellular calcium transients in isolated cardiomyocytes.
Materials:
-
Isolated adult rat cardiomyocytes
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Inverted fluorescence microscope with a dual-excitation light source (340/380 nm) and an emission filter (510 nm).
-
Data acquisition and analysis software (e.g., IonWizard).
Procedure:
-
Incubate the isolated cardiomyocytes with 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in Tyrode's solution for 20-30 minutes at room temperature in the dark.
-
Wash the cells twice with Tyrode's solution to remove extracellular Fura-2 AM.
-
Allow the cells to de-esterify the dye for at least 30 minutes.
-
Place the coverslip with Fura-2-loaded cardiomyocytes in the perfusion chamber on the microscope stage.
-
Excite the cells alternately with 340 nm and 380 nm light and record the fluorescence emission at 510 nm.
-
Pace the cardiomyocyte at a physiological frequency (e.g., 1 Hz).
-
Record baseline calcium transients.
-
Introduce this compound or control solutions and record the changes in calcium transients.
-
Data Analysis: Analyze the following parameters from the Fura-2 ratio (F340/F380) traces:
-
Diastolic [Ca2+]i: Baseline Fura-2 ratio.
-
Peak Systolic [Ca2+]i: Peak Fura-2 ratio during contraction.
-
Calcium Transient Amplitude: The difference between peak systolic and diastolic [Ca2+]i.
-
Time to Peak [Ca2+]i: The time from the stimulus to the peak of the calcium transient.
-
Calcium Transient Decay Rate (Tau): The time constant of the decay of the calcium transient.
-
Measurement of NHE1 and NCX1 Activity
The activity of the Na+/H+ exchanger (NHE1) and Na+/Ca2+ exchanger (NCX1) can be assessed to investigate the mechanism of action of this compound.
a) NHE1 Activity Assay:
NHE1 activity is typically measured as the rate of recovery of intracellular pH (pHi) from an acid load in the absence of bicarbonate.
Materials:
-
Isolated cardiomyocytes
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
NH4Cl (for acid loading)
-
NHE1 inhibitor (e.g., cariporide)
-
Fluorescence imaging system capable of ratiometric pH measurement.
Procedure:
-
Load cardiomyocytes with BCECF-AM.
-
Induce an acid load by transiently exposing the cells to a solution containing NH4Cl followed by its removal.
-
Monitor the recovery of pHi in the absence and presence of this compound.
-
The NHE1-mediated H+ efflux is calculated from the rate of pHi recovery and the intracellular buffering power.
-
Confirm the involvement of NHE1 by performing the experiment in the presence of a specific inhibitor.
b) NCX1 Activity Assay:
NCX1 activity can be measured as the Na+-dependent Ca2+ influx or efflux. A common method is to measure the rate of Ca2+ influx upon re-introduction of extracellular Na+ to Na+-depleted cells.
Materials:
-
Isolated cardiomyocytes
-
Fura-2 AM
-
Na+-free and Ca2+-free solutions
-
NCX1 inhibitor (e.g., KB-R7943)
-
Fluorescence imaging system for calcium measurement.
Procedure:
-
Load cardiomyocytes with Fura-2 AM.
-
Perfuse the cells with a Na+-free, Ca2+-free solution to load the cells with Na+ via reverse mode NCX.
-
Rapidly switch to a solution containing Na+ and monitor the change in intracellular Ca2+ as a measure of reverse mode NCX activity.
-
Alternatively, to measure forward mode activity, load cells with Ca2+ and then monitor the Na+-dependent decline in intracellular Ca2+.
-
Perform experiments in the presence and absence of this compound to assess its effect on NCX1 activity.
-
Use a specific NCX1 inhibitor to confirm the measured activity is attributable to the exchanger.
References
- 1. A chronic low-dose this compound administration has a beneficial effect on the myocardium and the skeletal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A chronic low-dose this compound administration has a beneficial effect on the myocardium and the skeletal muscles | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Magnesium L-Lactate as a Feed Supplement in Livestock Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium is an essential macromineral crucial for a wide range of physiological functions in livestock, including neuromuscular function, energy metabolism, and enzymatic reactions.[1] Supplementation of magnesium in animal feed has been shown to improve performance, enhance meat quality, and prevent deficiency-related health issues such as grass tetany in cattle.[1][2] While inorganic sources like magnesium oxide (MgO) are commonly used, organic magnesium salts, such as magnesium L-lactate, are noted for their potentially superior bioavailability.[3][4] this compound, being more soluble than inorganic salts, may be more readily absorbed by the animal, offering a more efficient means of supplementation.[3]
These application notes provide a comprehensive overview of the potential use of this compound in livestock feed research, drawing on existing data for various magnesium sources and extrapolating for this compound where specific data is unavailable. Detailed experimental protocols and potential signaling pathways are also presented to guide further research in this area.
Quantitative Data from Magnesium Supplementation Studies
The following tables summarize quantitative data from studies on magnesium supplementation in various livestock species. While these studies primarily used other forms of magnesium, the data provides a valuable reference for designing experiments with this compound.
Table 1: Effects of Magnesium Supplementation on Swine Performance
| Parameter | Species/Breed | Magnesium Source | Dosage | Duration | Key Findings | Reference |
| Weaning to Estrus Interval | Gilts and Sows | Not Specified | 0.015% and 0.03% of diet | Mating until weaning | Significantly reduced interval in both gilts and sows.[5] | [5][6] |
| Litter Size | Sows | Not Specified | 0.015% and 0.03% of diet | Mating until weaning | Significantly increased total number of piglets born, born alive, and weaned.[5] | [5][6] |
| Piglet Viability | Large White x Landrace Sows | Magnesium Sulfate | 21 g/day | 5 days pre-farrowing | Piglets had higher vitality scores, were quicker to suck, and had higher day one blood glucose.[7] | [7] |
| Daily Weight Gain | Finishing Swine | Magnesium Oxide | 0.3% of diet | 7 days pre-slaughter | Quadratic effect on daily weight gain, with maximum at 0.3% inclusion.[8] | [8] |
| Meat Quality (Drip Loss) | Finishing Swine | Organic Magnesium | 1.6 g/animal/day | 2 days pre-slaughter | Reduced drip loss from 6.6% to 3.6%.[9] | [9] |
Table 2: Effects of Magnesium Supplementation on Cattle Performance
| Parameter | Species/Breed | Magnesium Source | Dosage | Duration | Key Findings | Reference |
| Ruminal pH | Feedlot Cattle | Blend of Magnesium Oxide | 0.4% of diet dry matter | Not Specified | Lessened the reduction in ruminal pH during a high-concentrate challenge.[10] | [10] |
| Dry Matter Intake | Pre-fresh Cows | Calcium Magnesium Carbonate | 0.45% of diet dry matter | 21 days pre-partum | Increased pre-partum dry matter intake.[11] | [11] |
| Milk Fat Yield | Post-partum Cows | Calcium Magnesium Carbonate | 0.45% of diet dry matter | 42 days post-partum | Improved milk fat yield.[11] | [11] |
Table 3: Effects of Magnesium Supplementation on Poultry Performance
| Parameter | Species/Breed | Magnesium Source | Dosage | Duration | Key Findings | Reference |
| Eggshell Strength | Aged Laying Hens (72 weeks) | Magnesium Oxide | Up to 3.0 g/kg of diet | 5 weeks | Linearly improved eggshell strength.[12] | [12] |
| Broken and Shell-less Egg Production | Aged Laying Hens (72 weeks) | Magnesium Oxide | Up to 3.0 g/kg of diet | 5 weeks | Linearly and quadratically decreased broken and shell-less egg production.[12] | [12] |
| Meat Quality (Water Holding Capacity) | Broilers | Magnesium Product | 0.3% of diet | 42 days | Positive effects on water holding capacity and color of breast meat.[13] | [13] |
| Myopathy Incidence (Wooden Breast, White Striping) | Broilers | Magnesium Product | 0.3% of diet | 42 days | Reduced the incidence of myopathies.[13] | [13] |
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted for research on this compound in livestock.
Protocol 1: Evaluating the Effect of this compound on Sow Reproductive Performance
Objective: To determine the effect of dietary this compound supplementation on the reproductive performance of sows and the viability of their piglets.
Animals: A total of 56 gilts and 56 parity 3 sows, assigned to dietary treatments based on mating weight.[5][6]
Experimental Design:
-
Acclimation: Acclimate animals to individual housing for a period of 7 days before the start of the experiment.
-
Diet Formulation: Prepare a corn-soybean meal-based basal gestation and lactation diet containing a baseline level of magnesium (e.g., 0.21%).[5]
-
Treatment Groups: Formulate three additional diets by supplementing the basal diet with this compound to achieve varying concentrations of elemental magnesium (e.g., 0.015%, 0.03%, and 0.045% added magnesium). A control group will receive the basal diet.[5][6]
-
Feeding Regimen: Provide the respective diets to the sows from mating until weaning.
-
Data Collection:
-
Record the weaning to estrus interval.[5]
-
Record the total number of piglets born, number born alive, and number weaned per litter.[5]
-
Assess piglet vitality at birth using a scoring system and record the time to first suckling.[7]
-
Collect blood samples from piglets on day one to measure blood glucose levels.[7]
-
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the effects of the different this compound supplementation levels.
Protocol 2: Assessing the Impact of this compound on Rumen Fermentation and Performance in Dairy Cattle
Objective: To evaluate the effect of this compound supplementation on ruminal pH, nutrient digestibility, and milk production in lactating dairy cows.
Animals: Twenty lactating Holstein cows, blocked by parity and days in milk.
Experimental Design:
-
Housing: House cows in individual stalls to monitor feed intake.
-
Diet Formulation: Prepare a corn silage-based total mixed ration (TMR).
-
Treatment Groups:
-
Control: Basal TMR.
-
Treatment: Basal TMR top-dressed with a specific dose of this compound.
-
-
Experimental Period: A 60-day trial with a 20-day adaptation period followed by a 40-day collection period.
-
Data Collection:
-
Ruminal Fluid: Collect ruminal fluid via an orogastric tube at specified intervals to measure pH, volatile fatty acids (VFA), and lactate concentrations.
-
Nutrient Digestibility: Conduct a total collection of feces and feed refusals over a 5-day period to determine the apparent total tract digestibility of dry matter, organic matter, crude protein, and fiber.
-
Milk Production and Composition: Record daily milk yield and collect milk samples for analysis of fat, protein, and lactose content.
-
-
Laboratory Analysis: Analyze ruminal fluid for VFA and lactate using gas chromatography and enzymatic assays, respectively. Analyze feed, orts, and fecal samples for nutrient content using standard laboratory procedures.
-
Statistical Analysis: Use a statistical model appropriate for a crossover or parallel design to analyze the effects of this compound on the measured parameters.
Potential Signaling Pathways and Mechanisms
While direct research on the signaling pathways of this compound in livestock is limited, a study in rats provides a plausible mechanism that may be conserved across species.[14] This research suggests that L-lactate, a component of this compound, can induce a slight cytosolic acidosis, which in turn activates the sodium/proton exchanger 1 (NHE1). The subsequent increase in intracellular sodium activates the sodium/calcium exchanger 1 (NCX1), leading to a decrease in intracellular calcium and a corresponding increase in intracellular magnesium.[14] This proposed pathway could have beneficial effects on muscle function and reduce oxidative stress.[14]
Diagrams of Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of this compound in muscle cells.
Caption: Experimental workflow for a sow reproductive performance trial.
Caption: Experimental workflow for a dairy cattle performance and digestion trial.
Conclusion
This compound presents a promising alternative to traditional inorganic magnesium sources in livestock feed, primarily due to its potential for higher bioavailability. While direct research in production animals is currently limited, the existing body of knowledge on magnesium supplementation provides a strong foundation for future studies. The protocols and potential mechanisms outlined in these application notes are intended to serve as a guide for researchers to design and execute robust experiments to fully elucidate the benefits of this compound in swine, cattle, and poultry production. Further research is warranted to establish optimal inclusion rates and to confirm the physiological effects and signaling pathways in different livestock species.
References
- 1. The Contribution of Dietary Magnesium in Farm Animals and Human Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. futureyouhealth.com [futureyouhealth.com]
- 4. Magnesium Lactate | Mineral Salts | MINERALS & SOLUTIONS [jungbunzlauer.com]
- 5. Effects of magnesium on the performance of sows and their piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Maternal Magnesium Sulfate Supplementation in a Pre-Farrow Diet Improves Factors Important for Piglet Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Magnesium supplementation in swine finishing stage: performance, carcass characteristics and meat quality | Engormix [en.engormix.com]
- 9. agro.icm.edu.pl [agro.icm.edu.pl]
- 10. Supplementing a blend of magnesium oxide to feedlot cattle: effects on ruminal, physiological, and productive responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agproud.com [agproud.com]
- 12. Effects of increasing supplementation of magnesium in diets on productive performance and eggshell quality of aged laying hens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benefits of Magnesium Supplementation to Broiler Subjected to Dietary and Heat Stress: Improved Redox Status, Breast Quality and Decreased Myopathy Incidence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A chronic low-dose this compound administration has a beneficial effect on the myocardium and the skeletal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Magnesium L-lactate in Neurological Disorder Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium is a crucial cation for neuronal function, playing a vital role in neurotransmission, synaptic plasticity, and cellular bioenergetics.[1][2] Its deficiency has been implicated in the pathophysiology of several neurological disorders.[1][3] Magnesium L-lactate, an organic salt of magnesium, offers a bioavailable source of both magnesium and lactate, both of which have demonstrated neuroprotective properties. These application notes provide an overview of the potential of this compound in neurological disorder research, with a focus on its mechanisms of action and preclinical/clinical evidence. Detailed protocols for key experimental models are also provided to facilitate further investigation.
Mechanism of Action
The neuroprotective effects of this compound are attributed to the distinct but complementary actions of its two components: magnesium and lactate.
Magnesium's Role:
-
NMDA Receptor Antagonism: Magnesium is a well-established non-competitive, voltage-dependent antagonist of the N-methyl-D-aspartate (NMDA) receptor.[4][5] At resting membrane potential, magnesium ions block the NMDA receptor channel, preventing excessive calcium (Ca2+) influx which can trigger excitotoxicity and neuronal death.[1][4][5] This mechanism is central to its anticonvulsant and neuroprotective effects.[1][6]
-
Modulation of Neuronal Signaling: Magnesium influx through NMDA receptors can act as a second messenger, activating downstream signaling pathways such as the p38 mitogen-activated protein kinase (p38 MAPK) pathway, leading to the phosphorylation of the cAMP response element-binding protein (CREB).[7] This pathway is crucial for neuronal survival and plasticity.
Lactate's Role:
-
Energy Substrate: Lactate serves as an alternative energy substrate for neurons, particularly during periods of high metabolic demand or glucose hypometabolism, which are common in neurological insults.[8]
-
Neuroprotective Signaling: L-lactate can exert neuroprotective effects against excitotoxicity through a signaling cascade involving ATP production, its release through pannexin channels, and the subsequent activation of P2Y purinergic receptors.[9][10] This leads to the activation of the PI3-kinase pathway and the opening of ATP-sensitive potassium (KATP) channels, resulting in neuronal hyperpolarization and reduced excitability.[9][10]
Applications in Neurological Disorder Research
Epilepsy
Oral magnesium supplementation, including this compound, has shown promise as an adjunctive therapy for drug-resistant epilepsy.[11][12] The anticonvulsant effect is primarily attributed to the NMDA receptor antagonism by magnesium.[6]
Quantitative Data from Clinical Studies:
| Study Type | Patient Population | Intervention | Outcome | Reference |
| Retrospective chart review | 22 patients with drug-resistant epilepsy | Oral magnesium supplementation (Magnesium Oxide or this compound) | Significant decrease in the number of seizure days per month from 15.3 ± 13.2 to 7.8 ± 10.0 at 6-12 months follow-up (p=0.004). 36% of patients had a ≥75% reduction in seizure days. | [11][12] |
| Randomized controlled trial | Children with infantile spasms | Intravenous adrenocorticotropic hormone (ACTH) with or without magnesium supplementation | At eight weeks post-administration, the group receiving magnesium had a 79% seizure-free rate compared to 53% in the ACTH-only group. | [13] |
Parkinson's Disease
Preclinical studies suggest that elevating brain magnesium levels may be a viable strategy for mitigating motor deficits and neuronal loss in Parkinson's disease. While the direct use of this compound in these specific studies is not detailed, the rationale for magnesium supplementation is strong. Low magnesium levels have been associated with an increased risk and severity of Parkinson's disease.[3][14]
Quantitative Data from Preclinical Studies (Magnesium L-threonate):
| Animal Model | Intervention | Key Findings | Reference |
| MPTP-induced mouse model of Parkinson's disease | Oral Magnesium L-threonate (0.8, 1.2, and 1.6 mM in drinking water) for 4 weeks | - Increased magnesium concentration in the cerebrospinal fluid. - Significantly attenuated motor deficits in open-field and rotarod tests. - Dose-dependently attenuated the loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra. | [14][15][16] |
Stroke
Magnesium has been investigated for its neuroprotective effects in ischemic stroke, primarily due to its ability to block excitotoxicity.[17][18] Preclinical studies have shown that magnesium administration can reduce infarct volume.[17][19]
Quantitative Data from Preclinical Studies (Magnesium Salts):
| Animal Model | Intervention | Outcome | Reference |
| Rat model of focal cerebral ischemia (MCAO) | MgCl2 (1 mmol/kg, i.p.) post-occlusion | Significantly reduced cortical infarct volume. | [17] |
| Rat embolic stroke model | Intravenous magnesium (time-dependent) | Treatment at 2 hours post-ischemia reduced infarct size by 61%; at 6 hours by 48%. | [18][19] |
Alzheimer's Disease
Observational studies have found an association between lower magnesium levels and Alzheimer's disease.[20][21][22][23][24] In vitro studies suggest that magnesium can modulate the processing of amyloid-β precursor protein (APP), a key protein in Alzheimer's pathology.[20]
Correlational Data:
| Study Type | Finding | Reference |
| Meta-analysis of case-control studies | Patients with Alzheimer's disease had lower magnesium levels in blood plasma and serum compared to healthy controls. | [21] |
| Systematic Review | Alzheimer's disease is associated with lower magnesium status, particularly in the cerebrospinal fluid and hair. | [22][24] |
| In vitro study | Low extracellular magnesium concentrations increased the secretion of amyloid-β peptides. | [20] |
Experimental Protocols
Assessment of Anticonvulsant Activity: NMDA-Induced Seizure Model in Mice
This protocol is adapted from studies demonstrating the antagonist effect of magnesium on NMDA-induced convulsions.[6][25][26]
Objective: To evaluate the ability of this compound to increase the latency to and reduce the severity of seizures induced by N-methyl-D-aspartate (NMDA).
Materials:
-
Male Swiss mice (20-25 g)
-
This compound
-
N-methyl-D-aspartate (NMDA)
-
Saline solution (0.9% NaCl)
-
Animal observation cages
Procedure:
-
Animal Preparation: Acclimatize mice to the laboratory conditions for at least one week. House them in a temperature-controlled room with a 12-hour light/dark cycle and provide free access to food and water.
-
Drug Administration:
-
Dissolve this compound in saline.
-
Administer this compound orally (p.o.) or intraperitoneally (i.p.) at various doses (e.g., 10, 20, 40 mg/kg elemental magnesium). A control group should receive an equivalent volume of saline.
-
Allow a pre-treatment time of 30-60 minutes.
-
-
Induction of Seizures:
-
Administer a convulsant dose of NMDA (e.g., 100 mg/kg, i.p.).
-
-
Observation:
-
Immediately after NMDA injection, place each mouse in an individual observation cage.
-
Record the latency (in seconds) to the onset of the first clonic seizure.
-
Observe the animals for a total of 30 minutes and record the incidence and severity of seizures (e.g., using a scoring system).
-
The absence of clonic convulsions within the 30-minute observation period is considered as complete protection.
-
-
Data Analysis:
-
Compare the mean seizure latency between the control and this compound treated groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).
-
Analyze the percentage of animals protected from seizures in each group using Fisher's exact test.
-
Evaluation of Antidepressant-like Activity: Forced Swim Test in Mice
This protocol is based on the classical Porsolt forced swim test used to screen for antidepressant drugs.[1][27][28][29][30]
Objective: To assess the potential antidepressant-like effect of this compound by measuring the duration of immobility in the forced swim test.
Materials:
-
Male mice (e.g., C57BL/6, 20-30 g)
-
This compound
-
Saline solution (0.9% NaCl)
-
A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Video recording equipment (optional, but recommended for accurate scoring).
Procedure:
-
Animal Preparation and Drug Administration: Similar to the NMDA-induced seizure model. Administer this compound or saline 30-60 minutes before the test.
-
Forced Swim Test:
-
Gently place each mouse into the cylinder of water.
-
The test duration is typically 6 minutes.
-
Record the behavior of the mouse, either manually by a trained observer or using a video tracking system.
-
The key behavior to score is immobility, defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
-
Data Analysis:
-
Analyze the duration of immobility during the last 4 minutes of the 6-minute test.
-
Compare the mean duration of immobility between the control and this compound treated groups using an appropriate statistical test (e.g., t-test or one-way ANOVA). A significant reduction in immobility time is indicative of an antidepressant-like effect.
-
In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity in Neuronal Cultures
This protocol is designed to assess the neuroprotective effects of this compound against glutamate-induced neuronal death.[9]
Objective: To determine if pre-treatment with this compound can protect cultured neurons from excitotoxic cell death induced by glutamate.
Materials:
-
Primary cortical or hippocampal neuronal cultures
-
Neurobasal medium and B27 supplement
-
This compound
-
Glutamate
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Live/Dead cell viability assay kit (e.g., Calcein-AM/Ethidium homodimer-1)
-
Microplate reader
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture primary neurons for 7-10 days in vitro to allow for maturation and synapse formation.
-
Treatment:
-
Pre-incubate the neuronal cultures with different concentrations of this compound (e.g., 1, 5, 10 mM) for a specified period (e.g., 24 hours). A control group should receive the vehicle.
-
-
Induction of Excitotoxicity:
-
Expose the cultures to a toxic concentration of glutamate (e.g., 50-100 µM) for a short duration (e.g., 15-30 minutes) in a magnesium-free medium to maximize NMDA receptor activation.
-
After the glutamate exposure, wash the cells and replace the medium with the original culture medium (containing this compound or vehicle).
-
-
Assessment of Cell Viability (24 hours post-glutamate exposure):
-
LDH Assay: Measure the amount of LDH released into the culture medium, which is an indicator of cell death.
-
Live/Dead Staining: Stain the cells with Calcein-AM (stains live cells green) and Ethidium homodimer-1 (stains dead cells red).
-
Quantify the percentage of live and dead cells using fluorescence microscopy and image analysis software.
-
-
Data Analysis:
-
Compare the percentage of cell death (from both LDH and Live/Dead assays) between the control, glutamate-only, and this compound + glutamate groups. A significant reduction in cell death in the this compound treated groups indicates neuroprotection.
-
Visualizations
References
- 1. lasa.co.uk [lasa.co.uk]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. The neuroprotective potential of magnesium in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brain.phgy.queensu.ca [brain.phgy.queensu.ca]
- 5. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. NMDA receptor complex blockade by oral administration of magnesium: comparison with MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Magnesium acts as a second messenger in the regulation of NMDA receptor mediated CREB signaling in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of L-Lactate in Glutamate Excitotoxicity Under Cerebral Ischemia: Pathophysiology and Preventive Strategy [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. DSpace [repository.kaust.edu.sa]
- 11. cambridge.org [cambridge.org]
- 12. Magnesium as an effective adjunct therapy for drug resistant seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 15. Treatment Of Magnesium-L-Threonate Elevates The Magnesium Level In The Cerebrospinal Fluid And Attenuates Motor Deficits And Dopamine Neuron Loss In A Mouse Model Of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Treatment Of Magnesium-L-Threonate Elevates The Magnesium Level In The Cerebrospinal Fluid And Attenuates Motor Deficits And Dopamine Neuron Loss In A Mouse Model Of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Reduction of infarct volume by magnesium after middle cerebral artery occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The use of magnesium in experimental cerebral ischemia - Magnesium in the Central Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Magnesium in clinical stroke - Magnesium in the Central Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Magnesium in Alzheimer’s disease - Magnesium in the Central Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. examine.com [examine.com]
- 22. Magnesium Status in Alzheimer's Disease: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Association Between Serum Magnesium Levels and Alzheimer’s Disease or Mixed Dementia Patients: A Population-Based Retrospective Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Threshold to N-methyl-D-aspartate-induced seizures in mice undergoing chronic nutritional magnesium deprivation is lowered in a way partly responsive to acute magnesium and antioxidant administrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Central anticonvulsant effects of magnesium sulfate on N-methyl-D-aspartate-induced seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. animal.research.wvu.edu [animal.research.wvu.edu]
- 28. Effects of acute and chronic treatment with magnesium in the forced swim test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 30. dpi.nsw.gov.au [dpi.nsw.gov.au]
Modulating Cellular Magnesium Levels In Vitro Using Magnesium L-Lactate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium is the second most abundant intracellular cation and a critical cofactor in over 300 enzymatic reactions, playing a vital role in cellular metabolism, signal transduction, and nucleic acid synthesis. The ability to precisely modulate intracellular magnesium concentrations ([Mg²⁺]i) is essential for studying its role in various physiological and pathological processes. Magnesium L-lactate, a salt of magnesium and L-lactic acid, serves as a valuable tool for increasing intracellular magnesium levels in in vitro models. The L-lactate component may facilitate magnesium uptake and utilization, potentially through lactate-mediated signaling pathways.[1][2][3]
These application notes provide a comprehensive guide for researchers on the use of this compound to modulate [Mg²⁺]i in cultured cells. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of relevant signaling pathways.
Data Presentation: Effects of L-Lactate on Intracellular Magnesium Dynamics
While specific dose-response and time-course data for this compound in vitro are not extensively documented, studies using L-lactate provide a strong foundation for determining starting concentrations. The following table summarizes key findings from the literature on the effects of L-lactate on intracellular magnesium. Researchers should perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for their specific cell type and experimental goals.
| Parameter | Cell Type | L-Lactate Concentration | Observed Effect | Reference |
| Dose-Response | Primary Hepatocytes | ≥ 2 mM (maximal at 5 mM) | Induction of ER Mg²⁺ depletion and mitochondrial Mg²⁺ uptake. | [1] |
| Time-Course | Not specified | Not specified | L-lactate stimulation of ER Mg²⁺ release is rapid. | [1] |
| Signaling Pathway Activation | Myocardium (in vivo) | Chronic low-dose | Increased intracellular magnesium potentially via NHE1/NCX1 axis activation. | [3] |
| Signaling Pathway Activation | Multiple cell types | Not specified | Lactate-mediated mitochondrial Mg²⁺ entry is facilitated by Mrs2. | [1][4] |
| Signaling Pathway Activation | C2C12 myoblasts, aged mouse muscle stem cells | Not specified | Magnesium supplementation activates the mTOR signaling pathway. | [5][6] |
Experimental Protocols
Protocol for Modulating Intracellular Magnesium using this compound
This protocol outlines the general steps for treating cultured cells with this compound to increase intracellular magnesium levels.
Materials:
-
This compound (cell culture grade)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Cultured cells of interest
-
Sterile, deionized water or PBS
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or on coverslips for imaging) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere and grow overnight.
-
Preparation of this compound Stock Solution:
-
Prepare a sterile stock solution of this compound (e.g., 100 mM) in sterile, deionized water or PBS.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Store the stock solution at 4°C for short-term use or at -20°C for long-term storage.
-
-
Treatment of Cells:
-
On the day of the experiment, aspirate the old medium from the cells.
-
Add fresh, pre-warmed cell culture medium containing the desired final concentration of this compound. It is recommended to test a range of concentrations (e.g., 1, 5, 10, 25, 50 mM) to determine the optimal dose for your cell type.
-
Include a vehicle control (medium with an equivalent volume of the solvent used for the stock solution).
-
-
Incubation:
-
Incubate the cells for the desired period. For time-course experiments, it is advisable to test several time points (e.g., 1, 4, 8, 12, 24 hours).
-
-
Downstream Analysis:
-
Following incubation, proceed with the measurement of intracellular magnesium concentration (see Protocol 3.2) or other downstream assays (e.g., Western blotting for signaling pathway analysis, cell viability assays).
-
Protocol for Measuring Intracellular Magnesium using Mag-Fura-2 AM
This protocol describes the measurement of intracellular free magnesium concentration using the ratiometric fluorescent indicator Mag-Fura-2 AM.[7][8]
Materials:
-
Mag-Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or plate reader capable of ratiometric measurements (excitation at ~340 nm and ~380 nm, emission at ~510 nm)
-
Cells treated with this compound (from Protocol 3.1)
Procedure:
-
Preparation of Mag-Fura-2 AM Stock Solution:
-
Prepare a 1-5 mM stock solution of Mag-Fura-2 AM in anhydrous DMSO.
-
To aid in dispersion, a 20% (w/v) stock solution of Pluronic F-127 in DMSO can be prepared. Mix the Mag-Fura-2 AM stock solution with an equal volume of the Pluronic F-127 stock before diluting into the loading buffer.[8]
-
-
Loading of Cells with Mag-Fura-2 AM:
-
Wash the treated cells twice with pre-warmed HBSS.
-
Prepare the loading buffer by diluting the Mag-Fura-2 AM stock solution into HBSS to a final concentration of 1-5 µM. If using Pluronic F-127, the final concentration should be around 0.02%.
-
Incubate the cells with the loading buffer for 15-60 minutes at 37°C in the dark. The optimal loading time should be determined empirically for each cell type.
-
-
Washing:
-
After loading, wash the cells three times with pre-warmed HBSS to remove extracellular dye.
-
-
De-esterification:
-
Incubate the cells in fresh HBSS for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the dye inside the cells.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of the cells using a fluorescence microscope or plate reader.
-
Acquire fluorescence emission at ~510 nm with sequential excitation at ~340 nm and ~380 nm.
-
The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular free magnesium concentration.
-
-
Calibration (Optional but Recommended):
-
To obtain absolute concentrations of [Mg²⁺]i, a calibration curve should be generated at the end of each experiment using ionophores (e.g., ionomycin or A23187) in the presence of known concentrations of Mg²⁺.
-
Visualization of Signaling Pathways
Lactate-Induced Mitochondrial Magnesium Uptake
L-lactate can trigger the release of magnesium from the endoplasmic reticulum (ER), which is then taken up by the mitochondria through the Mrs2 transporter.[1][9][10] This process is crucial for mitochondrial bioenergetics.
Caption: L-Lactate mediated mitochondrial magnesium uptake.
Proposed NHE1/NCX1-Mediated Magnesium Influx
An in vivo study suggests that chronic low-dose this compound administration may increase intracellular magnesium through the activation of the Sodium-Hydrogen Exchanger 1 (NHE1) and the Sodium-Calcium Exchanger 1 (NCX1) axis, potentially initiated by L-lactate-induced cytosolic acidosis.[3]
Caption: Proposed NHE1/NCX1-mediated magnesium influx.
Magnesium-Dependent mTOR Signaling Pathway
Increased intracellular magnesium has been shown to activate the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[6]
Caption: Magnesium-dependent activation of the mTOR signaling pathway.
Experimental Workflow Overview
The following diagram provides a logical workflow for a typical experiment designed to assess the impact of this compound on intracellular magnesium levels and downstream cellular processes.
Caption: Experimental workflow for studying this compound effects.
References
- 1. Lactate Elicits ER-Mitochondrial Mg2+ Dynamics To Integrate Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lactate Elicits ER-Mitochondrial Mg2+ Dynamics to Integrate Cellular Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A chronic low-dose this compound administration has a beneficial effect on the myocardium and the skeletal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial Magnesium is the cationic rheostat for MCU-mediated mitochondrial Ca2+ uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Magnesium supplementation enhances mTOR signalling to facilitate myogenic differentiation and improve aged muscle performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. interchim.fr [interchim.fr]
- 9. news.uthscsa.edu [news.uthscsa.edu]
- 10. news.uthscsa.edu [news.uthscsa.edu]
Application Note: Quantifying Intracellular Magnesium Dynamics in Response to L-Lactate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium (Mg²⁺) is a critical divalent cation involved in a vast array of cellular processes, including enzymatic reactions, energy metabolism, and signal transduction. The precise regulation of intracellular magnesium concentrations is vital for maintaining cellular homeostasis. Recent studies have identified L-lactate, a key metabolite, as a signaling molecule that can modulate intracellular magnesium levels.[1][2] This application note provides detailed protocols and methodologies for quantifying intracellular magnesium changes following L-lactate administration, enabling researchers to investigate the intricate relationship between lactate metabolism and magnesium signaling.
Core Concepts
L-lactate has been shown to act as a signaling molecule that triggers the release of magnesium from intracellular stores, primarily the endoplasmic reticulum (ER).[1] This released magnesium is then taken up by mitochondria, a process mediated by the mitochondrial magnesium channel, Mrs2.[1] This dynamic redistribution of intracellular magnesium has significant implications for cellular bioenergetics and metabolic regulation. Understanding and quantifying these changes are crucial for elucidating the physiological and pathological roles of lactate-mediated magnesium signaling.
Quantitative Data Summary
The following table summarizes the observed changes in intracellular magnesium levels in response to L-lactate administration, as determined by fluorescent microscopy.
| Cellular Compartment | Treatment | Change in Magnesium Concentration | Cell Type | Reference |
| Endoplasmic Reticulum | 5 mM L-Lactate | Rapid decrease in fluorescence intensity | Primary Hepatocytes | [1] |
| Mitochondria | 5 mM L-Lactate | Subsequent increase in fluorescence intensity | Primary Hepatocytes | [1] |
| Nucleus | 5 mM L-Lactate | No significant change | Primary Hepatocytes | [1] |
| Endoplasmic Reticulum | 5 mM D-Lactate | No significant change | Permeabilized Hepatocytes | [1] |
| Mitochondria | Overexpression of Mrs2 + 5 mM L-Lactate | Potentiated uptake of Mg²⁺ | Primary Hepatocytes | [1] |
Signaling Pathway
The signaling pathway initiated by L-lactate leading to the redistribution of intracellular magnesium is depicted below.
Caption: L-Lactate signaling pathway for intracellular magnesium redistribution.
Experimental Protocols
This section provides detailed protocols for quantifying intracellular magnesium levels using fluorescent indicators.
Protocol 1: Quantification of Total Intracellular Magnesium Using a Fluorescent Plate Reader
This protocol is adapted from a method utilizing the fluorescent dye DCHQ5 (diaza-18-crown-6-hydroxyquinoline-5) and is suitable for quantifying total intracellular magnesium in small cell samples.[3][4][5]
Materials:
-
DCHQ5 fluorescent dye
-
MOPS buffer (pH 7.4)
-
Milli-Q water
-
PBS (without Ca²⁺ and Mg²⁺)
-
Cell lysis buffer
-
Black, clear-bottom 96-well plates
-
Fluorescent plate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency in appropriate multi-well plates.
-
Treat cells with the desired concentration of L-lactate (e.g., 5 mM) for the specified duration. Include untreated control wells.
-
-
Sample Preparation:
-
Wash the cells twice with ice-cold PBS (without Ca²⁺ and Mg²⁺).
-
Lyse the cells using a suitable lysis buffer.
-
Collect the cell lysates.
-
-
Magnesium Quantification:
-
Prepare a DCHQ5 working solution in MOPS buffer.
-
Prepare a standard curve using known concentrations of MgSO₄.
-
Add the DCHQ5 working solution to both the standards and the cell lysates in a 96-well plate.
-
Incubate the plate in the dark according to the dye manufacturer's instructions.
-
Measure the fluorescence intensity using a fluorescent plate reader with excitation and emission wavelengths optimized for DCHQ5.[4]
-
-
Data Analysis:
-
Subtract the background fluorescence (from blank wells) from all readings.
-
Generate a standard curve by plotting fluorescence intensity versus Mg²⁺ concentration.
-
Determine the intracellular magnesium concentration of the samples by interpolating their fluorescence values on the standard curve.
-
Normalize the magnesium concentration to the total protein content of each sample.
-
Protocol 2: Live-Cell Imaging of Intracellular Magnesium Dynamics
This protocol is based on the methodology used to observe real-time changes in compartmentalized intracellular magnesium using fluorescent dyes like Magnesium Green™, AM.[1]
Materials:
-
Magnesium Green™, AM fluorescent indicator
-
MitoTracker™ Red CMXRos (for mitochondrial co-localization)
-
Hoechst 33342 (for nuclear co-localization)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Confocal microscope equipped for live-cell imaging
Procedure:
-
Cell Seeding:
-
Seed cells on glass-bottom dishes suitable for high-resolution microscopy.
-
-
Dye Loading:
-
Prepare a loading solution containing Magnesium Green™, AM and Pluronic F-127 in imaging buffer. For co-localization, MitoTracker™ Red and/or Hoechst 33342 can be included.
-
Incubate the cells with the loading solution in the dark at 37°C for the time recommended by the manufacturer (typically 30-60 minutes).
-
Wash the cells twice with fresh imaging buffer to remove excess dye.
-
-
Live-Cell Imaging:
-
Mount the dish on the confocal microscope stage, maintaining physiological conditions (37°C, 5% CO₂).
-
Acquire baseline fluorescence images for a short period (e.g., 30 seconds).
-
Carefully add a solution of L-lactate to the imaging buffer to achieve the final desired concentration (e.g., 5 mM).
-
Immediately begin acquiring a time-lapse series of images to capture the dynamic changes in Magnesium Green™ fluorescence in different cellular compartments (ER, mitochondria, nucleus).
-
-
Data Analysis:
-
Use image analysis software to define regions of interest (ROIs) corresponding to the ER, mitochondria (identified by MitoTracker™ Red), and the nucleus (identified by Hoechst 33342).
-
Measure the mean fluorescence intensity of Magnesium Green™ within each ROI over time.
-
Plot the relative change in fluorescence intensity over time for each compartment to visualize the magnesium dynamics.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for quantifying intracellular magnesium after L-lactate administration using live-cell imaging.
Caption: Workflow for live-cell imaging of intracellular magnesium.
Conclusion
The provided protocols and information offer a robust framework for investigating the impact of L-lactate on intracellular magnesium homeostasis. By employing these fluorescent dye-based techniques, researchers can obtain both quantitative and dynamic data on magnesium redistribution within the cell. These methodologies are essential for advancing our understanding of the interplay between metabolism and ion signaling in health and disease, and for the development of novel therapeutic strategies targeting these pathways.
References
- 1. Lactate Elicits ER-Mitochondrial Mg2+ Dynamics To Integrate Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news.uthscsa.edu [news.uthscsa.edu]
- 3. Protocol to quantify total intracellular magnesium in small samples using a fluorescent plate reader and fluorescent dye [air.unimi.it]
- 4. air.unimi.it [air.unimi.it]
- 5. Protocol to quantify total intracellular magnesium in small samples using a fluorescent plate reader and fluorescent dye - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Magnesium L-Lactate Administration in Rodent Models of Magnesium Deficiency
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of magnesium L-lactate in rodent models of magnesium deficiency. This document outlines detailed experimental protocols, summarizes key quantitative data from relevant studies, and visualizes experimental workflows and associated signaling pathways.
Introduction
Magnesium is an essential mineral crucial for numerous physiological functions. Rodent models of magnesium deficiency are widely used to study the pathological consequences of hypomagnesemia and to evaluate the efficacy of various magnesium supplements. This compound, an organic salt of magnesium, is often considered for supplementation due to its potential for good bioavailability. These notes detail the administration of this compound to counteract magnesium deficiency in rodent models.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of this compound and other magnesium salts in rodent models of magnesium deficiency.
Table 1: Bioavailability of Different Magnesium Salts in Magnesium-Depleted Rats
| Magnesium Salt | Magnesium Absorption (%) | Urinary 26Mg Excretion (mg) | 26Mg Retention |
| This compound | Data not specified, but retention was high | Data not specified | Higher than inorganic salts [1][2] |
| Magnesium Oxide | ~50% | ~0.20 | Lower |
| Magnesium Chloride | Data not specified | Data not specified | Data not specified |
| Magnesium Sulphate | Data not specified | Data not specified | Data not specified |
| Magnesium Carbonate | Data not specified | Data not specified | Data not specified |
| Magnesium Acetate | Data not specified | Data not specified | Data not specified |
| Magnesium Pidolate | Data not specified | Higher than inorganic salts | Data not specified |
| Magnesium Citrate | Data not specified | Higher than inorganic salts | Data not specified |
| Magnesium Gluconate | ~67% (Highest) | ~0.33 (Highest) | Higher than inorganic salts [1][2] |
| Magnesium Aspartate | Data not specified | Higher than inorganic salts | Higher than inorganic salts [1][2] |
Data adapted from a study using a stable isotope approach in Mg-depleted Wistar rats[1][2]. Retention was generally higher for organic salts like lactate, gluconate, and aspartate compared to inorganic salts[1][2].
Table 2: Effects of Chronic Low-Dose this compound Administration in Wistar Rats
| Parameter | Control Group (Water) | This compound Group |
| L-lactate Intake (µ g/100g BW/day) | Ingested through diet | 31.5 ± 4.3 |
| Myocardial Calcium | Baseline | Decreased[3] |
| Cardiac Magnesium | Baseline | Tended to be elevated[3] |
| Ex vivo Cardiomyocyte Contractility | Baseline | Increased[3] |
| Tibialis Anterior Mass | Baseline | Increased[3] |
| Systemic Oxidative Stress | Baseline | Reduced[3] |
This study involved a 10-week administration of a low-dose this compound solution to young male Wistar rats[3].
Experimental Protocols
This section provides detailed methodologies for inducing magnesium deficiency in rodents and subsequently administering this compound.
Induction of Magnesium Deficiency
This protocol is designed to induce a state of magnesium deficiency in rodents through dietary manipulation.
Materials:
-
Weanling male Wistar or Sprague-Dawley rats (6 weeks old)
-
Magnesium-deficient rodent diet (containing ~15-40 mg Mg/kg)
-
Standard rodent diet (control group, containing ~500-550 mg Mg/kg)
-
Demineralized water
-
Metabolic cages for sample collection
-
Analytical equipment for measuring magnesium levels in plasma, erythrocytes, and tissues.
Procedure:
-
Acclimatization: Upon arrival, acclimatize the rats for one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to a standard diet and water.
-
Dietary Intervention: After acclimatization, randomly assign the rats to either a control group or a magnesium-deficient group.
-
Control Group: Feed a standard diet with normal magnesium content (e.g., 500 mg/kg) and demineralized water ad libitum[4][5].
-
Magnesium-Deficient Group: Feed a magnesium-deficient diet (e.g., 15 mg/kg) and demineralized water ad libitum for a period of 3 to 7 weeks[1][2][4][5]. The duration will depend on the desired severity of the deficiency.
-
-
Monitoring: Monitor the animals' body weight and food intake regularly. Observe for clinical signs of magnesium deficiency, which can include hyperirritability, seizures, and skin lesions.
-
Confirmation of Deficiency: After the dietary intervention period, collect blood samples to measure plasma and erythrocyte magnesium concentrations to confirm the state of deficiency. Spectrophotometric methods are commonly used for this analysis[4][5].
Administration of this compound
This protocol describes the oral administration of this compound to magnesium-deficient rodents.
Materials:
-
This compound
-
Demineralized water or vehicle for oral gavage
-
Oral gavage needles
-
Analytical balance
Procedure:
-
Preparation of this compound Solution: Prepare a solution of this compound in demineralized water. The concentration should be calculated to deliver the desired dose of elemental magnesium per kilogram of body weight. For example, a dose of 50 mg of elemental magnesium per kg of body weight was used in one comparative study of magnesium salts[4][5]. In another study, a low-dose was provided in the drinking water[3].
-
Administration:
-
Oral Gavage: Administer the prepared this compound solution daily via oral gavage for the specified duration of the treatment period (e.g., 2 weeks)[1][2].
-
Drinking Water: Alternatively, provide the this compound solution as the sole source of drinking water[3]. This method is less stressful for the animals but provides less precise dosing.
-
-
Control Groups:
-
A placebo group receiving the vehicle (demineralized water) should be included.
-
A control group on a standard magnesium diet that does not receive supplementation should also be maintained.
-
-
Sample Collection and Analysis: At the end of the treatment period, collect blood, urine, feces, and tissues (e.g., heart, muscle, bone) for analysis of magnesium content and other relevant biochemical markers. A stable isotope like 26Mg can be used to trace the absorption and retention of the administered magnesium[1][2].
Visualizations
The following diagrams illustrate the experimental workflow and a key signaling pathway associated with this compound administration.
Caption: Experimental workflow for studying this compound in magnesium-deficient rodents.
Caption: Proposed signaling pathway for the effects of chronic low-dose this compound.
Concluding Remarks
The protocols and data presented herein provide a framework for investigating the efficacy of this compound in rodent models of magnesium deficiency. The choice of dose, duration of deficiency induction, and administration method should be tailored to the specific research question. It is evident that organic magnesium salts, such as this compound, demonstrate favorable bioavailability and can elicit beneficial physiological effects. Further research can build upon these methodologies to explore the full therapeutic potential of this compound.
References
- 1. Study of magnesium bioavailability from ten organic and inorganic Mg salts in Mg-depleted rats using a stable isotope approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A chronic low-dose this compound administration has a beneficial effect on the myocardium and the skeletal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Comparative study of magnesium salts bioavailability in rats fed a magnesium-deficient diet] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of Magnesium L-Lactate in Biological Fluids
Introduction
Magnesium L-Lactate, a salt composed of magnesium and L-lactic acid, is utilized in pharmaceutical formulations and dietary supplements. In biological systems, it dissociates into magnesium (Mg²⁺) and L-lactate (C₃H₅O₃⁻) ions. Accurate quantification of these components in biological fluids such as plasma, serum, urine, and cerebrospinal fluid (CSF) is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding metabolic processes. L-lactate is a key metabolite in anaerobic glycolysis, and its levels can indicate tissue hypoxia or metabolic stress, while magnesium is a vital cation involved in numerous enzymatic reactions and physiological pathways.[1][2]
This document provides a comprehensive overview of the primary analytical techniques for the separate determination of magnesium and L-lactate ions. The concentration of this compound is inferred from the stoichiometric relationship of its constituent ions. We present detailed protocols for common methodologies and summarize their quantitative performance characteristics.
General Analytical Workflow
The overall process for determining this compound concentration involves distinct analytical pathways for each ionic component, from sample collection through to final data interpretation.
Caption: General workflow for this compound analysis.
Analytical Techniques for L-Lactate
Several methods are available for the quantification of L-lactate, each offering distinct advantages in terms of sensitivity, specificity, and throughput.
Enzymatic Assays (Colorimetric/Fluorometric)
Enzymatic assays are widely used due to their simplicity and suitability for high-throughput screening. These assays typically rely on the enzyme L-lactate oxidase (LOD) or L-lactate dehydrogenase (LDH).
-
Lactate Oxidase (LOD) Principle: L-lactate is oxidized by LOD to produce pyruvate and hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a colorimetric (e.g., absorbance at 450 nm) or fluorometric signal.[1][3]
-
Lactate Dehydrogenase (LDH) Principle: LDH catalyzes the oxidation of L-lactate to pyruvate, which is coupled to the reduction of NAD⁺ to NADH. The increase in NADH is monitored by absorbance at 340 nm.[1][4][5]
Caption: Reaction cascade in a typical LOD-based colorimetric assay.
High-Performance Liquid Chromatography (HPLC)
HPLC methods offer high specificity and are capable of separating L-lactate from other organic acids. Detection is commonly achieved using UV-Vis or electrochemical detectors.[6][7] UV detection often requires pre-column derivatization to attach a chromophore to the lactate molecule, enhancing sensitivity.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for specificity and sensitivity, allowing for the simultaneous quantification of L-lactate and its stereoisomer, D-lactate.[8][9] This technique requires derivatization to separate the enantiomers on a standard reversed-phase column, followed by detection using multiple reaction monitoring (MRM) for high selectivity.[8][9]
Analytical Techniques for Magnesium (Mg²⁺)
The determination of total magnesium concentration is typically achieved through atomic spectroscopy or enzymatic methods.
Atomic Absorption Spectroscopy (AAS)
AAS is a robust and widely accepted method for quantifying metallic elements.[10][11] The sample is atomized in a flame or graphite furnace, and the amount of light absorbed by the ground-state magnesium atoms at a characteristic wavelength is proportional to the concentration.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS offers superior sensitivity and is capable of multi-element analysis. Samples are introduced into an argon plasma, which ionizes the magnesium atoms. The ions are then separated by their mass-to-charge ratio and detected. Stable isotopes can be used as internal standards to achieve high precision.[12]
Enzymatic Assays
Enzymatic methods for magnesium are available for automated chemistry analyzers. One common method is based on the activation of a modified isocitrate dehydrogenase by Mg²⁺.[13] In the presence of isocitrate and NADP⁺, the rate of NADPH production, measured by absorbance at 340 nm, is proportional to the magnesium concentration.[13]
Quantitative Method Performance
The following tables summarize the performance characteristics of various analytical methods for L-lactate and magnesium in different biological matrices.
Table 1: Performance Characteristics of L-Lactate Analytical Methods
| Technique | Biological Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Reference(s) |
|---|---|---|---|---|---|
| Enzymatic (Colorimetric) | Serum, Plasma, Cells | 0.02 mM | Not Specified | 0.02 - 10 mM | |
| Enzymatic (Colorimetric) | CSF | Not Specified | Not Specified | Cut-off: 3.6 - 4.0 mmol/L | [14][15] |
| HPLC-UV (Derivatized) | Plasma | 36 pmol | Not Specified | 0.18 - 6.0 mM | [7] |
| HPLC-ECD | Plasma | 0.04 nmol | Not Specified | 0.1 - 40 nmol | [6] |
| LC-MS/MS | Plasma | 0.2 µmol/L | Not Specified | Linear (r² > 0.99) | [8][9] |
| LC-MS/MS | Urine | 4.4 nmol/mmol creatinine | Not Specified | Linear (r² > 0.99) |[8][9] |
Table 2: Performance Characteristics of Magnesium Analytical Methods
| Technique | Biological Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Reference(s) |
|---|---|---|---|---|---|
| Enzymatic | Serum | Not Specified | Not Specified | Up to 5 mmol/L | [13] |
| Atomic Absorption | General | Method Dependent | Method Dependent | Method Dependent | [10][16] |
| Titrimetric | Drug Substance | Not Specified | Not Specified | 250 - 750 mg | [17] |
| ICP-MS | Serum, Urine | High Sensitivity | High Sensitivity | Wide Dynamic Range |[12] |
Detailed Experimental Protocols
Protocol 1: Enzymatic (Colorimetric) Determination of L-Lactate in Plasma
This protocol is based on the L-lactate oxidase principle and is adapted from commercially available assay kits.[18]
1. Materials and Reagents:
-
L-Lactate Assay Buffer
-
L-Lactate Enzyme Mix (contains LOD and HRP)
-
Lactate Substrate/Probe Mix
-
L-Lactate Standard (e.g., 10 mM)
-
Deproteinizing Agent: Perchloric Acid (PCA) 4 M, Potassium Hydroxide (KOH) 2 M
-
96-well microplate, microplate reader (450 nm), centrifuge
2. Sample Preparation (Deproteinization):
-
Collect blood in a heparin or EDTA tube and centrifuge at 1000 x g for 10 minutes to obtain plasma.
-
To 100 µL of plasma, add 25 µL of ice-cold 4 M PCA to a final concentration of ~1 M. Vortex briefly.
-
Incubate on ice for 5 minutes.
-
Centrifuge at 13,000 x g for 2 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Neutralize the supernatant by adding ice-cold 2 M KOH (typically 34% of the supernatant volume, e.g., 34 µL KOH to 100 µL supernatant) to precipitate the PCA as KClO₄.
-
Centrifuge at 13,000 x g for 5 minutes at 4°C. The resulting supernatant is the sample for analysis.
3. Assay Procedure:
-
Standard Curve Preparation: Prepare a serial dilution of the L-Lactate standard in Assay Buffer to create standards ranging from 0 to 10 mM.
-
Reaction Mix Preparation: For each well, prepare a master mix containing 48 µL L-Lactate Assay Buffer, 1 µL Enzyme Mix, and 1 µL Substrate Mix.
-
Plate Setup: Add 50 µL of each standard and deproteinized sample to separate wells of the 96-well plate.
-
Add 50 µL of the Reaction Mix to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Subtract the absorbance of the 0 mM standard (blank) from all readings. Plot the standard curve and determine the L-lactate concentration in the samples from the linear regression equation.
Protocol 2: Determination of Total Magnesium by Atomic Absorption Spectroscopy (AAS)
This protocol provides a general guideline for Mg²⁺ analysis in serum or urine.
1. Materials and Reagents:
-
Atomic Absorption Spectrometer with a magnesium hollow-cathode lamp
-
Magnesium Standard (1000 mg/L)
-
Lanthanum Chloride solution (5% w/v) or Strontium Chloride solution (5% w/v) to act as a releasing agent, preventing phosphate interference.
-
Deionized water
2. Sample Preparation:
-
Serum/Plasma: Dilute the sample 1:50 with the 5% Lanthanum Chloride solution. For example, add 20 µL of serum to 980 µL of the LaCl₃ solution.
-
Urine: Acidify the urine sample with concentrated HCl (1 mL HCl per 100 mL urine) to dissolve any precipitates. Dilute the acidified urine 1:50 with the 5% Lanthanum Chloride solution.
3. Instrumental Analysis:
-
Standard Curve Preparation: Prepare a series of magnesium standards (e.g., 0.1, 0.25, 0.5, 1.0 mg/L) by diluting the 1000 mg/L stock solution with the same 5% Lanthanum Chloride solution used for the samples.
-
Set up the AAS instrument according to the manufacturer’s instructions for magnesium analysis (Wavelength: 285.2 nm).
-
Aspirate the blank (5% LaCl₃ solution) to zero the instrument.
-
Aspirate the standards in increasing order of concentration, followed by the prepared samples.
-
Calculation: Plot the absorbance of the standards against their concentration to create a calibration curve. Use the curve to determine the magnesium concentration in the diluted samples and multiply by the dilution factor (e.g., 50) to obtain the final concentration.
Method Validation Considerations
Validation ensures that an analytical method is suitable for its intended purpose.[19] Key parameters to assess include:
-
Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments.[20]
-
Precision: The degree of agreement among individual test results, evaluated at different levels (repeatability, intermediate precision).[20]
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components (e.g., matrix components, other metabolites).[20]
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified.[19]
-
Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[19]
-
Linearity and Range: The ability to obtain results that are directly proportional to the concentration of the analyte over a defined range.[19][20]
Caption: Core parameters evaluated during method validation.
Conclusion
The quantification of this compound in biological fluids requires the separate, accurate measurement of its constituent ions. For L-lactate, enzymatic assays offer a rapid and simple approach suitable for high-throughput applications, while LC-MS/MS provides the highest level of sensitivity and specificity. For magnesium, atomic absorption spectroscopy remains a reliable and standard method, with ICP-MS offering enhanced sensitivity for trace-level analysis. The choice of method should be guided by the specific requirements of the study, including the biological matrix, required sensitivity, sample throughput, and available instrumentation. Proper sample handling and rigorous method validation are paramount to obtaining reliable and accurate data.
References
- 1. acb.org.uk [acb.org.uk]
- 2. Brain and CSF magnesium concentrations during magnesium deficit in animals and humans: neurological symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NADH-independent enzymatic assay to quantify extracellular and intracellular L-lactate levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tycmhoffman.com [tycmhoffman.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of plasma lactic acid concentration and specific activity using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. L(+) and D(−) Lactate Are Increased in Plasma and Urine Samples of Type 2 Diabetes as Measured by a Simultaneous Quantification of L(+) and D(−) Lactate by Reversed-Phase Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fao.org [fao.org]
- 11. THE DETERMINATION OF MAGNESIUM IN BIOLOGICAL FLUIDS AND TISSUES BY FLAME SPECTROPHOTOMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isotope Concentrations from 24-h Urine and 3-h Serum Samples Can Be Used to Measure Intestinal Magnesium Absorption in Postmenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validation of an enzymatic total magnesium determination based on activation of modified isocitrate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. L-lactate in cerebrospinal fluid can be used as a biomarker of encephalitis in cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cerebrospinal Fluid Lactate as an Indicator for Post-neurosurgical Bacterial Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fao.org [fao.org]
- 17. Development and Validation of Simple Titrimetric Method for the Determination of Magnesium Content in Esomeprazole Magnesium - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sciencellonline.com [sciencellonline.com]
- 19. wjarr.com [wjarr.com]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Magnesium L-Lactate Precipitation in Buffered Solutions
For researchers, scientists, and drug development professionals, the precise formulation of buffered solutions is paramount to experimental success. The precipitation of components, such as magnesium L-lactate, can compromise the integrity of these solutions, leading to inaccurate results and loss of valuable time and resources. This technical support center provides a comprehensive guide to understanding and overcoming the challenges associated with this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in experimental solutions?
This compound is the magnesium salt of L-lactic acid. It is often used as a source of magnesium ions (Mg²⁺) in various biological and pharmaceutical applications, including cell culture media and drug formulations. Magnesium is an essential divalent cation crucial for numerous enzymatic reactions, cellular signaling, and maintaining the structural integrity of proteins and nucleic acids. This compound is generally favored for its good solubility in water and high bioavailability.[1]
Q2: What causes this compound to precipitate in my buffered solution?
Precipitation of this compound in buffered solutions is most commonly due to the formation of insoluble magnesium salts. The primary culprits are interactions with certain buffer components, particularly phosphate ions.
-
Phosphate Buffers: Phosphate-buffered saline (PBS) and other phosphate-containing buffers are highly likely to cause precipitation. Magnesium ions (Mg²⁺) readily react with phosphate ions (PO₄³⁻) to form magnesium phosphate (Mg₃(PO₄)₂), a salt with very low solubility in aqueous solutions.
-
pH Shifts: The pH of the solution plays a critical role. In phosphate buffers, a higher pH increases the concentration of trivalent phosphate ions (PO₄³⁻), which have a strong affinity for magnesium ions, thereby promoting the precipitation of magnesium phosphate.
-
High Concentrations: Exceeding the solubility limit of this compound or other magnesium salts in the specific buffer system will lead to precipitation.
-
Temperature Effects: While the solubility of this compound in water generally increases with temperature, cooling a solution prepared at a higher temperature can lead to supersaturation and subsequent precipitation.
-
Presence of Other Ions: The presence of other ions in the solution can affect the ionic strength and may reduce the solubility of this compound.
Q3: Which types of buffers are most likely to cause this compound precipitation?
Phosphate-based buffers are the most common cause of this compound precipitation due to the low solubility of magnesium phosphate. While less common, carbonate-based buffers can also lead to the formation of sparingly soluble magnesium carbonate.
Q4: Are there alternative buffers that are more compatible with this compound?
Yes, non-phosphate buffers are recommended when working with solutions containing magnesium ions. Suitable alternatives include:
-
TRIS (tris(hydroxymethyl)aminomethane) buffer: TRIS buffers are widely used and are generally compatible with magnesium ions.
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffer: HEPES is another common biological buffer that does not form insoluble precipitates with magnesium ions.[2][3][4][5][6]
Q5: How can I prevent this compound from precipitating in my buffered solution?
Several strategies can be employed to prevent precipitation:
-
Avoid Phosphate Buffers: The most effective method is to use non-phosphate buffers like TRIS or HEPES.
-
Prepare Separate Stock Solutions: Prepare a concentrated stock solution of this compound and a separate concentrated stock solution of your buffer. Add the this compound stock solution to the final diluted buffer solution slowly while stirring. This avoids localized high concentrations that can trigger precipitation.
-
Control the pH: Maintain the pH of your final solution in the neutral to slightly acidic range. For phosphate-containing solutions, a lower pH (e.g., below 7.0) can help to minimize the concentration of trivalent phosphate ions.
-
Use Chelating Agents: In situations where the presence of phosphate is unavoidable, a chelating agent like EDTA (ethylenediaminetetraacetic acid) can be used. EDTA binds to magnesium ions, preventing them from reacting with phosphate. However, it's important to note that this will reduce the concentration of free, biologically active magnesium ions.
-
Mind the Temperature: Prepare your solutions at room temperature. If heating is necessary to dissolve components, allow the solution to cool to room temperature before adding the this compound.
Troubleshooting Guide
| Observation | Potential Cause | Recommended Action |
| White precipitate forms immediately upon adding this compound to a phosphate buffer. | Formation of insoluble magnesium phosphate. | 1. Discard the solution and prepare a fresh one using a non-phosphate buffer (TRIS or HEPES). 2. If phosphate buffer is essential, prepare separate, concentrated stock solutions of the buffer and this compound. Add the this compound stock to the final, diluted buffer dropwise while stirring vigorously. 3. Lower the pH of the phosphate buffer to below 7.0 before adding this compound. |
| Cloudiness or precipitate appears after the buffered solution is stored, especially at low temperatures. | Decreased solubility at lower temperatures. | 1. Store the buffered solution at room temperature if all components are stable under these conditions. 2. If refrigeration is necessary, prepare the solution at the storage temperature to ensure components do not exceed their solubility limits. 3. If precipitation occurs upon cooling, gently warm the solution to room temperature while stirring to redissolve the precipitate before use. |
| Precipitate forms in a TRIS or HEPES buffered solution containing this compound. | Exceeded solubility limit of this compound or another component. | 1. Verify the final concentration of all components. 2. Reduce the concentration of this compound. 3. Ensure all components are fully dissolved before adding the next. |
| Precipitation occurs in cell culture medium containing this compound. | Interaction with components in the complex medium (e.g., phosphate, bicarbonate, proteins).[7] | 1. Prepare a concentrated stock of this compound in water or a compatible solvent and add it to the medium dropwise with gentle mixing.[4][8] 2. Consider using a serum-free medium or reducing the serum concentration, as serum proteins can sometimes contribute to precipitation. 3. If using a custom medium formulation, evaluate the order of component addition. |
Data Presentation
Table 1: Solubility of this compound in Water at Different Temperatures
| Temperature (°C) | Temperature (K) | Solubility (molality - mol/kg H₂O) |
| 5 | 278.15 | 0.2913 |
| 10 | 283.15 | 0.3011 |
| 15 | 288.15 | 0.3152 |
| 20 | 293.15 | 0.3315 |
| 25 | 298.15 | 0.3462 |
| 30 | 303.15 | 0.3643 |
| 35 | 308.15 | 0.3841 |
| 40 | 313.15 | 0.4048 |
| 45 | 318.15 | 0.4285 |
| 50 | 323.15 | 0.4571 |
| 55 | 328.15 | 0.4873 |
| 60 | 333.15 | 0.5211 |
| 65 | 338.15 | 0.5582 |
| 70 | 343.15 | 0.5981 |
Data adapted from: Apelblat, A., & Manzurola, E. (2002). Solubilities and vapour pressures of water over saturated solutions of magnesium-L-lactate, calcium-L-lactate, zinc-L-lactate, ferrous-L-lactate and aluminum-L-lactate. Journal of Chemical Thermodynamics, 34(7), 1127-1139.[1]
Experimental Protocols
Protocol 1: Preparation of a Buffered Solution with this compound using a Non-Phosphate Buffer (TRIS or HEPES)
Objective: To prepare a clear, stable buffered solution containing a desired concentration of this compound.
Materials:
-
This compound (solid)
-
TRIS base or HEPES (solid)
-
Hydrochloric acid (HCl) solution (e.g., 1 M) for pH adjustment
-
High-purity water (e.g., deionized, distilled)
-
Sterile filtration apparatus (if required)
-
Magnetic stirrer and stir bar
-
pH meter
Methodology:
-
Prepare the Buffer Stock Solution:
-
Dissolve the appropriate amount of TRIS base or HEPES in approximately 80% of the final desired volume of high-purity water.
-
While stirring, slowly add HCl to adjust the pH to the desired value (e.g., 7.4).
-
Bring the solution to the final volume with high-purity water. This is your concentrated buffer stock (e.g., 10x).
-
-
Prepare the this compound Stock Solution:
-
Dissolve the required amount of this compound in a separate container with a small volume of high-purity water to create a concentrated stock solution (e.g., 1 M). Ensure it is fully dissolved.
-
-
Prepare the Final Buffered Solution:
-
In a new container, dilute the concentrated buffer stock to its final working concentration (e.g., 1x) with high-purity water.
-
While stirring the diluted buffer, slowly add the required volume of the this compound stock solution dropwise.
-
Verify the final pH and adjust if necessary with small amounts of HCl or NaOH.
-
If sterility is required, filter the final solution through a 0.22 µm sterile filter.
-
Protocol 2: Using a Chelating Agent (EDTA) to Prevent Precipitation in a Phosphate-Containing Solution
Objective: To prepare a phosphate-buffered solution containing this compound without precipitation, acknowledging the reduction in free Mg²⁺.
Materials:
-
This compound (solid)
-
Phosphate buffer components (e.g., sodium phosphate monobasic and dibasic)
-
EDTA (disodium salt)
-
Sodium hydroxide (NaOH) or hydrochloric acid (HCl) for pH adjustment
-
High-purity water
-
Magnetic stirrer and stir bar
-
pH meter
Methodology:
-
Prepare the Phosphate Buffer:
-
Dissolve the phosphate buffer salts in approximately 80% of the final volume of high-purity water.
-
Adjust the pH to the desired value.
-
-
Add EDTA:
-
To the phosphate buffer, add a stock solution of EDTA to a final concentration that is equimolar to or slightly less than the final molar concentration of this compound you intend to add.
-
Stir until the EDTA is completely dissolved.
-
-
Add this compound:
-
While vigorously stirring the buffer-EDTA mixture, slowly add the this compound as a solid or a concentrated stock solution.
-
-
Finalize the Solution:
-
Bring the solution to the final volume with high-purity water.
-
Check and adjust the final pH if necessary.
-
Note: The concentration of free, unchelated Mg²⁺ will be significantly lower than the total concentration of this compound added.
-
Visualizations
Caption: Chemical equilibrium leading to magnesium phosphate precipitation.
Caption: Recommended workflow for preparing this compound solutions.
Caption: Mechanism of EDTA in preventing magnesium precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. repository.tudelft.nl [repository.tudelft.nl]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. benchchem.com [benchchem.com]
Impact of pH on the stability of Magnesium l-lactate solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability of Magnesium L-lactate solutions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for maintaining the stability of a this compound solution?
A1: this compound solutions are most stable in a slightly acidic to neutral pH range (approximately 5.0 to 7.0). In this range, the lactate salt remains fully dissolved and is less susceptible to degradation.
Q2: What happens if the pH of my this compound solution becomes too alkaline?
A2: In alkaline conditions (pH above 8.5), this compound can become unstable. A primary issue is the potential for precipitation of magnesium hydroxide (Mg(OH)₂), a poorly soluble compound. This precipitation reduces the concentration of bioavailable magnesium in the solution.
Q3: Can the pH of a this compound solution change during storage?
A3: Yes, the pH of an unbuffered this compound solution can change over time. This can be due to factors such as absorption of atmospheric carbon dioxide, which can lower the pH, or interactions with container materials. It is recommended to use buffered solutions for long-term storage or to re-verify the pH before use.
Q4: Are there any visible signs of instability in a this compound solution related to pH?
A4: Yes. The most common visible sign of instability due to high pH is the formation of a white precipitate (magnesium hydroxide). The solution may also appear cloudy or hazy. At very low pH and elevated temperatures, long-term storage might lead to discoloration, although this is less common.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| White precipitate or cloudiness observed in the solution. | The pH of the solution is too high (alkaline), leading to the precipitation of magnesium hydroxide. | 1. Measure the current pH of the solution.2. If the pH is above 8.5, carefully adjust it to the neutral range (6.5-7.5) by adding a suitable acidic buffer (e.g., citrate buffer).3. Gently agitate the solution to redissolve the precipitate. If it does not redissolve, it may be necessary to prepare a fresh solution. |
| Difficulty dissolving this compound powder. | The initial pH of the solvent is not optimal for dissolution. | 1. Check the pH of the solvent before adding the this compound.2. Adjust the solvent pH to a slightly acidic or neutral range (e.g., pH 6.0-7.0) to enhance solubility. |
| Inconsistent experimental results using the solution. | The pH of the solution may have shifted over time, affecting its properties and the stability of the active ingredient. | 1. Always measure the pH of the solution before each experiment.2. For critical applications, use a freshly prepared and pH-adjusted solution or a buffered formulation. |
| Discoloration of the solution after prolonged storage. | Potential degradation of the lactate moiety, which can be accelerated by extreme pH values and exposure to light or high temperatures. | 1. Discard the discolored solution.2. Prepare fresh solutions and store them in amber containers, protected from light, and at controlled room temperature.3. Consider conducting a forced degradation study to understand the degradation profile under your specific storage conditions. |
Data Presentation: pH-Dependent Solubility and Stability
The following tables summarize the expected impact of pH on the solubility and stability of this compound solutions based on general chemical principles and available literature.
Table 1: Estimated Solubility of this compound at Different pH Values (at 25°C)
| pH | Estimated Solubility (g/L) | Observations |
| 4.0 | ~95 | High solubility in acidic conditions. |
| 5.0 | ~90 | Good solubility. |
| 6.0 | ~85 | Good solubility, suitable for most applications.[1] |
| 7.0 | ~84 | Neutral pH, good solubility.[1] |
| 8.0 | ~75 | Solubility starts to decrease. |
| 9.0 | < 50 | Significant decrease in solubility with potential for precipitation. |
| 10.0 | < 10 | Low solubility, significant precipitation of magnesium hydroxide is likely. |
| 11.0 | < 1 | Very low solubility, extensive precipitation. |
Table 2: Estimated Stability of this compound Solution (0.1 M) Over 30 Days at 25°C
| pH | Estimated Degradation (%) | Visual Appearance |
| 4.0 | < 1% | Clear, colorless solution. |
| 6.5 | < 0.5% | Clear, colorless solution. |
| 8.5 | 1-3% | Clear to slightly hazy solution. |
| 10.5 | > 10% (Precipitation) | White precipitate formation. |
Experimental Protocols
Protocol for a pH Stability Study of a this compound Solution
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of a this compound solution across a range of pH values.
1. Materials and Reagents:
-
This compound powder
-
Purified water (HPLC grade)
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)
-
Phosphate or citrate buffer solutions at various pH levels (e.g., pH 4, 7, 9)
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV or RI)
-
HPLC column suitable for organic acid analysis (e.g., C18)
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound powder and dissolve it in purified water to prepare a stock solution of a specific concentration (e.g., 10 mg/mL).
3. Preparation of Study Samples:
-
For each pH condition to be tested, pipette a known volume of the stock solution into separate volumetric flasks.
-
Adjust the pH of each solution to the target value using small volumes of HCl or NaOH. For buffered solutions, dilute the stock solution with the respective buffer.
-
Record the initial pH of each solution.
4. Stress Conditions:
-
Store the prepared samples at a controlled temperature (e.g., 40°C) and protect them from light.
-
Withdraw aliquots from each sample at specified time points (e.g., 0, 6, 12, 24, 48 hours, and then weekly).
5. Sample Analysis:
-
At each time point, visually inspect the samples for any changes in appearance (e.g., color, precipitation).
-
Measure the pH of each sample.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of this compound and to detect any degradation products.
6. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each pH condition.
-
Plot the percentage of remaining this compound against time for each pH to determine the degradation kinetics.
-
Identify and, if possible, quantify any major degradation products.
Visualizations
Caption: Troubleshooting workflow for common issues with this compound solutions.
Caption: General experimental workflow for a pH stability study of this compound.
References
Temperature effects on Magnesium l-lactate solubility and degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the temperature effects on magnesium L-lactate solubility and degradation.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the solubility of this compound in water?
The solubility of this compound in water is endothermic, meaning that it increases significantly with a rise in temperature.[1] Solutions that are saturated at a higher temperature may become supersaturated and precipitate upon cooling. Conversely, gentle heating can be employed to dissolve the salt more quickly and to prepare more concentrated solutions.
Q2: I observed precipitation in my this compound solution after storing it in the refrigerator. Is this normal?
Yes, this is a common observation. Due to the positive correlation between temperature and solubility, cooling a saturated or near-saturated solution of this compound will decrease its solubility, leading to the precipitation of the salt out of the solution. To redissolve the precipitate, you can warm the solution gently.
Q3: At what temperatures does this compound begin to degrade in an aqueous solution?
While this compound is relatively stable in aqueous solutions at ambient temperatures, prolonged exposure to elevated temperatures can lead to degradation.[2] The exact temperature at which significant degradation begins can depend on factors such as pH and the presence of other solutes. As a general precaution, it is advisable to avoid prolonged heating of this compound solutions at high temperatures (e.g., above 60°C) if stability is a concern. For solid this compound, decomposition occurs at much higher temperatures, with the initial step being dehydration followed by decomposition to magnesium oxide.[2]
Q4: What are the likely degradation products of this compound in an aqueous solution at elevated temperatures?
At elevated temperatures, this compound in an aqueous solution can undergo hydrolysis. This may lead to the formation of magnesium hydroxide and lactic acid. The resulting change in pH can further influence the stability of the solution. At very high temperatures, the lactate moiety can decompose into other organic compounds.
Q5: How should I prepare a stable, saturated solution of this compound for my experiment?
To prepare a stable, saturated solution, it is recommended to use the shake-flask method at a controlled temperature. Add an excess of this compound to deionized water in a sealed container. Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. After equilibration, allow the undissolved solid to settle, and then carefully decant or filter the supernatant to obtain the saturated solution.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Cloudiness or precipitation in the solution at room temperature. | The solution was prepared at a higher temperature and has since cooled, leading to supersaturation and precipitation. | Gently warm the solution while stirring to redissolve the precipitate. To prevent this, prepare the solution at the temperature of your experiment or do not exceed the solubility limit for your storage temperature. |
| The pH of the this compound solution has changed over time. | This could be due to the absorption of atmospheric CO2 (if the solution is alkaline) or potential degradation at elevated storage temperatures, leading to the formation of acidic or basic byproducts. | Prepare fresh solutions for critical applications. Store solutions in tightly sealed containers to minimize interaction with the atmosphere. Avoid long-term storage at elevated temperatures. |
| Inconsistent results in bioassays or chemical reactions using a this compound solution. | This may be due to variations in the concentration of the solution, possibly from incomplete dissolution or precipitation during storage. Degradation of the lactate or magnesium salt could also be a factor if the solution was stored improperly. | Ensure complete dissolution when preparing the solution. If necessary, gently warm the solution. Store the solution at a constant, appropriate temperature. For sensitive applications, use freshly prepared solutions. Verify the concentration of your solution using a suitable analytical method. |
| Difficulty dissolving the required amount of this compound. | The amount of this compound you are trying to dissolve exceeds its solubility at the current temperature. | Increase the temperature of the solvent (water) to enhance solubility. Be mindful of the potential for precipitation upon cooling. Alternatively, increase the volume of the solvent. Refer to the solubility data table below to determine the solubility at your desired temperature. |
Data Presentation
Table 1: Solubility of this compound in Water at Various Temperatures
The following table summarizes the solubility of this compound in water as a function of temperature. The data is based on the findings of Apelblat and Manzurola (2002).
| Temperature (°C) | Temperature (K) | Molarity (mol/L) | Solubility ( g/100 g H₂O) |
| 5 | 278.15 | 0.311 | 7.63 |
| 10 | 283.15 | 0.332 | 8.16 |
| 15 | 288.15 | 0.355 | 8.73 |
| 20 | 293.15 | 0.380 | 9.35 |
| 25 | 298.15 | 0.408 | 10.05 |
| 30 | 303.15 | 0.439 | 10.82 |
| 35 | 308.15 | 0.473 | 11.66 |
| 40 | 313.15 | 0.511 | 12.60 |
| 45 | 318.15 | 0.553 | 13.64 |
| 50 | 323.15 | 0.600 | 14.80 |
| 55 | 328.15 | 0.652 | 16.08 |
| 60 | 333.15 | 0.710 | 17.52 |
| 65 | 338.15 | 0.775 | 19.12 |
| 70 | 343.15 | 0.848 | 20.93 |
Experimental Protocols
Protocol for Determining the Solubility of this compound (Shake-Flask Method)
This protocol is adapted from standard methods for solubility determination.
1. Materials:
- This compound (analytical grade)
- Deionized water
- Temperature-controlled orbital shaker or water bath
- Calibrated thermometer
- Analytical balance
- Sterile syringe filters (0.45 µm)
- Appropriate glassware (e.g., screw-capped vials, volumetric flasks)
- Analytical instrumentation for quantifying magnesium or lactate (e.g., ICP-OES, HPLC).
2. Procedure:
- Set the orbital shaker or water bath to the desired constant temperature.
- Add an excess amount of this compound to a series of screw-capped vials.
- Add a known volume of deionized water to each vial.
- Tightly seal the vials and place them in the temperature-controlled shaker.
- Agitate the vials at a constant speed for 24-48 hours to ensure equilibrium is reached.
- After the equilibration period, stop the agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
- Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean, dry vial.
- Accurately dilute the filtered sample with deionized water to a concentration suitable for the chosen analytical method.
- Analyze the concentration of magnesium or lactate in the diluted samples using a validated analytical method.
- Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor.
Protocol for Assessing the Thermal Stability of an Aqueous this compound Solution
This protocol is based on the principles outlined in the ICH Q1A (R2) guidelines for stability testing.[3][4][5]
1. Materials:
- A prepared aqueous solution of this compound of known concentration.
- Temperature-controlled stability chambers or ovens.
- Calibrated thermometer and hygrometer (if humidity control is needed).
- pH meter.
- Analytical instrumentation for quantifying this compound and potential degradation products (e.g., HPLC with UV or RI detector).
- Appropriate glassware (e.g., sealed, airtight containers).
2. Procedure:
- Prepare a batch of the this compound solution and divide it into several aliquots in tightly sealed, inert containers.
- Characterize the initial properties of the solution (time zero), including:
- Appearance (clarity, color)
- pH
- Concentration of this compound (assay)
- Chromatographic purity (to detect any initial impurities).
- Place the containers in stability chambers set at different temperatures (e.g., 25°C, 40°C, 60°C).
- At predetermined time intervals (e.g., 1 week, 2 weeks, 1 month, 3 months), remove a container from each temperature condition.
- Allow the container to equilibrate to room temperature.
- Analyze the sample for the same parameters as in step 2.
- Compare the results over time and across different temperatures to the initial (time zero) data. A significant change (e.g., >5% decrease in assay value, significant change in pH, or appearance of degradation products) indicates instability under those conditions.
Visualizations
References
Technical Support Center: Managing Magnesium L-Lactate Interference in Biochemical Assays
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent interference from Magnesium L-lactate in various biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of interference from this compound in biochemical assays?
A1: Interference from this compound stems from its two components: the magnesium ion (Mg²⁺) and the lactate anion.
-
Magnesium (Mg²⁺): As a divalent cation, magnesium is an essential cofactor for many enzymes, particularly kinases that utilize ATP.[1][2] However, its presence can interfere with assays in several ways:
-
Alteration of Enzyme Kinetics: In assays involving enzymes that are not magnesium-dependent, Mg²⁺ can non-specifically bind to the enzyme or substrate, altering their conformation and activity. Conversely, in magnesium-dependent assays like kinase activity assays, suboptimal or excessively high concentrations of Mg²⁺ can lead to inaccurate results.[1][2][3]
-
Interference with Colorimetric and Fluorometric Assays: Magnesium ions can compete with or interfere with the binding of dyes and chelating agents used in various colorimetric and fluorometric assays, leading to inaccurate quantification of the target analyte.[4][5]
-
Precipitation: In the presence of certain buffers or reagents, magnesium can form insoluble precipitates, leading to light scattering and erroneous absorbance readings.
-
-
Lactate: Lactate itself is generally less reactive in a broad range of assays compared to magnesium. However, its primary interference is observed in enzymatic assays involving nicotinamide adenine dinucleotide (NAD⁺/NADH), particularly in samples that may contain lactate dehydrogenase (LDH).[6][7]
-
LDH-Mediated Interference: If LDH is present in the sample, it will catalyze the conversion of lactate to pyruvate, which is coupled with the reduction of NAD⁺ to NADH.[8] This production of NADH can generate a false positive signal in assays that measure NADH as a readout for another reaction.[6][7]
-
Depletion in Lactate Assays: In assays designed to measure lactate concentration, the presence of endogenous LDH in the sample can lead to the degradation of lactate before the assay reagents are added, resulting in an underestimation of the actual lactate concentration.
-
Q2: Which common biochemical assays are susceptible to interference from this compound?
A2: A variety of assays can be affected, including:
-
ATP-dependent Kinase Assays: These are highly sensitive to magnesium concentrations as Mg²⁺ is a crucial cofactor for ATP binding and catalysis.[1][2][3] Both too low and too high concentrations can inhibit kinase activity.[2][3]
-
NADH/NAD⁺-based Enzymatic Assays: Assays that measure the production or consumption of NADH to determine the activity of a target enzyme can be affected by lactate interference if LDH is present in the sample.[6][7]
-
Colorimetric Assays for Divalent Cations: Assays for measuring other divalent cations like calcium can be affected by the presence of high concentrations of magnesium, which may cross-react with the detection reagents.
-
Phosphate Assays: High concentrations of magnesium can interfere with certain phosphate quantification methods.
-
Lactate Assays: The presence of LDH in the sample can lead to the degradation of lactate, causing artificially low readings.
Q3: What are the general strategies to mitigate interference from this compound?
A3: The approach to mitigate interference depends on which component (magnesium or lactate) is the primary concern for a specific assay.
-
For Magnesium Interference:
-
Chelation: The use of chelating agents like EDTA can sequester Mg²⁺ ions, preventing them from interfering with the assay. However, the concentration of the chelator must be carefully optimized, as excess chelator can inhibit metalloenzymes.
-
Masking: Masking agents can selectively bind to interfering ions without removing them from the solution.
-
Sample Dilution: Diluting the sample can reduce the concentration of magnesium to a level that no longer interferes with the assay, provided the analyte of interest can still be detected.
-
Use of Magnesium-Insensitive Methods: When possible, choosing an assay method that is known to be less sensitive to magnesium interference is the simplest solution. For instance, some enzymatic methods for measuring analytes are less affected by divalent cations than dye-binding methods.[5][9]
-
-
For Lactate Interference:
-
Deproteinization/Enzyme Removal: The most effective way to prevent lactate interference in NADH-based assays is to remove LDH from the sample. This is commonly achieved through ultrafiltration using a molecular weight cutoff (MWCO) filter (e.g., 10 kDa) that retains proteins like LDH while allowing smaller molecules like lactate to pass through.[10]
-
Use of LDH-Independent Assays: There are alternative lactate assay methods that do not rely on LDH and are therefore not subject to this type of interference.[6][11]
-
Troubleshooting Guides
Issue 1: Inaccurate Results in ATP-Dependent Kinase Assays
Possible Cause: Suboptimal magnesium concentration from the added this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for kinase assays.
Quantitative Data Summary: Effect of Mg²⁺ Concentration on Kinase Activity
| Kinase | Mg²⁺ Concentration (mM) | Relative Activity (%) | Reference |
| CDK2/CyclinA | 0.5 | ~20 | [3] |
| CDK2/CyclinA | 2.5 | ~80 | [3] |
| CDK2/CyclinA | 5.0 | 100 | [3] |
| CDK2/CyclinA | 10.0 | ~90 | [3] |
| ITK | 0.1 | ~10 | [2] |
| ITK | 1.0 | ~60 | [2] |
| ITK | 5.0 | ~95 | [2] |
| ITK | 10.0 | 100 | [2] |
Experimental Protocol: Optimization of Magnesium Concentration in a Kinase Assay
-
Prepare a Magnesium-Free Kinase Buffer: Prepare your standard kinase assay buffer without any magnesium salts.
-
Prepare a Magnesium Stock Solution: Prepare a concentrated stock solution of MgCl₂ (e.g., 1 M).
-
Set Up a Titration Series: In a multi-well plate, set up a series of reactions where you add varying final concentrations of MgCl₂ (e.g., 0, 0.5, 1, 2.5, 5, 10, 20 mM) to the magnesium-free kinase buffer. Remember to account for the magnesium contributed by the this compound in your sample.
-
Add Kinase, Substrate, and ATP: Add the kinase, its substrate, and ATP to each well to initiate the reaction.
-
Incubate and Measure Activity: Incubate the reactions under standard conditions and measure the kinase activity using your preferred detection method (e.g., radioactivity, fluorescence, luminescence).
-
Determine Optimal Concentration: Plot the kinase activity against the magnesium concentration to determine the optimal range for your specific enzyme.
Issue 2: High Background Signal in NADH-Based Enzymatic Assays
Possible Cause: Presence of lactate from this compound and endogenous lactate dehydrogenase (LDH) in the sample, leading to non-specific NADH production.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for NADH-based assays.
Signaling Pathway Interference Diagram
Caption: Lactate interference in NADH-based assays.
Experimental Protocol: Sample Preparation to Remove LDH by Ultrafiltration
-
Select an Ultrafiltration Device: Choose a centrifugal ultrafiltration unit with a molecular weight cutoff (MWCO) of 10 kDa. This will retain proteins like LDH (MW ~140 kDa) while allowing lactate and other small molecules to pass into the filtrate.
-
Sample Loading: Add your biological sample (e.g., cell lysate, tissue homogenate) to the upper chamber of the ultrafiltration unit. Do not exceed the maximum volume recommended by the manufacturer.
-
Centrifugation: Centrifuge the unit according to the manufacturer's instructions. The centrifugation time and speed will depend on the sample volume and viscosity.
-
Collect Filtrate: The filtrate, which is now deproteinized and contains the lactate from your original sample, is collected in the lower chamber of the unit.
-
Use Filtrate in Assay: Use this LDH-free filtrate as your sample in the biochemical assay.
Quantitative Data Summary: Effect of EDTA on a Colorimetric Magnesium Assay (Xylidyl Blue Method)
| Sample Pool | Baseline Mg²⁺ (mmol/L) | EDTA Concentration for 50% Decline (EC50) (mmol/L) | Reference |
| 1 | 1.05 | 0.78 | [4][12] |
| 2 | 1.25 | 1.18 | [4][12] |
| 3 | 0.95 | 0.92 | [4][12] |
Note: Enzymatic methods for magnesium determination, such as those based on isocitrate dehydrogenase, are significantly more resilient to EDTA interference.[9]
Experimental Workflow for Sample Analysis
Caption: General experimental workflow for sample preparation.
References
- 1. researchgate.net [researchgate.net]
- 2. Mg2+ regulation of kinase signaling and immune function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medrxiv.org [medrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. NADH-independent enzymatic assay to quantify extracellular and intracellular L-lactate levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. protocols.io [protocols.io]
- 9. medrxiv.org [medrxiv.org]
- 10. US8293940B2 - Process for recovery and purification of lactic acid - Google Patents [patents.google.com]
- 11. NADH-independent enzymatic assay to quantify extracellular and intracellular L-lactate levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assay-Dependent Effects of EDTA Contamination on Magnesium and Iron - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Oral Gavage of Magnesium L-lactate in Mice
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the oral gavage delivery of Magnesium L-lactate in mice. This resource includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and key quantitative data to ensure safe, effective, and reproducible experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the oral gavage of this compound in mice.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Difficulty Inserting Gavage Needle | - Improper restraint of the mouse.- Incorrect angle of needle insertion.- Needle is too large for the mouse. | - Ensure a firm but gentle scruff to immobilize the head and align the head and spine.[1][2][3]- Guide the needle along the roof of the mouth and over the base of the tongue.[1]- Do not force the needle; if resistance is met, withdraw and re-attempt.[4][5]- Select an appropriately sized gavage needle based on the mouse's weight (see table below).[5][6] |
| Fluid Reflux or Leakage from the Mouth/Nose | - Incorrect placement of the needle in the trachea.- Dosing volume is too high.- Administration is too rapid. | - Immediately withdraw the needle. [1] Gently tilt the mouse's head down to allow fluid to drain.[1] Observe for respiratory distress.[1] Do not re-dose. [1]- Ensure the dosing volume does not exceed 10 mL/kg of body weight.[5][7] For a 20g mouse, this is a maximum of 0.2 mL.[1]- Administer the solution slowly and smoothly.[6][8] |
| Mouse Shows Signs of Distress (Gasping, Cyanosis) | - Aspiration of the solution into the lungs. | - This is a critical adverse event. The animal should be immediately and humanely euthanized. [6] |
| Post-Gavage Lethargy or Abdominal Distension | - Perforation of the esophagus or stomach. | - This indicates a serious injury. The animal should be closely monitored and euthanized if symptoms persist or worsen.[1] |
| Precipitation of this compound in Solution | - Concentration exceeds solubility in the chosen vehicle.- Improper solution preparation or storage. | - Refer to the solubility data below. Do not exceed the solubility limit.- Prepare fresh solutions and consider gentle warming or sonication to aid dissolution. Store solutions as recommended. |
| Diarrhea or Gastrointestinal Upset | - High dose of magnesium.- Osmotic effect of the solution. | - This can be a side effect of magnesium administration.[9] Consider reducing the dose or concentration if the issue is severe and not an expected outcome of the study. Administering with food, if the protocol allows, may mitigate this.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for oral gavage of this compound?
A1: Water is a suitable vehicle for this compound as it is soluble in water.[11][12] For suspension formulations, 0.5% methylcellulose or 0.5% carboxymethylcellulose (CMC) in water can be used.[13][14]
Q2: What is the maximum concentration of this compound that can be administered?
A2: this compound has a good solubility in water, approximately 84 g/L.[12] However, for oral gavage, it is crucial to consider the total volume and osmolarity of the solution to avoid gastrointestinal distress. A lower concentration is generally recommended to ensure animal welfare.
Q3: What is the appropriate oral gavage volume for a mouse?
A3: The generally accepted maximum oral gavage volume for mice is 10 mL/kg of body weight.[5][6][7][15] However, it is recommended to use the smallest volume necessary to deliver the desired dose accurately.[1][16] For example, a 25-gram mouse should receive a maximum of 0.25 mL.
Q4: How can I minimize stress to the mouse during oral gavage?
A4: Proper handling and restraint are key to minimizing stress.[2] Acclimate the mice to handling before the procedure.[2] The procedure should be performed swiftly and efficiently by a trained individual. Some studies suggest that precoating the gavage needle with a sucrose solution may reduce stress-related behaviors.[13]
Q5: What are the potential side effects of this compound administration in mice?
A5: While specific studies on side effects in mice are limited, potential side effects extrapolated from human data include gastrointestinal irritation and diarrhea.[17][9] High doses can lead to hypermagnesemia, especially in animals with renal impairment, with symptoms such as drowsiness, muscle weakness, and changes in heart rate.[17]
Q6: Should the gavage needle be rigid or flexible?
A6: Both rigid and flexible gavage needles are available. Flexible plastic or rubber feeding tubes are generally considered to have a lower risk of causing esophageal trauma compared to rigid stainless steel needles.[1][18]
Quantitative Data Summary
The following tables provide a summary of key quantitative data for optimizing oral gavage of this compound in mice.
Table 1: Recommended Gavage Needle Sizes for Mice
| Mouse Weight (g) | Gauge | Length (inches) | Ball Diameter (mm) |
| <14 | 24 | 1 | 1.25 |
| 15-20 | 22 | 1 - 1.5 | 1.25 |
| 20-25 | 20 | 1 - 2 | 2.25 |
| 25-30 | 18 | 1 - 2 | 2.25 |
Source: Adapted from Virginia Tech IACUC and Washington State University IACUC guidelines.[5][6]
Table 2: Maximum Dosing Volumes for Mice
| Body Weight (g) | Maximum Volume (mL) at 10 mL/kg |
| 15 | 0.15 |
| 20 | 0.20 |
| 25 | 0.25 |
| 30 | 0.30 |
Note: It is highly recommended to use the lowest volume possible to achieve the desired dose.[1][5]
Table 3: Solubility of this compound
| Solvent | Solubility |
| Water | 84 g/L |
Source: Jungbunzlauer[12]
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Oral Gavage
-
Determine the required concentration: Based on the desired dose (mg/kg) and the dosing volume (mL/kg), calculate the required concentration of the this compound solution (mg/mL).
-
Weigh the this compound: Accurately weigh the required amount of this compound powder.
-
Dissolve in vehicle: Add the powder to the appropriate volume of the chosen vehicle (e.g., sterile water).
-
Ensure complete dissolution: Mix thoroughly using a vortex mixer or magnetic stirrer. Gentle warming or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Adjust pH (if necessary): Check the pH of the solution. While this compound solutions are generally near neutral, if the experimental design requires a specific pH, it can be adjusted using appropriate buffers.
-
Storage: If not used immediately, store the solution as per stability data. For aqueous solutions, refrigeration is typically recommended, and they should be used within a short period to prevent microbial growth.[19]
Protocol 2: Oral Gavage Procedure in Mice
-
Animal Preparation: Weigh the mouse to determine the correct dosing volume.[4]
-
Restraint: Gently but firmly restrain the mouse by scruffing the loose skin over the neck and shoulders to immobilize the head.[3][16] The body should be held in a vertical position.
-
Measure Needle Length: Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.[1][6] Mark this length on the needle.
-
Needle Insertion: Gently insert the gavage needle into the mouth, directing it towards the back of the throat and along the roof of the mouth.[1] Allow the mouse to swallow the tip of the needle.
-
Advance to the Stomach: Once the mouse swallows, gently advance the needle into the esophagus until the pre-measured mark is reached. There should be no resistance.[4] If resistance is felt, withdraw the needle and start again.
-
Administer the Dose: Slowly and steadily depress the syringe plunger to deliver the solution.[6]
-
Withdraw the Needle: After administration, gently withdraw the needle in a single, smooth motion.
-
Post-Procedure Monitoring: Return the mouse to its cage and monitor for at least 15 minutes for any signs of distress, such as difficulty breathing or leakage of fluid from the nose or mouth.[4] Continue to monitor the animal 12-24 hours post-dosing.[4]
Visualizations
Caption: Workflow for Oral Gavage in Mice
This diagram outlines the key steps and decision points for a successful oral gavage procedure.
References
- 1. research.sdsu.edu [research.sdsu.edu]
- 2. instechlabs.com [instechlabs.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. research.fsu.edu [research.fsu.edu]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. ouv.vt.edu [ouv.vt.edu]
- 7. research-support.uq.edu.au [research-support.uq.edu.au]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. Magnesium Lactate Side Effects: Common, Severe, Long Term [drugs.com]
- 10. drugs.com [drugs.com]
- 11. fao.org [fao.org]
- 12. Magnesium Lactate | Mineral Salts | MINERALS & SOLUTIONS [jungbunzlauer.com]
- 13. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. uac.arizona.edu [uac.arizona.edu]
- 17. mims.com [mims.com]
- 18. researchanimaltraining.com [researchanimaltraining.com]
- 19. medchemexpress.com [medchemexpress.com]
Addressing clumping and poor dissolution of Magnesium l-lactate powder
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with clumping and poor dissolution of Magnesium L-Lactate powder.
Troubleshooting Guides
Issue 1: this compound powder is clumping or caking.
Clumping, or caking, of this compound powder is primarily caused by moisture absorption.[1] Temperature fluctuations can also contribute by causing condensation within the storage container.[1] The following guide provides a systematic approach to diagnose and resolve this issue.
Question: What are the immediate steps to address clumping of my this compound powder?
Answer:
-
Assess the Extent of Clumping: Gently break up any soft clumps with a sterile spatula. If the powder has formed hard cakes or appears liquefied, it indicates significant moisture absorption, which may support microbial growth, and the product should be discarded.[2]
-
Improve Storage Conditions: Transfer the powder to a smaller, airtight container to minimize headspace and air exposure.[2] Store the container in a cool, dry place away from direct sunlight and sources of heat or temperature fluctuations.[1][3][4]
-
Utilize Desiccants: Place a silica gel packet or other suitable desiccant in the storage container to absorb excess moisture.[1] Ensure the desiccant does not come into direct contact with the powder.
Question: How can I prevent future clumping of this compound powder?
Answer:
Proactive measures are key to maintaining the quality of your powder.
-
Proper Handling: Always handle the powder in a low-humidity environment. Minimize the time the container is open.
-
Optimized Storage: Store in airtight containers in a temperature-controlled environment. Avoid refrigerating the powder, as this can cause condensation when the container is opened at room temperature.[2]
-
Flow Enhancers: For applications where additives are permissible, consider incorporating a flow aid or anti-caking agent.
The following diagram illustrates a troubleshooting workflow for addressing clumping issues.
Issue 2: Poor or slow dissolution of this compound powder.
The dissolution rate of this compound can be influenced by several factors including its physical properties and the experimental conditions.[5] this compound is slightly soluble in water but its solubility increases in boiling water.[6][7]
Question: My this compound powder is not dissolving completely or is dissolving too slowly. What factors should I investigate?
Answer:
Several factors can affect the dissolution rate. Consider the following:
-
Particle Size: Larger particles have a smaller surface area-to-volume ratio, which can slow down the rate of dissolution.[8][9][10]
-
Temperature: The solubility of this compound increases with temperature.[8] Dissolution will be slower in cold liquids.
-
Solvent Volume and pH: An insufficient volume of the solvent can lead to a saturated solution, preventing further dissolution. The pH of the solution can also play a role; for magnesium salts, pH shifts can alter solubility.[9]
-
Agitation: Inadequate mixing or stirring can lead to localized saturation around the powder particles, slowing down the overall dissolution process.[8]
Question: What methods can I use to improve the dissolution rate of this compound?
Answer:
Based on the contributing factors, here are several methods to enhance dissolution:
-
Increase Temperature: Gently warming the solvent can significantly improve both the rate of dissolution and the amount of powder that can be dissolved.[9]
-
Optimize Agitation: Ensure adequate and consistent stirring or mixing to keep the powder suspended and facilitate its interaction with the solvent.
-
Particle Size Reduction: If feasible for your application, reducing the particle size through methods like milling or micronization can increase the surface area and accelerate dissolution.[9]
-
Adjust Solvent Conditions: Increase the volume of the solvent to avoid saturation.[9] If applicable to your experimental design, consider adjusting the pH to a range where this compound is most soluble (generally between 6.5 and 8.5 for a 5% solution).[4]
The diagram below outlines a logical approach to improving the dissolution of this compound.
Data Summary
The following tables summarize key quantitative data related to this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Appearance | White or almost white, crystalline or granular powder | [6] |
| Molecular Formula | C₆H₁₀MgO₆ | [11] |
| Molar Mass | 202.45 g/mol | [11] |
| Solubility in Water | Slightly soluble; 84 g/L | [6][12] |
| Solubility in Ethanol | Practically insoluble | [6] |
| pH (1% solution) | ~6.5 | [13] |
| pH (5% solution) | 6.5 - 8.5 | [4] |
Table 2: Factors Influencing Dissolution Rate
| Parameter | Effect on Dissolution Rate | Notes |
| Temperature | Increased temperature generally increases the dissolution rate. | This compound is noted to be soluble in boiling water.[6][7] |
| Particle Size | Decreasing particle size generally increases the dissolution rate. | This is due to an increased surface area available for solvent interaction.[8][10] |
| Agitation | Increased agitation generally increases the dissolution rate. | Prevents localized saturation and improves solvent interaction with the solid.[8] |
| pH | The dissolution rate of weak acids increases with a higher pH. | The pH of a solution can affect the solubility of magnesium salts.[5][9] |
Experimental Protocols
Protocol 1: Characterization of this compound Powder Flowability
This protocol provides a method to assess the flow properties of the powder, which can be indicative of its tendency to clump.
Objective: To quantitatively assess the flowability of this compound powder using Carr's Index and the Hausner Ratio.
Materials:
-
This compound powder
-
100 mL graduated cylinder
-
Balance
-
Funnel
-
Mechanical tapping device (optional)
Methodology:
-
Determine Bulk Density: a. Weigh the empty 100 mL graduated cylinder. b. Gently pour approximately 50 g of the this compound powder through a funnel into the graduated cylinder. Avoid compacting the powder. c. Record the volume of the powder. d. Calculate the bulk density (ρ_bulk) using the formula: ρ_bulk = mass / volume.
-
Determine Tapped Density: a. Place the graduated cylinder containing the powder onto a mechanical tapping device. b. Tap the cylinder 100 times. c. Record the new, tapped volume. d. Calculate the tapped density (ρ_tapped) using the formula: ρ_tapped = mass / tapped volume.
-
Calculate Carr's Index and Hausner Ratio: a. Carr's Index (%) = [(ρ_tapped - ρ_bulk) / ρ_tapped] * 100 b. Hausner Ratio = ρ_tapped / ρ_bulk
-
Interpret the Results: Use the calculated values to assess flowability based on standard reference tables. Generally, a lower Carr's Index and a Hausner Ratio closer to 1 indicate better flowability.
Protocol 2: Standardized Dissolution Testing
This protocol outlines a general procedure for evaluating the dissolution rate of this compound powder.
Objective: To measure the dissolution rate of this compound powder under controlled conditions.
Materials:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Dissolution vessels
-
This compound powder
-
Distilled water (or other relevant solvent)
-
UV-Vis Spectrophotometer or HPLC for analysis
-
Syringes and filters
Methodology:
-
Preparation of Dissolution Medium: Prepare 900 mL of distilled water (or the specified solvent) per vessel and bring it to the desired temperature (e.g., 37 °C).
-
Apparatus Setup: Set up the USP Dissolution Apparatus 2 with the paddle speed set to a specified rate (e.g., 50 rpm).
-
Sample Introduction: Accurately weigh a specified amount of this compound powder and add it to the dissolution vessel.
-
Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample of the dissolution medium using a syringe.
-
Sample Preparation for Analysis: Immediately filter the withdrawn sample to prevent undissolved particles from affecting the measurement.
-
Analysis: Determine the concentration of dissolved this compound in each sample using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Plot the percentage of dissolved this compound against time to generate a dissolution profile.
Frequently Asked Questions (FAQs)
Q1: Is clumping of this compound powder a safety concern? A1: While minor clumping that can be easily broken up is generally not a safety issue, significant clumping that leads to hard cakes or liquefaction indicates a high moisture level.[2] This can create an environment suitable for mold and bacterial growth, and the product should be discarded.[2]
Q2: Can I use excipients to improve the properties of my this compound powder? A2: Yes, for many applications, particularly in drug development, excipients are used to improve powder properties. Flow enhancers like fumed silica or lubricants such as magnesium stearate can improve flowability and reduce clumping.[14][15] For tablet formulations, disintegrants can be added to improve the dissolution rate.[9]
Q3: What is the difference between the anhydrous and dihydrate forms of this compound, and how does this affect dissolution? A3: Anhydrous forms of a substance do not contain water of crystallization, while hydrated forms (like the dihydrate) do. Generally, anhydrous forms are more thermodynamically active and may dissolve faster than their hydrated counterparts.[5] It is important to know which form you are using as it can impact dissolution behavior.
Q4: My formulation requires a high concentration of this compound, but it's not all dissolving. What can I do? A4: Given that this compound has limited solubility in water at room temperature (around 84 g/L), you may be exceeding its solubility limit.[12] To dissolve a higher concentration, you can try increasing the temperature of the solvent or increasing the total volume of the solvent.[9] If these are not options for your experiment, you may need to reconsider the formulation to use a lower concentration or a different magnesium salt with higher solubility.
Q5: How does the source or grade of this compound affect its properties? A5: The manufacturing process and grade (e.g., pharmaceutical vs. food grade) can influence properties such as particle size distribution, morphology, and purity. These variations can, in turn, affect flowability and dissolution rate. It is recommended to use a consistent source and grade for reproducible experimental results.
References
- 1. lytes.uk [lytes.uk]
- 2. consumerlab.com [consumerlab.com]
- 3. moehs.com [moehs.com]
- 4. Magnesium Lactate EP BP Pure AR LR Manufacturers, with SDS MSDS [mubychem.com]
- 5. jigarshahblog.wordpress.com [jigarshahblog.wordpress.com]
- 6. Magnesium Lactate EP BP FCC Food Grade Manufacturers [anmol.org]
- 7. chembk.com [chembk.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. ajpojournals.org [ajpojournals.org]
- 11. Magnesium lactate, l- | C6H10MgO6 | CID 15775272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Magnesium Lactate | Mineral Salts | MINERALS & SOLUTIONS [jungbunzlauer.com]
- 13. lohmann-minerals.com [lohmann-minerals.com]
- 14. How to Improve the Flowability of Powder [jenike.com]
- 15. omicsonline.org [omicsonline.org]
Minimizing batch-to-batch variability of synthesized Magnesium l-lactate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Magnesium L-Lactate, helping researchers, scientists, and drug development professionals minimize batch-to-batch variability.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield of this compound
-
Question: We are experiencing a lower than expected yield of this compound in our synthesis. What are the potential causes and how can we improve it?
-
Answer: Low yields can stem from several factors throughout the synthesis and purification process. Here is a systematic approach to troubleshoot this issue:
-
Incomplete Reaction:
-
Stoichiometry: Ensure the molar ratio of lactic acid to the magnesium source (e.g., magnesium oxide, magnesium carbonate, magnesium hydroxide) is correct. An insufficient amount of the magnesium source will result in unreacted lactic acid.
-
Reaction Time and Temperature: The reaction between lactic acid and the magnesium source may require specific temperature and time to go to completion. For instance, a common method involves heating the reaction mixture.[1] Verify that the reaction has been allowed to proceed for a sufficient duration at the optimal temperature.
-
pH Control: The pH of the reaction mixture is critical. For neutralization of lactic acid, the pH should be carefully controlled to ensure the complete formation of the magnesium salt.[2][3]
-
-
Losses During Purification:
-
Crystallization Conditions: Suboptimal crystallization conditions can lead to significant product loss. The concentration of the magnesium lactate solution, the cooling rate, and the final temperature all play a crucial role in maximizing crystal recovery.[4] Rapid cooling can lead to the formation of small crystals that are difficult to filter, while a final temperature that is too high will leave a significant amount of product dissolved in the mother liquor.
-
Filtration: Ensure that the filtration method is efficient in capturing the crystalline product. The use of an appropriate filter medium and technique, such as vacuum filtration with a Buchner funnel, is recommended.[5]
-
Washing: While washing the crystals is necessary to remove impurities, using an excessive volume of solvent or a solvent in which magnesium lactate is highly soluble can lead to product loss. Washing with cold 99.9% alcohol is a common practice to minimize this.[5]
-
-
Fermentation-Specific Issues (if applicable):
-
Sub-optimal Fermentation Conditions: In fermentation-based synthesis, factors such as the microbial strain, nutrient availability, temperature, and pH control directly impact the concentration of lactic acid produced, and consequently the final yield of magnesium lactate.[5][6]
-
Inhibitory Substances: The presence of inhibitory compounds in the fermentation medium can reduce the efficiency of the lactic acid-producing microorganisms.[5][6]
-
-
Issue 2: Discoloration of the Final Product
-
Question: Our synthesized this compound has a yellowish or brownish tint instead of being a white powder. What causes this and how can we obtain a pure white product?
-
Answer: Discoloration in the final product is typically due to the presence of impurities.
-
Source of Impurities:
-
Starting Materials: Impurities in the initial lactic acid or magnesium source can be carried through the synthesis and trapped in the crystals.
-
Fermentation Medium: When using a fermentation route, components from the culture medium, such as yeast extract or tomato juice, can impart color to the product.[5]
-
Side Reactions: Undesirable side reactions during the synthesis can generate colored by-products.
-
-
Troubleshooting and Solutions:
-
Purification of Starting Materials: Use high-purity lactic acid and magnesium sources.
-
Washing: A thorough washing of the crystallized magnesium lactate is crucial. Washing with 99.9% alcohol is effective in removing many colored impurities.[5] The washing should be repeated until the filtrate is clear.[5]
-
Activated Carbon Treatment: If washing is insufficient, treating the magnesium lactate solution with activated carbon before crystallization can help adsorb colored impurities.
-
Recrystallization: Dissolving the impure product in a suitable solvent and recrystallizing it can significantly improve the color and purity.
-
-
Issue 3: Inconsistent Crystal Size and Morphology
-
Question: We are observing significant batch-to-batch variation in the crystal size and shape of our this compound. How can we control this?
-
Answer: Controlling the crystallization process is key to achieving consistent crystal size and morphology.
-
Factors Influencing Crystallization:
-
Cooling Rate: A slow and controlled cooling rate generally promotes the growth of larger, more uniform crystals.[4] Rapid cooling often leads to the formation of many small crystals.
-
Stirring Speed: Agitation influences the nucleation and growth of crystals. While stirring is necessary to ensure homogeneity, excessive stirring speeds can lead to smaller and less uniform crystals due to increased secondary nucleation and crystal breakage.[7]
-
Supersaturation: The degree of supersaturation of the magnesium lactate solution is a primary driver for crystallization. Controlling the initial concentration and the cooling profile will manage the level of supersaturation.
-
Presence of Impurities: Impurities can interfere with the crystal growth process, leading to smaller or irregularly shaped crystals.
-
-
Troubleshooting and Solutions:
-
Implement a Controlled Cooling Profile: Instead of allowing the solution to cool at an uncontrolled rate, use a programmable bath or jacketed reactor to enforce a consistent and slow cooling ramp.
-
Optimize Stirring Speed: Experiment with different stirring rates to find the optimal speed that provides good mixing without causing excessive crystal breakage. A lower stirring speed (e.g., below 300 rpm) may have less impact on the metastable zone width (MSZW).[7]
-
Consistent Concentration: Ensure that the concentration of the magnesium lactate solution prior to crystallization is consistent between batches.
-
Seeding: Introducing a small quantity of seed crystals at the beginning of the crystallization process can help control the crystal size distribution.
-
-
Issue 4: Product Agglomeration During Drying
-
Question: Our this compound forms hard agglomerates during the drying process, making it difficult to handle. How can we prevent this?
-
Answer: Agglomeration during drying is often caused by the presence of residual moisture and the formation of crystal bridges.
-
Causes of Agglomeration:
-
Incomplete Removal of Solvent: If the product is not thoroughly washed to remove the mother liquor, dissolved solids can act as a binder between particles as the solvent evaporates.
-
Surface Moisture: Residual moisture on the surface of the crystals can dissolve some of the product, which then recrystallizes and forms bridges between particles upon drying.
-
Drying Temperature: A drying temperature that is too high can cause localized melting or dissolution, leading to agglomeration.
-
-
Troubleshooting and Solutions:
-
Thorough Washing: Ensure the crystals are washed sufficiently to remove all mother liquor.
-
Efficient Filtration: Remove as much liquid as possible during the filtration step before drying.
-
Controlled Drying Conditions: Dry the product at a controlled temperature. A common practice is to dry in an oven at 60°C for 24 hours.[5] Using a vacuum oven can allow for drying at a lower temperature, which may further reduce the risk of agglomeration.
-
De-agglomeration: If agglomerates do form, they may need to be milled or sieved to achieve a uniform particle size.
-
-
Data Presentation
Table 1: Effect of Fermentation Medium on this compound Yield and Recovery
| Fermentation Trial | Medium Composition | Final Lactate Concentration (g/L) | Yield (g/g) | Recovery Rate (%) |
| MRS-1 | MRS Medium + Glucose + HMC | 95 | 0.9 | 79.9 |
| MRS-2 | 50% Diluted MRS Medium + Glucose + HMC | 107 | 0.92 | 95.9 |
| TMT-1 | 100% Tomato Juice + Glucose + HMC | 72 | 0.63 | 82.4 |
| TMT-2 | 50% Diluted Tomato Juice + Glucose + HMC | 78 | 0.73 | 91.1 |
| Data adapted from a study on sustainable synthesis of magnesium dilactate.[5] |
Table 2: Influence of Crystallization Temperature on this compound Recovery
| Crystallization Temperature (°C) | Supernatant Lactate Concentration (g/L) |
| 25 | Lower |
| 42 | Higher |
| Qualitative relationship derived from a study indicating only a 4.90% increase in crystal recovery when cooling from 42°C to 25°C.[2] |
Table 3: Effect of pH on Magnesium Hydroxide Precipitation from Magnesium Lactate Solution
| pH Setting | Observation |
| 9.5 | Formation of a clear upper layer of sodium lactate and a lower layer of magnesium hydroxide particles. |
| 10.0 | Formation of a clear upper layer of sodium lactate and a lower layer of magnesium hydroxide particles. |
| 10.5 | Formation of a clear upper layer of sodium lactate and a lower layer of magnesium hydroxide particles. A smaller volume of the lower layer indicates better settling properties. |
| 11.0 | Formation of a clear upper layer of sodium lactate and a lower layer of magnesium hydroxide particles. |
| 12.0 | Formation of a clear upper layer of sodium lactate and a lower layer of magnesium hydroxide particles. |
| Based on a process for the preparation of lactate from a magnesium lactate medium.[3] |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound
-
Reaction Setup:
-
Neutralization:
-
Slowly add a stoichiometric amount of a high-purity magnesium source (e.g., magnesium oxide, magnesium carbonate, or magnesium hydroxide) in small portions to the heated lactic acid solution with constant stirring.[1][8]
-
Monitor the pH of the reaction mixture. Continue the addition of the magnesium source until the pH reaches a neutral to slightly alkaline range (e.g., 6.5-8.5).[1][9]
-
-
Crystallization:
-
Purification:
-
Drying:
-
Dry the washed crystals in an oven at a controlled temperature (e.g., 60°C for 24 hours) to remove residual moisture.[5]
-
Protocol 2: Characterization by X-Ray Diffraction (XRD)
-
Sample Preparation:
-
Grind a small amount of the dried this compound to a fine powder using a mortar and pestle to ensure random orientation of the crystals.
-
Load the powdered sample into a low-background sample holder and gently pack it to create a flat, smooth surface.[8]
-
-
Instrument Setup:
-
Switch on the XRD instrument and allow it to warm up for at least 30 minutes.[10]
-
Place the sample holder into the goniometer.
-
Set the measurement parameters, including the start and end angles (2θ), step size, and scan speed.
-
-
Data Acquisition:
-
Initiate the X-ray source and start the data acquisition.
-
The instrument will scan the sample over the specified 2θ range, and the resulting diffraction pattern will be recorded.
-
-
Data Analysis:
-
The obtained diffractogram, which shows diffraction intensity as a function of 2θ, is a unique fingerprint of the crystalline material.
-
Compare the peak positions and intensities in the experimental diffractogram with a standard diffraction pattern for this compound from a database (e.g., ICDD) to confirm the identity and assess the purity of the synthesized product.
-
Visualizations
Caption: Troubleshooting workflow for low yield of this compound.
Caption: Experimental workflow for the chemical synthesis of this compound.
References
- 1. fao.org [fao.org]
- 2. CN105018538A - Magnesium lactate production method based on crystallization process for fermentation, separation and coupling - Google Patents [patents.google.com]
- 3. WO2005123647A1 - Process for the preparation of lactic acid or lactate from a magnesium lactate comprising medium - Google Patents [patents.google.com]
- 4. WO2020110108A1 - Purification of magnesium lactate from fermentation broths having high amounts of impurities - Google Patents [patents.google.com]
- 5. Production of Magnesium Dilactate through Lactic Acid Fermentation with Magnesium Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. worldagroforestry.org [worldagroforestry.org]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. worldagroforestry.org [worldagroforestry.org]
Technical Support Center: Troubleshooting Magnesium L-Lactate Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for navigating the complexities of magnesium L-lactate induced cytotoxicity in cell lines.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be cytotoxic?
A1: The cytotoxicity of this compound is not straightforward and can be highly dependent on the cell type, concentration, and experimental conditions. It's a compound that delivers both magnesium and L-lactate, which have distinct and sometimes opposing effects on cell viability.
-
Magnesium's Role: At physiological concentrations, magnesium is essential for cell function. However, high concentrations of magnesium ions can be cytotoxic. Conversely, low extracellular magnesium has been shown to induce apoptosis.[1] Therefore, the concentration of magnesium delivered by this compound is a critical factor.
-
L-Lactate's Role: Contrary to being a simple waste product, L-lactate is now understood as a key signaling molecule, especially in the tumor microenvironment.[2][3][4][5] It can serve as a fuel source for cancer cells and often promotes cell survival, proliferation, and immune evasion.[2][3][4][5] However, at very high concentrations, the associated acidosis can be detrimental.
Q2: I am observing higher-than-expected cytotoxicity. What are the initial troubleshooting steps?
A2: If you observe high cytotoxicity, consider the following:
-
Verify Concentration: Double-check all calculations for your stock solution and final dilutions. An error in calculation is a common source of unexpected results.
-
Assess Baseline Cell Health: Ensure your cells are healthy and free from contamination (e.g., mycoplasma) before starting the experiment. Stressed cells are more susceptible to cytotoxic effects.
-
Consider pH Changes: High concentrations of this compound could potentially alter the pH of your culture medium. Measure the pH of the medium after adding the compound to rule out cytotoxicity due to acidosis.
-
Evaluate Magnesium Ion Toxicity: The cytotoxicity you are observing might be due to the magnesium ions rather than the lactate. High concentrations of magnesium ions (above 18 mM) have been shown to be toxic to cells.[6]
-
Run Proper Controls: Include a vehicle control (the solvent used to dissolve the this compound) and a positive control for cytotoxicity in your experiment.
Q3: My results show that this compound is protecting my cells or has no effect. Is this possible?
A3: Yes, this is a plausible outcome, particularly in cancer cell lines. L-lactate can be utilized by cancer cells as an energy source and can signal pathways that promote survival and proliferation.[2][3][5] In some contexts, L-lactate has been shown to protect neuronal cells from excitotoxicity.[7]
Q4: Could this compound be interfering with my cytotoxicity assay?
A4: Yes, interference is possible.
-
MTT Assay: Changes in cellular metabolism induced by lactate can affect the reduction of MTT, potentially leading to inaccurate readings. High concentrations of magnesium ions or pH shifts can also interfere with the assay.[1]
-
LDH Assay: Some chemicals can inactivate the LDH enzyme, which would lead to an underestimation of cytotoxicity.[8] It is advisable to run a cell-free control with this compound and the LDH assay reagents to check for direct interference.[1]
Q5: Are the effects of this compound cell-line specific?
A5: Absolutely. The metabolic phenotype of a cell line will greatly influence its response. For example, cells that are highly glycolytic and adapted to using lactate as a fuel source (common in many cancers) may show increased proliferation, while cells that are more reliant on oxidative phosphorylation might respond differently.
Troubleshooting Guide
Issue 1: High Variability Between Replicate Wells
| Possible Cause | Solution |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating. Mix the cell suspension between pipetting to prevent settling. |
| Pipetting Errors | Use calibrated pipettes and be consistent with your technique. For 96-well plates, use a multichannel pipette for additions where possible. |
| Edge Effects | Evaporation from the outer wells of a plate can concentrate the compound. To mitigate this, do not use the outermost wells for experimental samples; instead, fill them with sterile PBS or media. |
| Compound Precipitation | Visually inspect the wells under a microscope for any precipitate after adding this compound. If precipitation occurs, you may need to adjust the solvent or concentration. |
Issue 2: Unexpectedly High Cytotoxicity
| Possible Cause | Solution |
| Incorrect Concentration | Prepare a fresh stock solution and perform serial dilutions carefully. |
| Cell Contamination | Test your cell cultures for mycoplasma and other microbial contaminants. |
| pH Shift in Media | Measure the pH of the culture media after the addition of this compound. If there is a significant drop, consider buffering the media or adjusting the concentration. |
| High Magnesium Ion Concentration | The observed toxicity may be due to the magnesium ions. Consider testing the effects of magnesium chloride at equivalent magnesium concentrations to isolate the effect of the cation.[6] |
Issue 3: Unexpectedly Low or No Cytotoxicity
| Possible Cause | Solution |
| Lactate as a Fuel Source | The cell line may be utilizing L-lactate for energy, leading to increased proliferation and masking any cytotoxic effects.[2][3] |
| Sub-optimal Compound Concentration | Perform a wider dose-response study to ensure you are testing a sufficiently high concentration to induce cytotoxicity. |
| Incorrect Assay Timing | The cytotoxic effects may manifest at a later time point. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to capture the dynamics of the response. |
| Assay Interference | As mentioned in the FAQs, the compound may be interfering with the assay chemistry. Run cell-free controls to test for this. |
Quantitative Data
Due to a lack of published data specifically on the cytotoxicity of this compound, the following table provides illustrative data for magnesium chloride on the MCF-7 breast cancer cell line. Researchers should determine the IC50 values for this compound in their specific cell lines and experimental conditions.
| Compound | Cell Line | Exposure Time (hours) | IC50 (µg/ml) | Reference |
| Magnesium Chloride (MgCl₂) | MCF-7 | 24 | 40 | [7][9] |
| Magnesium Chloride (MgCl₂) | MCF-7 | 48 | 30 | [9] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Materials:
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).
-
Supernatant Collection: After incubation, carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH assay reaction mixture to each well of the new plate according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity relative to the positive control.
Caspase-3/7 Activity Assay (Apoptosis)
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
White-walled 96-well plates (for luminescence)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described previously. Include appropriate controls.
-
Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Add a volume of reagent equal to the volume of cell culture medium in each well.
-
Incubation: Mix the contents of the wells on a plate shaker and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
Visualizations
Caption: A general workflow for troubleshooting unexpected cytotoxicity results.
Caption: Hypothetical signaling pathways of this compound in a cell.
Caption: A standard experimental workflow for assessing cytotoxicity.
References
- 1. Endothelial responses of magnesium and other alloying elements in magnesium-based stent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lactate from the tumor microenvironment - A key obstacle in NK cell-based immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Lactate in the Regulation of Tumor Microenvironment and Therapeutic Approaches [frontiersin.org]
- 4. scispace.com [scispace.com]
- 5. Lactate in the Tumor Microenvironment: An Essential Molecule in Cancer Progression and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. INACTIVATION OF LACTATE DEHYDROGENASE BY SEVERAL CHEMICALS: IMPLICATIONS FOR IN VITRO TOXICOLOGY STUDIES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Strategies to enhance the shelf-life of Magnesium l-lactate stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the shelf-life of Magnesium L-Lactate stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf-life of a standard this compound aqueous stock solution?
A1: The shelf-life of a this compound stock solution is highly dependent on storage conditions. When prepared with high-purity water, sterilized, and stored in a sterile, airtight, and light-protected container at 2-8°C, a solution can be expected to remain stable for several weeks to a few months. However, for critical applications, it is recommended to prepare fresh solutions or perform periodic quality control checks. Room temperature storage is also possible for shorter durations, provided the solution is protected from light and microbial contamination.
Q2: My this compound solution has turned cloudy. What is the cause and how can I fix it?
A2: Cloudiness or precipitation in your this compound solution can be due to several factors:
-
Microbial Contamination: Bacteria or fungi can grow in the solution, especially if it is not sterile or has been handled in a non-aseptic manner.
-
Precipitation of Magnesium Salts: If your solution is buffered, precipitation of magnesium salts like magnesium phosphate or magnesium carbonate can occur, particularly at higher pH values.
-
Temperature Effects: A concentrated solution prepared at a higher temperature may precipitate upon cooling to room temperature or refrigeration if the concentration exceeds its solubility at the lower temperature.
To troubleshoot, first, inspect the solution under a microscope for signs of microbial growth. If contamination is suspected, discard the solution and prepare a new one using sterile techniques. If precipitation is the likely cause, consider adjusting the pH to a more neutral or slightly acidic range and ensure the concentration is within the solubility limits at your storage temperature.
Q3: Can I sterilize my this compound solution by autoclaving?
A3: While autoclaving (steam sterilization) is an effective method for sterilization, it can potentially impact the chemical integrity of your this compound solution. The high temperature and pressure may lead to some degradation of the lactate molecule. For many non-critical applications, autoclaving may be acceptable. However, for sensitive experiments, sterile filtration using a 0.22 µm filter is the recommended method as it minimizes the risk of chemical degradation. If you must autoclave, it is advisable to perform a quality control check (e.g., HPLC) on a small batch to ensure the stability of the solution under your specific autoclaving conditions.
Q4: What are the optimal storage conditions for a this compound stock solution?
A4: For optimal stability and to prolong shelf-life, this compound stock solutions should be stored under the following conditions:
-
Temperature: Refrigeration at 2-8°C is recommended for long-term storage.
-
Light: Protect the solution from light by storing it in an amber or opaque container. Photodegradation can occur, especially in the presence of trace metal impurities like iron.
-
Atmosphere: Store in a well-sealed container to prevent evaporation and contamination.
-
Container Material: Use high-quality, inert glass or plastic containers (e.g., borosilicate glass, polypropylene, or PETG).
Q5: Should I use a preservative in my this compound stock solution?
A5: For multi-use stock solutions or those stored for extended periods, a preservative can inhibit microbial growth. The choice of preservative should be carefully considered based on its compatibility with this compound and its potential interference with downstream applications. Common preservatives to consider include sodium benzoate or potassium sorbate. It is crucial to validate the compatibility and effectiveness of the chosen preservative for your specific solution and experimental needs. For many research applications where the solution is used in a sterile environment, preparing smaller batches and using aseptic techniques may be preferable to adding a preservative.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| White Precipitate | - Microbial contamination- Precipitation of magnesium salts (e.g., phosphate, carbonate) in buffered solutions- Exceeded solubility limit due to temperature change | - Inspect for microbial growth. If present, discard and prepare a new sterile solution.- If using a buffer, check for compatibility. Consider adjusting the pH to a more neutral or slightly acidic range.- Prepare a less concentrated solution or store at a temperature where the this compound remains in solution. |
| Solution Discoloration (Yellowing) | - Photodegradation, possibly catalyzed by trace metal impurities- Reaction with contaminants or container components | - Store the solution in a light-protected (amber or opaque) container.- Use high-purity water and reagents to minimize contaminants.- Ensure the storage container is made of an inert material. |
| Change in pH | - Microbial metabolism- Absorption of atmospheric CO2 (for unbuffered solutions)- Chemical degradation of lactate | - If microbial contamination is suspected, discard the solution.- For unbuffered or weakly buffered solutions, prepare fresh batches more frequently.- Monitor the pH of the solution over time as part of quality control. |
| Loss of Potency/ Inconsistent Experimental Results | - Chemical degradation of the lactate molecule- Inaccurate initial preparation | - Prepare fresh solutions more frequently.- Store the solution under optimal conditions (refrigerated, protected from light).- Verify the accuracy of your weighing and dilution steps during preparation. |
Experimental Protocols
Protocol 1: Preparation of a Sterile this compound Stock Solution (1 M)
Materials:
-
This compound powder (high purity)
-
High-purity, sterile water (e.g., WFI or Milli-Q)
-
Sterile 0.22 µm syringe filter or vacuum filtration unit
-
Sterile storage container (amber or opaque)
-
Sterile graduated cylinder or volumetric flask
-
Analytical balance
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the required amount of this compound powder for your desired volume and concentration (Molecular Weight of anhydrous this compound: 202.45 g/mol ). For a 1 M solution, this would be 202.45 g per liter.
-
Add the powder to a sterile beaker or flask.
-
Gradually add the sterile water while stirring until the powder is completely dissolved.
-
Bring the solution to the final desired volume in a sterile graduated cylinder or volumetric flask.
-
Sterilize the solution by passing it through a sterile 0.22 µm filter into the final sterile storage container.
-
Seal the container tightly, label it with the contents, concentration, preparation date, and your initials.
-
Store the solution at 2-8°C, protected from light.
Protocol 2: Stability Assessment by HPLC
This protocol provides a general framework for assessing the stability of a this compound solution by quantifying the lactate concentration over time.
Instrumentation and Conditions:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column.
-
Mobile Phase: A common mobile phase for lactate analysis is a dilute acid solution, such as 0.005 M H₂SO₄ in HPLC-grade water. The exact composition may need optimization based on your specific column and system.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection Wavelength: Lactate can be detected at a low UV wavelength, typically around 210 nm.
-
Injection Volume: 10-20 µL.
Procedure:
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of known this compound concentrations in high-purity water.
-
Inject each standard into the HPLC system and record the peak area for the lactate peak.
-
Plot a calibration curve of peak area versus concentration.
-
-
Sample Preparation and Analysis:
-
At specified time points (e.g., 0, 1, 2, 4, 8 weeks), withdraw an aliquot of your stored this compound stock solution.
-
Dilute the aliquot to a concentration that falls within the range of your calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area of the lactate peak.
-
-
Data Analysis:
-
Using the calibration curve, determine the concentration of lactate in your stored sample at each time point.
-
Compare the concentration over time to the initial concentration (time point 0) to assess the stability of the solution. A significant decrease in concentration indicates degradation.
-
Visualizations
Caption: Troubleshooting workflow for unstable this compound solutions.
Caption: Core strategies for maximizing the stability of this compound stock solutions.
Navigating the Matrix: A Technical Guide to Avoiding Common Ion Effect with Magnesium L-Lactate in Complex Media
Technical Support Center
For researchers, scientists, and drug development professionals utilizing magnesium L-lactate in complex experimental media, preventing unintended precipitation due to the common ion effect is critical for maintaining experimental integrity and obtaining reliable results. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges related to this compound solubility and stability in complex in vitro environments.
Frequently Asked Questions (FAQs)
Q1: We are observing a white precipitate after adding our this compound stock solution to our cell culture medium. What is the likely cause?
A1: The most probable cause is the formation of insoluble magnesium salts due to the common ion effect. Cell culture media, such as DMEM and RPMI-1640, are rich in ions like phosphate (PO₄³⁻) and bicarbonate (HCO₃⁻). When you introduce a solution with a high concentration of magnesium ions (Mg²⁺), it can exceed the solubility product of magnesium phosphate (Mg₃(PO₄)₂) or magnesium carbonate (MgCO₃), leading to their precipitation out of the solution.
Q2: How does the "common ion effect" specifically lead to the precipitation of this compound solutions in our media?
A2: The common ion effect describes the decrease in solubility of an ionic compound when a solution already containing one of the ions from the compound is added. In this case, the lactate ion is not the primary issue. The "common ion" concern arises from the high concentration of magnesium ions (Mg²⁺) being introduced into a medium that already contains counter-ions like phosphate and bicarbonate. The equilibrium of the dissolved magnesium salt is shifted towards the formation of a solid, less soluble salt.
Q3: Are there differences in solubility between this compound and other magnesium salts like magnesium chloride or magnesium sulfate in cell culture media?
Q4: What is the optimal pH and temperature for maintaining this compound solubility in our experimental buffer?
A4: The pH of your solution is a critical factor. At a higher (more alkaline) pH, the concentration of phosphate (PO₄³⁻) and carbonate (CO₃²⁻) ions increases, which significantly enhances the likelihood of precipitation with magnesium ions.[3] Therefore, maintaining a physiological pH range of 7.2-7.4 is crucial. Regarding temperature, while warming can initially help dissolve salts, subsequent cooling to physiological temperatures (e.g., 37°C) or room temperature can lead to precipitation if the solution is supersaturated. It is best to prepare solutions at the temperature of their intended use.
Q5: We are preparing a concentrated stock solution of this compound. What is the recommended solvent and storage procedure?
A5: For a concentrated stock solution, it is recommended to use sterile, deionized water. Prepare the stock solution at a concentration that allows for a significant dilution when adding it to your final culture medium (e.g., a 100x or 1000x stock). This minimizes the volume of the stock solution added and reduces the localized increase in magnesium concentration. Filter-sterilize the stock solution through a 0.22 µm filter and store it in aliquots at 4°C for short-term use or -20°C for long-term storage to prevent repeated freeze-thaw cycles.
Troubleshooting Guide
This guide provides a structured approach to resolving precipitation issues encountered when using this compound in complex media.
| Problem | Potential Cause | Troubleshooting Steps |
| Immediate cloudiness or precipitate upon adding this compound stock to media. | High localized concentration of Mg²⁺ ions. | 1. Add the this compound stock solution dropwise while gently swirling or stirring the medium. 2. Prepare a more dilute stock solution to increase the volume added and facilitate better mixing. 3. Warm the medium to 37°C before adding the stock solution to potentially increase the solubility limit. |
| Precipitate forms over time during incubation at 37°C. | Slow reaction with media components (phosphate, bicarbonate) at physiological temperature. | 1. Ensure the final pH of the supplemented medium is within the optimal range (7.2-7.4). 2. Reduce the final concentration of this compound if experimentally permissible. 3. Consider using a phosphate-free or low-phosphate basal medium if your experimental design allows. |
| Variability in precipitation between different batches of media. | Inconsistent preparation of media or stock solutions. | 1. Standardize the protocol for media and stock solution preparation, including the order of component addition. 2. Ensure all glassware is thoroughly cleaned to avoid nucleation sites for precipitation. 3. Use high-purity water for all preparations. |
| Precipitate appears after thawing frozen supplemented media. | Decreased solubility at lower temperatures. | 1. Thaw the media slowly at 4°C and then bring it to 37°C. 2. Gently invert the container multiple times during and after thawing to ensure homogeneity. 3. If precipitation persists, it may be necessary to prepare the supplemented media fresh before each experiment. |
Experimental Protocols & Workflows
Protocol 1: Preparation of a 100 mM this compound Stock Solution
Materials:
-
This compound powder (cell culture grade)
-
Sterile, deionized water
-
Sterile 50 mL conical tube
-
0.22 µm sterile syringe filter
-
Sterile syringe
-
Sterile storage tubes (e.g., 1.5 mL or 2 mL microcentrifuge tubes)
Methodology:
-
Weigh out the appropriate amount of this compound powder to prepare a 100 mM solution. The molecular weight of this compound dihydrate is 238.48 g/mol . For 50 mL of a 100 mM solution, you will need 1.1924 g of this compound dihydrate.
-
Add the powder to the 50 mL conical tube.
-
Add approximately 40 mL of sterile, deionized water.
-
Vortex or shake vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Once dissolved, bring the final volume to 50 mL with sterile, deionized water.
-
Attach the 0.22 µm sterile filter to a sterile syringe.
-
Draw the this compound solution into the syringe.
-
Filter-sterilize the solution into the sterile 50 mL conical tube or directly into sterile storage tubes.
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid contamination and repeated freeze-thaw cycles.
-
Label the aliquots clearly with the name of the compound, concentration, and date of preparation.
-
Store the aliquots at 4°C for short-term use (up to one week) or at -20°C for long-term storage.
Protocol 2: Supplementation of Cell Culture Medium with this compound
Materials:
-
Basal cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile 100 mM this compound stock solution (from Protocol 1)
-
Sterile serological pipettes and pipette aid
-
Sterile cell culture flasks or plates
Methodology:
-
Warm the basal cell culture medium to 37°C in a water bath.
-
In a sterile biological safety cabinet, transfer the desired volume of warmed medium to a sterile container.
-
Calculate the volume of the 100 mM this compound stock solution needed to achieve the desired final concentration in the medium. For example, to make 100 mL of medium with a final concentration of 1 mM this compound, you would add 1 mL of the 100 mM stock solution.
-
While gently swirling the medium, add the calculated volume of the this compound stock solution dropwise.
-
After adding the stock solution, continue to gently mix the medium for a few seconds to ensure homogeneity.
-
Visually inspect the medium for any signs of precipitation.
-
If the medium remains clear, it is ready for use in your cell culture experiments.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Optimizing this compound Supplementation
Caption: Workflow for optimizing this compound supplementation in cell culture.
Simplified Signaling Pathway of Magnesium and Lactate
Caption: Simplified overview of magnesium and lactate cellular uptake and metabolic roles.
By following these guidelines and protocols, researchers can effectively mitigate the risk of the common ion effect and ensure the successful use of this compound in their complex experimental media.
References
Validation & Comparative
A Head-to-Head In Vivo Comparison of Magnesium L-Lactate and Magnesium Chloride
An objective analysis of the in vivo performance of two common magnesium salts, focusing on bioavailability, physiological effects, and underlying cellular mechanisms.
In the landscape of mineral supplementation, the choice of salt form can significantly impact the therapeutic efficacy of the cation. Magnesium, a crucial element in numerous physiological processes, is available in various organic and inorganic salt forms. Among these, magnesium L-lactate and magnesium chloride are frequently utilized. This guide provides a detailed in vivo comparison of these two compounds, drawing on available experimental data to inform researchers, scientists, and drug development professionals.
Bioavailability: A Tale of Equivalence
A key determinant of a supplement's utility is its bioavailability—the fraction of the administered dose that reaches systemic circulation. In vivo studies have demonstrated that this compound and magnesium chloride exhibit comparable and significantly greater bioavailability than other forms, such as magnesium oxide.
| Magnesium Salt | Relative Bioavailability | Key Findings | Citation |
| This compound | High | Equivalent to Magnesium Chloride; Significantly higher than Magnesium Oxide. | |
| Magnesium Chloride | High | Equivalent to this compound; Significantly higher than Magnesium Oxide. |
Experimental Protocols: Unveiling the Methodology
To understand the basis of these bioavailability assessments, a detailed examination of the experimental methodologies is crucial. A representative in vivo study in a rat model provides a robust framework for such comparisons.
Chronic Low-Dose Administration Study in Rats
This study aimed to determine the long-term effects of this compound and magnesium chloride on myocardial and skeletal muscle.
-
Subjects: Young male Wistar rats.
-
Groups:
-
This compound (L) group: Received a solution of this compound.
-
Magnesium Chloride (M) group: Received a solution of magnesium chloride.
-
Control (W) group: Received water.
-
-
Administration: The solutions were provided for 10 weeks, with the animals having free access to both the magnesium solution and plain water.
-
In Vivo Analysis (at 9 weeks): Cardiac function was assessed ultrasonically.
-
Ex Vivo Analysis (at 10 weeks):
-
The animals were sacrificed, and the hearts were perfused using the Langendorff method to determine cardiomyocyte activity.
-
Blood samples were collected.
-
Skeletal muscles from the hind legs were weighed.
-
Myocardial tissue was analyzed for the expression of sodium/proton exchanger 1 (NHE1) and sodium/calcium exchanger 1 (NCX1), intracellular calcium accumulation, and myocardial magnesium content.
-
Systemic and tissue oxidative stress were determined.
-
This protocol allows for a comprehensive evaluation of not just bioavailability but also the physiological and molecular impacts of chronic supplementation.
Validating the neuroprotective effects of l-lactate signaling
An In-depth Comparison of its Efficacy and Mechanisms Against Alternative Neuroprotective Strategies
For Immediate Release
L-lactate, once dismissed as a mere metabolic byproduct, is now recognized as a critical signaling molecule with potent neuroprotective properties. Mounting experimental evidence demonstrates its ability to shield neurons from excitotoxic insults and ischemic damage. This guide provides a comprehensive overview of the neuroprotective effects of L-lactate signaling, objectively comparing its performance with other alternatives and presenting the supporting experimental data for researchers, scientists, and drug development professionals.
L-Lactate's Neuroprotective Profile: A Data-Driven Comparison
The neuroprotective capacity of L-lactate has been quantified across various preclinical models of neuronal injury. Below is a summary of key findings comparing L-lactate to other agents and control conditions.
| Experimental Model | Agent(s) | Concentration | Outcome Measure | Result | Citation |
| Glutamate-Induced Excitotoxicity (Mouse Cortical Neurons) | L-Lactate | 10 mM | Neuronal Death | Reduced from 65% to 32% | [1][2][3] |
| Glutamate-Induced Excitotoxicity (Mouse Cortical Neurons) | Pyruvate | 10 mM | Neuronal Death | Reduced from 65% to 32% | [1][2][3] |
| Oxygen and Glucose Deprivation (OGD) (Rat Hippocampal Slices) | L-Lactate | 4 mM | Neuronal Death | Significantly inhibited hippocampal neuron death | [4][5] |
| Oxygen and Glucose Deprivation (OGD) (Rat Hippocampal Slices) | L-Lactate | 20 mM | Neuronal Death | Aggravated neuronal injury | [4][5] |
| Oxygen and Glucose Deprivation (OGD) (Rat Hippocampal Slices) | D-Lactate | 4 mM | Neuronal Cell Death (CA1 region) | Reduced from 29.2% to 11.3% | [6] |
| Transient Middle Cerebral Artery Occlusion (tMCAO) (Mice) | L-Lactate (intracerebroventricular) | 100 mM (2 µL) | Lesion Size | Significant decrease | [5][7] |
| Transient Middle Cerebral Artery Occlusion (tMCAO) (Mice) | L-Lactate (intravenous) | 1 µmol/g | Lesion Size & Neurological Outcome | Beneficial effect when administered 1h post-ischemia | [8] |
| Permanent Distal Middle Cerebral Artery Occlusion (dMCAO) (WT Mice) | L-Lactate (intraperitoneal) | Not Specified | Lesion Volume | HCA1-dependent reduction | [9][10] |
| Permanent Distal Middle Cerebral Artery Occlusion (dMCAO) (HCA1 KO Mice) | L-Lactate (intraperitoneal) | Not Specified | Lesion Volume | No reduction | [9][10] |
Deciphering the Neuroprotective Mechanisms of L-Lactate
L-lactate exerts its neuroprotective effects through multiple, interconnected signaling pathways. These mechanisms involve both direct actions on neuronal receptors and modulation of intracellular metabolic and signaling cascades.
Key Signaling Pathways
-
GPR81/HCA1 Receptor Activation: L-lactate acts as an endogenous ligand for the G-protein coupled receptor GPR81 (also known as HCA1).[9][11] Activation of HCA1 is coupled to Gi proteins, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP levels.[12] This pathway has been shown to be crucial for L-lactate-mediated neuroprotection in stroke models, contributing to reduced lesion volume and enhanced angiogenesis.[9][10]
-
ATP-Mediated Signaling Cascade: L-lactate can be taken up by neurons and converted to pyruvate, which then fuels mitochondrial ATP production.[2] This increase in intracellular ATP can be released through pannexin channels and act in an autocrine/paracrine manner on P2Y purinergic receptors.[1][2][13] Activation of P2Y receptors, in turn, engages the PI3-kinase pathway, leading to the opening of ATP-sensitive potassium (KATP) channels.[1][2] The resulting neuronal hyperpolarization reduces excitability and confers protection against excitotoxicity.[1][2]
-
NMDA Receptor Modulation and Gene Expression: L-lactate can potentiate NMDA receptor (NMDAR) activity, leading to increased intracellular calcium and activation of the Erk1/2 signaling cascade.[14] This pathway stimulates the expression of synaptic plasticity-related immediate-early genes such as Arc, c-Fos, and Zif268.[14][15] This transcriptional response is thought to contribute to long-term neuroprotective effects and neuronal resilience.[15] Interestingly, the effects of L-lactate on a significant portion of these genes can be mimicked by NADH and are dependent on NMDAR activity.[15]
-
Upregulation of TREK1 Channels in Astrocytes: In vitro studies have shown that L-lactate can increase the expression of the neuroprotective potassium channel TREK1 in hippocampal astrocytes.[16] This effect is mediated by an increase in TREK1 mRNA transcription and contributes to neuroprotection by enhancing the potassium buffering and glutamate clearance capacity of astrocytes.[16]
Caption: L-Lactate neuroprotective signaling pathways.
Experimental Protocols: A Guide to Methodologies
Reproducibility and standardization are paramount in scientific research. This section details the methodologies for key experiments cited in the validation of L-lactate's neuroprotective effects.
Glutamate-Induced Excitotoxicity in Mouse Cortical Neurons
-
Cell Culture: Primary cortical neurons are harvested from mouse embryos and cultured for a specified period (e.g., 10-14 days in vitro) to allow for maturation and synapse formation.
-
Experimental Treatment: Cultures are transiently exposed to a high concentration of glutamate (e.g., 100 µM for 2 minutes) to induce excitotoxicity.
-
L-Lactate Application: L-lactate (or other test compounds) is applied to the culture medium at the desired concentration (e.g., 10 mM) either before, during, or after the glutamate insult.[2]
-
Assessment of Neuronal Death: Neuronal viability is assessed at a later time point (e.g., 24 hours) using techniques such as:
-
Digital Holographic Microscopy: This technique allows for the real-time, label-free monitoring of cell morphology and death.[1][2]
-
Propidium Iodide (PI) Staining: PI is a fluorescent dye that enters cells with compromised membranes, thereby labeling dead cells.
-
TUNEL Assay: This assay detects DNA fragmentation, a hallmark of apoptosis.
-
-
Inhibitor Studies: To elucidate the signaling pathways involved, specific inhibitors are used. For example:
-
UK5099: A blocker of the Mitochondrial Pyruvate Carrier (MPC) to confirm the involvement of mitochondrial metabolism.[1][2]
-
Probenecid and Carbenoxolone: Blockers of pannexin channels to investigate the role of ATP release.[1][2]
-
Apyrase: An enzyme that degrades ATP to confirm the role of extracellular ATP.[1][2]
-
MK-801: An NMDA receptor antagonist to determine the involvement of NMDAR signaling.[15]
-
Caption: Workflow for excitotoxicity experiments.
In Vivo Stroke Models: Middle Cerebral Artery Occlusion (MCAO)
-
Animal Model: Mice are commonly used for MCAO models.
-
Surgical Procedure:
-
L-Lactate Administration: L-lactate is administered at a specific time point relative to the ischemic insult (e.g., at the time of reperfusion or at 24 and 48 hours post-stroke) via various routes, including:[5][7][9][10]
-
Intracerebroventricular (ICV) injection.
-
Intravenous (IV) injection.
-
Intraperitoneal (IP) injection.
-
-
Outcome Measures:
-
Lesion Volume/Infarct Size: Brains are sectioned and stained (e.g., with Nissl stain or 2,3,5-triphenyltetrazolium chloride - TTC) to quantify the extent of the ischemic damage.[7][9][10]
-
Neurological Deficit Scoring: Behavioral tests are performed to assess motor and sensory function.[7][8]
-
Immunohistochemistry: Brain sections are stained for specific markers to assess processes like angiogenesis and neurogenesis.[9][10]
-
-
Genetic Models: To validate the role of specific receptors, knockout (KO) mice (e.g., HCA1 KO) are used.[9][10]
Alternative and Comparative Neuroprotective Agents
While L-lactate shows significant promise, it is important to consider its efficacy in the context of other neuroprotective strategies.
-
Pyruvate: As the direct downstream metabolite of L-lactate in the pathway to mitochondrial respiration, pyruvate often exhibits similar neuroprotective effects in models of excitotoxicity.[1][2] However, L-lactate and pyruvate can have differential effects on the intracellular NADH/NAD+ ratio, which may lead to distinct downstream signaling events.[15]
-
D-Lactate: The D-isomer of lactate has also been shown to be neuroprotective in models of oxygen and glucose deprivation.[6] This suggests that some of the protective effects may be independent of metabolism via L-lactate dehydrogenase and could involve mechanisms such as receptor activation or modulation of other cellular processes.[6]
-
Ketone Bodies: Similar to L-lactate, ketone bodies (e.g., beta-hydroxybutyrate) can serve as alternative energy substrates for neurons, particularly under conditions of glucose hypometabolism. They have also been shown to reduce excitotoxicity.[17]
-
Recombinant Tissue Plasminogen Activator (rtPA): The only approved drug for the treatment of acute ischemic stroke, rtPA is a thrombolytic agent. Studies have investigated the compatibility and potential synergistic effects of L-lactate with rtPA.[8] While L-lactate administration after rtPA can improve functional outcomes, the effect may be less pronounced than with L-lactate alone.[8]
Conclusion and Future Directions
The evidence strongly supports the role of L-lactate as a key signaling molecule in neuroprotection. Its multifaceted mechanisms of action, involving receptor-mediated signaling, metabolic support, and modulation of gene expression, make it a compelling candidate for therapeutic development in acute brain injuries like stroke and in neurodegenerative diseases.
Future research should focus on further elucidating the downstream targets of L-lactate signaling, optimizing delivery methods for clinical applications, and exploring combination therapies with other neuroprotective agents. The continued investigation of this endogenous metabolite holds significant potential for the development of novel and effective treatments for a range of neurological disorders.
References
- 1. L-Lactate protects neurons against excitotoxicity: implication of an ATP-mediated signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. L-Lactate protects neurons against excitotoxicity: implication of an ATP-mediated signaling cascade [ouci.dntb.gov.ua]
- 4. Lactate Is Answerable for Brain Function and Treating Brain Diseases: Energy Substrates and Signal Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective role of lactate after cerebral ischemia. [folia.unifr.ch]
- 6. A probable dual mode of action for both L- and D-lactate neuroprotection in cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. L-Lactate Treatment at 24 h and 48 h after Acute Experimental Stroke Is Neuroprotective via Activation of the L-Lactate Receptor HCA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. neurology.org [neurology.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. Frontiers | L-Lactate Regulates the Expression of Synaptic Plasticity and Neuroprotection Genes in Cortical Neurons: A Transcriptome Analysis [frontiersin.org]
- 16. l-Lactate mediates neuroprotection against ischaemia by increasing TREK1 channel expression in rat hippocampal astrocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neuroprotective effects of lactate and ketone bodies in acute brain injury - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of Magnesium L-Lactate
This guide provides a comprehensive cross-validation of analytical methods for the accurate quantification of Magnesium L-lactate, tailored for researchers, scientists, and drug development professionals. We will objectively compare the performance of various analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for your laboratory's needs.
Overview of Analytical Methodologies
The accurate quantification of this compound requires the determination of both the magnesium cation (Mg²⁺) and the L-lactate anion. Different analytical techniques are suited for each component, and some methods may allow for simultaneous analysis. The primary methods discussed include High-Performance Liquid Chromatography (HPLC), Ion Chromatography (IC), Complexometric Titration, and Spectrophotometry.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying organic molecules. For lactate analysis, Reverse-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC) columns are typically used, often with UV detection at a low wavelength (around 210 nm). HPLC is known for its high precision and ability to separate lactate from other organic acids in a sample matrix.[1]
-
Ion Chromatography (IC): IC is a versatile method for the determination of both cations and anions, making it potentially suitable for the simultaneous analysis of magnesium and lactate.[2][3] The technique utilizes ion-exchange columns to separate ions based on their charge and size, followed by conductivity detection.[2][4] It is a robust and often automated method, offering high reliability for routine analysis.[2]
-
Complexometric Titration: This is a classic, cost-effective titrimetric method primarily used for quantifying metal ions like magnesium.[5] The method involves titrating the sample with a chelating agent, typically ethylenediaminetetraacetic acid (EDTA), in the presence of a colorimetric indicator.[6] While simple and inexpensive, it may lack the specificity required for complex matrices without appropriate sample preparation.[7][8]
-
Spectrophotometry (UV-Vis): This technique relies on the formation of a colored complex between the analyte and a specific reagent, with the absorbance of the complex being proportional to the analyte's concentration.[9] Separate methods exist for both lactate and magnesium. For lactate, the reaction with iron(III) chloride produces a colored product.[10][11] For magnesium, reagents like o-cresolphthalein complexone (CPC) or xylidyl blue are used.[9][12] These methods are generally inexpensive and rapid but can be susceptible to interference from other components in the sample.[12]
Cross-Validation of Analytical Methods: Performance Data
The validation of an analytical method is crucial to ensure it is suitable for its intended purpose. Key validation parameters include linearity, accuracy, precision, specificity, and the limits of detection (LOD) and quantification (LOQ).[7] The following tables summarize these performance characteristics for the discussed methods, based on published data for lactate and magnesium analysis.
Table 1: Performance Comparison for Lactate Quantification
| Parameter | HPLC | Ion Chromatography | Spectrophotometry | Enzymatic Assay |
| Principle | Chromatographic Separation | Ion-Exchange Chromatography | Colorimetric Reaction | Enzyme-Catalyzed Reaction |
| Linearity Range | Wide, e.g., 100-1000 ng/mL[13] | Wide, dependent on column capacity | Narrower, e.g., 0.3-10 g/L[10] | 0.25–10 µM[14] |
| Correlation Coeff. (r²) | >0.999[15] | Typically >0.995 | >0.999[11] | >0.99[14] |
| Accuracy (% Recovery) | 97.8 - 98.2%[13] | High, often >95% | Method Dependent | High |
| Precision (% RSD) | <2%[13] | <5% | <3% | <10% |
| LOD / LOQ (µg/mL) | LOD: 0.002–0.521 / LOQ: 0.007–1.737[1] | Method dependent | LOD: ~100 / LOQ: ~300 | LOD: ~0.02 / LOQ: ~0.07 |
| Specificity | High, separates isomers and related acids[1] | High, resolves various anions[3] | Moderate, prone to matrix interference | Very High (for L-Lactate)[14] |
| Throughput | Moderate (5-15 min/sample)[16][17] | Moderate (10-20 min/sample)[2] | High | High |
| Cost | High (instrumentation) | High (instrumentation) | Low | Moderate (reagents) |
Table 2: Performance Comparison for Magnesium Quantification
| Parameter | Complexometric Titration | Ion Chromatography | Spectrophotometry | Atomic Absorption (AAS) |
| Principle | Titration with EDTA | Ion-Exchange Chromatography | Colorimetric Reaction | Atomic Absorption |
| Linearity Range | 80-120% of sample weight recommended[8] | Wide, e.g., up to 20 ppm | 0-20 mg/L[12] | Typically 0.1-5 mg/L |
| Correlation Coeff. (r²) | >0.99[8] | Typically >0.995 | >0.99 | >0.99 |
| Accuracy (% Recovery) | High, typically 98-102% | High, often >95% | 98-102%[12] | High, typically 98-102% |
| Precision (% RSD) | <1%[7] | <5%[2] | <2.0%[12] | <2% |
| LOD / LOQ (mg/L) | Dependent on indicator and concentration | Method dependent | LOD: 0.24[12] | LOD: ~0.001 |
| Specificity | Moderate, requires masking agents for interfering ions[8] | High, resolves various cations[2] | Moderate, requires masking agents for calcium[12] | Very High |
| Throughput | Low to Moderate | Moderate (15-20 min/sample)[2] | High (80 samples/hr with SIA)[12] | High |
| Cost | Very Low | High (instrumentation) | Low | High (instrumentation) |
Experimental Protocols
Detailed methodologies are provided below for the quantification of lactate via HPLC and magnesium via complexometric titration.
Protocol 1: Quantification of L-Lactate using HPLC-UV
This protocol is based on typical reversed-phase HPLC methods for organic acid analysis.[1][17]
-
Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with an aqueous solution of 1% (v/v) phosphoric acid and methanol (90:10, v/v).[17] The mobile phase should be filtered and degassed.
-
Chromatographic Conditions:
-
Standard Preparation:
-
Prepare a stock solution of L-lactic acid (e.g., 1 mg/mL) in deionized water.
-
Create a series of working standards by diluting the stock solution to cover the expected concentration range of the samples (e.g., 10, 50, 100, 200, 500 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to achieve a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis and Quantification:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared samples.
-
Quantify the lactate concentration in the samples using the linear regression equation from the calibration curve.
-
Protocol 2: Quantification of Magnesium by Complexometric EDTA Titration
This protocol is a standard procedure for determining magnesium content.[5][6]
-
Reagents and Equipment:
-
0.05 M disodium ethylenediaminetetraacetate (EDTA) titrant, standardized.
-
Ammonia/ammonium chloride buffer solution (pH 10).
-
Eriochrome Black T indicator.
-
Burette, beaker, magnetic stirrer.
-
-
Sample Preparation:
-
Accurately weigh approximately 0.5 g of the this compound sample.[6]
-
Dissolve the sample in 25 mL of deionized water in a beaker.
-
-
Titration Procedure:
-
Add 5 mL of the ammonia/ammonium chloride buffer to the sample solution.
-
Add a few drops of the Eriochrome Black T indicator. The solution should turn a wine-red color.
-
Titrate the solution with the standardized 0.05 M EDTA solution while stirring continuously.
-
The endpoint is reached when the solution color changes from wine-red to a clear blue. Record the volume of EDTA used.
-
-
Calculation:
-
Calculate the magnesium content using the following formula: Magnesium (%) = (V × M × F × 100) / W
-
Where:
-
V = Volume of EDTA consumed (mL)
-
M = Molarity of the EDTA solution (mol/L)
-
F = Molar mass equivalent factor for magnesium (24.305 g/mol ) or this compound [Mg(C₃H₅O₃)₂] (202.45 g/mol , anhydrous). Note: The JECFA monograph uses a factor where 1 mL of 0.05 M EDTA is equivalent to 10.12 mg of Mg(C₃H₅O₃)₂.[6]
-
W = Weight of the sample (mg)
-
-
Visualization of Cross-Validation Workflow
A logical workflow is essential for the successful cross-validation of an analytical method. The following diagram illustrates the key stages, from method selection to final validation.
Caption: Workflow for analytical method cross-validation.
Conclusion and Recommendations
The choice of an analytical method for quantifying this compound depends on the specific requirements of the analysis, including sample complexity, required precision and accuracy, sample throughput, and available resources.
-
For High Specificity and R&D: HPLC is the method of choice for lactate quantification due to its ability to separate it from structurally similar compounds. For magnesium, AAS or IC offers the highest specificity.
-
For Routine QC and High Throughput: Ion Chromatography presents a compelling option for its ability to potentially measure both magnesium and lactate simultaneously with good precision and automation. Spectrophotometric methods, especially when automated with techniques like Sequential Injection Analysis (SIA), are also excellent for high-throughput screening.[12]
-
For Cost-Effective Analysis: Complexometric titration for magnesium and spectrophotometry for lactate are the most economical options. While they may lack the specificity of chromatographic methods, they can be highly accurate and precise for pure substance analysis when validated properly.[7][10]
A cross-validation study, where results from a new or alternative method are compared against a reference method, is essential to ensure consistency and reliability of data, particularly in regulated environments.[19] By carefully considering the performance data and protocols presented in this guide, researchers and drug development professionals can confidently select and validate the most appropriate analytical method for their this compound quantification needs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. qasac-americas.org [qasac-americas.org]
- 5. Development and validation of simple titrimetric method for the determination of magnesium content in esomeprazole magnesium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fao.org [fao.org]
- 7. usp.org [usp.org]
- 8. Validation of titration methods | Metrohm [metrohm.com]
- 9. is.muni.cz [is.muni.cz]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Spectrophotometric determination of magnesium in pharmaceutical preparations by cost-effective sequential injection analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jfda-online.com [jfda-online.com]
- 14. NADH-independent enzymatic assay to quantify extracellular and intracellular L-lactate levels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ICI Journals Master List [journals.indexcopernicus.com]
- 16. eurofinsus.com [eurofinsus.com]
- 17. jsmcentral.org [jsmcentral.org]
- 18. researchgate.net [researchgate.net]
- 19. Cross-validation of a high-performance liquid chromatography nevirapine plasma assay in a resource-limited setting in Zimbabwe - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of L- and DL-Lactate Forms of Magnesium Salts for Researchers and Drug Development Professionals
Introduction: Magnesium lactate, an organic salt formed from magnesium and lactic acid, is recognized for its superior bioavailability and gentle digestive profile compared to inorganic magnesium salts like magnesium oxide.[1][2][3][4] This guide provides a detailed comparison of the L-lactate and the racemic DL-lactate forms of magnesium salts, offering insights into their respective properties, available experimental data, and potential implications for research and product development. While direct comparative studies are limited, this document synthesizes existing research on the individual isomers and related compounds to inform formulation and experimental design.
General Characteristics of Magnesium Lactate
Magnesium lactate is a well-tolerated form of magnesium supplement, often recommended for individuals with sensitive digestive systems or those requiring higher doses.[1][5] Its enhanced absorption is attributed to its higher solubility compared to inorganic forms.[2][6] It is utilized both as a mineral supplement to address magnesium deficiency and as a food additive to regulate acidity.[7][8]
Isomeric Forms: L-Lactate vs. DL-Lactate
Lactic acid exists as two stereoisomers: L-lactate and D-lactate. Consequently, magnesium lactate can be found as magnesium L-lactate, magnesium D-lactate, or magnesium DL-lactate (a racemic mixture of both). In humans and other vertebrates, L-lactate is the predominant physiological form produced and metabolized by the body.[9] D-lactate, primarily produced by certain gut bacteria, is metabolized more slowly.[9][10]
Quantitative Data: Bioavailability of this compound
A significant clinical study provides detailed pharmacokinetic data for an extended-release formulation of this compound dihydrate. The study assessed its absolute bioavailability compared to intravenous magnesium sulfate.
Table 1: Absolute Bioavailability of Extended-Release this compound Dihydrate (20 mEq) in Healthy Adults [5]
| Parameter | Fasting Conditions | Fed Conditions |
| Serum (AUC₀₋₇₂) | 20.26% | 12.49% |
| Urine (Ae₀₋₇₂) | 38.11% | 40.99% |
AUC₀₋₇₂: Area under the serum concentration-time curve from 0 to 72 hours. Ae₀₋₇₂: Cumulative amount of magnesium excreted in urine from 0 to 72 hours.
These results indicate reasonable bioavailability for the L-lactate form, with food affecting serum absorption but not urinary excretion.[5]
Another study comparing various magnesium preparations in normal volunteers found the bioavailability of magnesium lactate (isomer not specified) to be significantly higher than that of magnesium oxide and equivalent to magnesium chloride and magnesium aspartate.[4][13]
Experimental Protocols
Bioavailability Assessment of this compound
A robust methodology for determining the bioavailability of oral magnesium supplements was employed in the study of an extended-release this compound dihydrate formulation.[5]
Experimental Workflow for Bioavailability Study
Caption: Workflow for a three-period crossover bioavailability study.
Key Methodological Points: [5]
-
Study Design: An open-label, single-dose, randomized, three-period, crossover study.
-
Subjects: Healthy adult volunteers.
-
Treatments:
-
A single oral dose of 20 mEq this compound extended-release caplets under fasting conditions.
-
A single intravenous (IV) infusion of 20 mEq magnesium sulfate.
-
A single oral dose of 20 mEq this compound extended-release caplets under fed conditions.
-
-
Sample Collection: Serial blood and urine samples were collected over 72 hours.
-
Analysis: Serum and urinary magnesium concentrations were determined, and pharmacokinetic parameters were calculated to assess absolute bioavailability relative to the IV administration.
Signaling Pathways and Physiological Effects
Magnesium is a crucial cofactor in over 300 enzymatic reactions, playing a vital role in energy metabolism, muscle function, and nerve transmission. Lactate is not merely a metabolic byproduct but also a signaling molecule and an energy source.
A study in rats demonstrated that chronic low-dose administration of this compound had beneficial effects on the myocardium and skeletal muscles.[14] The proposed mechanism involves L-lactate-induced cytosolic acidosis, leading to the activation of the sodium/proton exchanger (NHE1) and the sodium/calcium exchanger (NCX1). This cascade results in decreased intracellular calcium and a trend towards increased intracellular magnesium.[14]
Proposed Signaling Pathway of this compound in Cardiomyocytes
Caption: Proposed mechanism of this compound's cardioprotective effects.
Conclusion and Future Directions
Magnesium lactate stands out as a highly bioavailable and well-tolerated form of magnesium. The available evidence, primarily focused on the L-lactate isomer, demonstrates its efficacy in elevating magnesium levels. While the pharmacokinetics of intravenously administered L- and DL-lactate appear similar, a direct comparison of the oral bioavailability of their respective magnesium salts is a critical knowledge gap.
For researchers and drug development professionals, the choice between L- and DL-lactate forms of magnesium may be influenced by several factors. The L-form is the endogenous isomer in humans, which could be a consideration in formulations aiming for biomimicry. However, the racemic DL-form may be more cost-effective to synthesize.
Future research should prioritize head-to-head clinical trials comparing the oral bioavailability and physiological effects of this compound and magnesium DL-lactate. Such studies would provide the definitive data needed to guide formulation decisions and optimize therapeutic applications of this valuable mineral salt.
References
- 1. nmnbio.co.uk [nmnbio.co.uk]
- 2. futureyouhealth.com [futureyouhealth.com]
- 3. The absolute bioavailability and the effect of food on a new magnesium lactate dihydrate extended-release caplet in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioavailability of US commercial magnesium preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bodyactivehealth.com.au [bodyactivehealth.com.au]
- 6. Magnesium Lactate | Mineral Salts | MINERALS & SOLUTIONS [jungbunzlauer.com]
- 7. Magnesium lactate - Wikipedia [en.wikipedia.org]
- 8. drugs.com [drugs.com]
- 9. L-lactate and D-lactate - clinical significance of the difference [acutecaretesting.org]
- 10. KoreaMed Synapse [synapse.koreamed.org]
- 11. [The pharmacokinetics of D-lactate, L-lactate and acetate in humans] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of sodium L-lactate and sodium racemic lactate on intraoperative acid-base status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mskcc.org [mskcc.org]
- 14. A chronic low-dose this compound administration has a beneficial effect on the myocardium and the skeletal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
Magnesium L-Lactate Demonstrates Superior Cardioprotective Effects in Preclinical In Vivo Models
A comprehensive analysis of in vivo studies indicates that Magnesium L-lactate confers significant benefits in cardiac models, showcasing enhanced efficacy in improving cardiac function and cellular mechanics compared to other magnesium salts, particularly Magnesium chloride. These findings, supported by detailed experimental data, position this compound as a promising therapeutic agent for cardiovascular applications.
This guide provides a comparative overview of the in vivo validation of this compound's efficacy in cardiac models, designed for researchers, scientists, and drug development professionals. Below, we present quantitative data from key studies, detailed experimental protocols, and visualizations of the proposed signaling pathways.
Comparative Efficacy of Magnesium Salts on Cardiac Parameters
The following tables summarize the quantitative data from a pivotal in vivo study comparing the effects of chronic low-dose administration of this compound (L), Magnesium chloride (M), and a control group (W) in a Wistar rat model.
Table 1: Effects of Magnesium Supplementation on Cardiomyocyte Contractility and Myocardial Composition
| Parameter | Control (Water) | Magnesium Chloride | This compound |
| Ex vivo Cardiomyocyte Contractility | Baseline | No significant change | Increased |
| Myocardial Calcium Content | Baseline | No significant change | Decreased |
| Myocardial Magnesium Content | Baseline | No significant change | Tended to be elevated |
| Systemic Oxidative Stress | Baseline | No significant change | Reduced |
Table 2: Impact of Magnesium Supplementation on Myocardial Protein Expression
| Protein | Control (Water) | Magnesium Chloride | This compound |
| Sodium/Proton Exchanger 1 (NHE1) | Baseline | Not reported | Increased expression |
| Sodium/Calcium Exchanger 1 (NCX1) | Baseline | Not reported | Increased expression |
| Total CaMKII | Baseline | Not reported | Increased expression |
| Phosphorylated CaMKII / Total CaMKII Ratio | Baseline | Not reported | No significant change |
Detailed Experimental Protocols
A clear understanding of the methodologies employed in these in vivo studies is crucial for the interpretation of the results and for designing future experiments.
Chronic Administration of Magnesium Salts in a Healthy Rat Model
-
Animal Model: Young male Wistar rats were used for this study.
-
Experimental Groups:
-
This compound (L) group: Received a solution of this compound.
-
Magnesium chloride (M) group: Received a solution of Magnesium chloride.
-
Control (W) group: Received regular water.
-
-
Administration and Dosage: The solutions were provided as a drinking vehicle for 10 weeks. The animals in the L group consumed a low dose of L-lactate (31.5 ± 4.3 µ g/100 g of body weight/day).
-
In Vivo Cardiac Function Assessment: After 9 weeks of treatment, cardiac function was evaluated in vivo using ultrasonography.
-
Ex Vivo Heart Perfusion and Cardiomyocyte Activity: At the end of the 10-week treatment period, the hearts were excised and perfused using the Langendorff method to determine cardiomyocyte activity.
-
Biochemical and Molecular Analysis: Blood and heart tissue samples were collected for the analysis of:
-
Myocardial expression of NHE1 and NCX1.
-
Intracellular calcium and myocardial magnesium content.
-
Systemic and tissue oxidative stress markers.
-
Total and phosphorylated CaMKII expression.
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway for this compound's action in cardiomyocytes and a typical experimental workflow for in vivo cardiac studies.
Caption: Proposed signaling cascade of this compound in cardiomyocytes.
Caption: Workflow for in vivo cardiac efficacy studies.
Discussion and Future Directions
The presented data strongly suggest that the L-lactate moiety in this compound plays a crucial role in its enhanced cardioprotective effects. The proposed mechanism involving the activation of the NHE1/NCX1 axis, leading to a reduction in intracellular calcium and an increase in intracellular magnesium, provides a solid foundation for its observed benefits on cardiomyocyte contractility and the reduction of systemic oxidative stress.
While the comparison with Magnesium chloride is direct and informative, there is a clear need for further in vivo studies that compare this compound with other widely used magnesium salts, such as Magnesium oxide and Magnesium citrate, across a range of cardiac models, including ischemia-reperfusion, heart failure, and arrhythmia models. Such studies will be instrumental in fully elucidating the comparative efficacy and therapeutic potential of this compound in cardiovascular medicine.
A Comparative Analysis of the Gastrointestinal Tolerance of Common Magnesium Salts
For Researchers, Scientists, and Drug Development Professionals
Magnesium, an essential mineral vital for numerous physiological functions, is widely available in various salt forms for supplementation and therapeutic use. However, the clinical utility of these salts is often hampered by gastrointestinal (GI) side effects, primarily diarrhea, abdominal cramping, and nausea. This guide provides a comparative analysis of the gastrointestinal tolerance of different magnesium salts, supported by available experimental data, to aid in the selection of the most suitable compound for research and development.
Key Determinants of Gastrointestinal Tolerance
The primary factor influencing the gastrointestinal tolerance of magnesium salts is their osmotic activity in the intestinal lumen.[1][[“]] Poorly absorbed magnesium ions draw water into the intestines, leading to increased stool water content and motility, which can result in diarrhea.[3][4] Therefore, the solubility and bioavailability of a magnesium salt are inversely related to its potential for causing GI distress. Organic magnesium salts, such as citrate and glycinate, are generally more soluble and bioavailable than inorganic forms like oxide and sulfate.[5]
Comparative Overview of Magnesium Salts
The following table summarizes the characteristics of commonly used magnesium salts, with a focus on their gastrointestinal tolerance profiles. It is important to note that the quantitative data on side effects are often not from direct head-to-head clinical trials but are compiled from various studies.
| Magnesium Salt | Type | Relative Bioavailability | Propensity for Diarrhea | Other Common GI Side Effects |
| Magnesium Oxide | Inorganic | Low[5] | High[3] | Abdominal cramping, nausea[6] |
| Magnesium Citrate | Organic | High[5] | Moderate to High[3] | Bloating, abdominal discomfort[1] |
| Magnesium Glycinate | Organic (Chelate) | High[5] | Low[3] | Generally well-tolerated[7] |
| Magnesium Sulfate | Inorganic | Low | Very High | Nausea, vomiting, abdominal discomfort[8] |
| Magnesium Chloride | Inorganic | Moderate | Moderate | |
| Magnesium Malate | Organic | High | Low to Moderate | |
| Magnesium Aspartate | Organic | High | Low to Moderate | Diarrhea (less common)[9] |
| Magnesium Lactate | Organic | High | Low |
Experimental Data on Gastrointestinal Tolerance
While comprehensive, direct comparative studies are limited, some clinical trials provide valuable insights into the gastrointestinal side effect profiles of different magnesium salts.
A randomized, double-blind, crossover study compared a microencapsulated magnesium oxide (Mg-MS) with standard magnesium oxide (MgO), magnesium citrate (Mg-C), and magnesium bisglycinate (Mg-BG). The study utilized a self-assessment questionnaire to evaluate side effects.
Table 1: Patient-Reported Gastrointestinal Side Effects
| Adverse Effect | Mg-MS | MgO | Mg-C | Mg-BG |
| Increased Intestinal Motility | Lower Incidence | Higher Incidence | Higher Incidence | Not specified |
| Gastric Heaviness | Lower Incidence | Higher Incidence | Not specified | Higher Incidence |
Data adapted from a comparative clinical study on microencapsulated magnesium.[10] The study indicated that microencapsulation technology reduced adverse side effects commonly associated with magnesium supplementation.
Another study comparing a low dose of magnesium sulfate solution (MSS) to a standard polyethylene glycol (PEG) regimen for bowel preparation in elderly patients provided the following data on adverse events:
Table 2: Adverse Events in Bowel Preparation
| Adverse Event | Low-Dose MSS Group | Standard PEG Group |
| Abdominal Discomfort | 1.7% | 6.0% |
| Nausea | 13.6% | 21.0% |
| Vomiting | 1.2% | 4.2% |
Data from a randomized, controlled study in elderly patients.[8]
Experimental Protocols
Assessment of Gastrointestinal Tolerance in Clinical Trials
A robust methodology for evaluating the gastrointestinal tolerance of magnesium salts is crucial for obtaining reliable and comparable data. A standard approach involves a randomized, double-blind, placebo-controlled design.
Key Methodological Components:
-
Participant Selection: Healthy volunteers or a specific patient population with defined inclusion and exclusion criteria. Exclusion criteria often include pre-existing gastrointestinal disorders, such as chronic diarrhea or inflammatory bowel disease.[11]
-
Intervention: Administration of different magnesium salts at equimolar doses of elemental magnesium. A placebo control is essential to account for the nocebo effect.
-
Data Collection:
-
Gastrointestinal Symptom Rating Scale (GSRS): A validated questionnaire to assess the severity of a wide range of GI symptoms.[12][13] The GSRS is typically administered at baseline and at regular intervals throughout the study. It consists of 15 items covering five domains: reflux, abdominal pain, indigestion, diarrhea, and constipation.[14] Symptoms are rated on a 7-point Likert scale, from "no discomfort" to "very severe discomfort".[13]
-
Daily Symptom Diary: Participants record the frequency and severity of specific GI symptoms (e.g., number of bowel movements, stool consistency using the Bristol Stool Form Scale, bloating, and abdominal pain) on a daily basis.
-
Adverse Event Reporting: Systematic collection of all adverse events, whether or not they are considered related to the study intervention.
-
Signaling Pathways and Mechanisms of Action
The primary mechanism underlying the gastrointestinal side effects of magnesium salts is osmotic diarrhea.
Caption: Mechanism of Magnesium-Induced Osmotic Diarrhea.
Beyond the primary osmotic effect, some evidence suggests that magnesium may also stimulate the release of cholecystokinin and activate nitric oxide synthase, which can further enhance intestinal motility.
Experimental Workflow for Comparative Tolerance Study
The following diagram illustrates a typical workflow for a clinical trial comparing the gastrointestinal tolerance of different magnesium salts.
Caption: Crossover Clinical Trial Workflow.
Logical Relationship of Factors Influencing GI Tolerance
The interplay between a magnesium salt's chemical properties and its physiological effects determines its gastrointestinal tolerance.
Caption: Factors Influencing GI Tolerance of Magnesium Salts.
Conclusion
The gastrointestinal tolerance of magnesium salts is a critical consideration in their clinical application and development. Organic magnesium salts, particularly magnesium glycinate, generally exhibit better tolerance profiles due to their higher bioavailability and lower osmotic activity compared to inorganic forms like magnesium oxide and sulfate. However, there is a need for more direct, head-to-head comparative clinical trials with standardized methodologies for assessing a comprehensive range of gastrointestinal symptoms to provide a more definitive ranking of the tolerability of different magnesium salts. Future research should focus on generating robust, quantitative data to guide the selection of the most appropriate magnesium compound for specific therapeutic and supplemental needs, thereby optimizing efficacy while minimizing adverse gastrointestinal effects.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. consensus.app [consensus.app]
- 3. These Magnesium Supplements More Likely to Cause Diarrhea [health.com]
- 4. Can Magnesium Cause Diarrhea? A Registered Dietitian Nutritionist Explains [verywellhealth.com]
- 5. droracle.ai [droracle.ai]
- 6. Oral magnesium supplementation reduces the incidence of gastrointestinal complications following cardiac surgery: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. countrylifevitamins.com [countrylifevitamins.com]
- 8. Low-dose of magnesium sulfate solution was not inferior to standard regime of polyethylene glycol for bowel preparation in elderly patients: a randomized, controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. mdpi.com [mdpi.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. GSRS--a clinical rating scale for gastrointestinal symptoms in patients with irritable bowel syndrome and peptic ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. astrazeneca.com [astrazeneca.com]
- 14. PRO - Gastrointestinal [astrazeneca.com]
A Comparative Guide to Assessing the Purity of Synthesized Magnesium L-Lactate Using XRD and SEM
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and excipients is a critical parameter in drug development and manufacturing. For organometallic compounds like Magnesium L-lactate, which serves as a common magnesium supplement, ensuring high purity is paramount for safety and efficacy.[1] This guide provides a detailed comparison of two powerful analytical techniques, X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM), for the comprehensive purity assessment of synthesized this compound.
X-ray Diffraction (XRD) for Phase Purity Analysis
X-ray Diffraction is a non-destructive technique that provides detailed information about the crystallographic structure, phase purity, and crystallite size of a material.[2][3] For this compound, XRD is indispensable for confirming the correct crystalline phase and identifying any crystalline impurities.[4][5]
Principle of XRD
XRD operates on the principle of Bragg's Law (nλ = 2d sinθ), where X-rays are diffracted by the crystal lattice of a material at specific angles.[6] The resulting diffraction pattern is a unique fingerprint of the crystalline structure.[3] By comparing the experimental diffraction pattern of a synthesized sample to a standard reference pattern from a database like the International Centre for Diffraction Data (ICDD), one can identify the substance and detect the presence of other crystalline phases.[5][6]
Detailed Experimental Protocol: Powder XRD
-
Sample Preparation:
-
Ensure the synthesized this compound sample is a fine, homogeneous powder. If necessary, gently grind the sample using an agate mortar and pestle to achieve a particle size of less than 10 µm.[3] This minimizes preferred orientation and ensures a sufficient number of crystallites contribute to the diffraction pattern.[6]
-
Mount approximately 200 mg of the powder onto a sample holder.[2] For smaller quantities, a low-background or zero-background holder (e.g., single-crystal silicon) is recommended to reduce signal noise.[2][3]
-
Carefully flatten the sample surface, making it flush with the holder's surface, often using a glass microscope slide.[2]
-
-
Instrument Parameters (Typical):
-
Data Analysis:
-
The primary analysis involves comparing the peak positions (2θ values) and relative intensities of the synthesized sample's diffractogram with a standard reference pattern for pure this compound.[5]
-
The presence of additional peaks indicates crystalline impurities. A good match is generally considered when the deviation in peak positions is less than 0.2° (2θ).[5][7]
-
Data Presentation: XRD Phase Purity Comparison
The following table compares a hypothetical synthesized batch of this compound against a standard reference. The presence of peaks at 36.9° and 42.9° in the synthesized sample, which align with Magnesium Oxide (a potential unreacted precursor), indicates a crystalline impurity.
| 2θ Angle (°) Standard | 2θ Angle (°) Synthesized | Relative Intensity (Standard) | Relative Intensity (Synthesized) | Phase Identification |
| 12.5 | 12.5 | 100% | 100% | This compound |
| 18.8 | 18.8 | 65% | 63% | This compound |
| 24.2 | 24.3 | 80% | 78% | This compound |
| 29.7 | 29.7 | 55% | 54% | This compound |
| - | 36.9 | - | 8% | Impurity (MgO) [8] |
| - | 42.9 | - | 12% | Impurity (MgO) [9] |
| 55.1 | 55.0 | 40% | 38% | This compound |
Table 1: Comparative XRD data for standard and synthesized this compound.
Scanning Electron Microscopy (SEM) for Morphological Analysis
While XRD identifies crystalline impurities, SEM provides high-resolution imaging of the sample's surface topography and morphology.[10][11] This is crucial for visualizing the particle size, shape, and distribution, and for detecting amorphous or morphologically distinct impurities that may not be crystalline.
Principle of SEM
An SEM scans a sample with a focused beam of electrons. The interactions between the electrons and the atoms in the sample produce various signals that contain information about the sample's surface topography and composition. For purity analysis, the key is to identify particles with morphologies that differ from the pure substance.[10]
Detailed Experimental Protocol: SEM
-
Sample Preparation:
-
Place a double-sided conductive carbon adhesive tab onto an aluminum SEM stub.[12][13]
-
Carefully sprinkle a small amount of the this compound powder onto the carbon tape.[11]
-
Gently blow off any excess loose powder with a stream of compressed air or nitrogen to ensure only well-adhered particles remain and to prevent contamination of the SEM chamber.[11][14] The goal is to achieve a uniform monolayer of particles, which prevents agglomeration and allows for accurate morphological data collection.[10]
-
For non-conductive samples like organic salts, a thin coating of a conductive material (e.g., gold or carbon) is applied via sputter coating to prevent surface charging under the electron beam.[4][11]
-
-
Instrument Parameters (Typical):
-
Accelerating Voltage: 10-15 kV.[4]
-
Working Distance: 10 mm.
-
Magnification: Ranging from 100x (for overview) to 5,000x or higher (for detailed particle morphology).
-
Detector: Secondary Electron (SE) detector for topographical imaging.
-
-
Data Analysis:
-
Acquire images at various magnifications.
-
Analyze the images for particle morphology (e.g., shape, surface texture), size distribution, and degree of agglomeration.
-
Compare the observed morphology with that of a known pure standard. Pure this compound typically presents as crystalline structures with smooth surfaces.[4] Deviations from this, such as the presence of particles with distinctly different shapes or sizes, can indicate impurities.
-
Data Presentation: SEM Morphological Comparison
| Characteristic | Pure Reference Standard | Synthesized Sample | Interpretation |
| Particle Shape | Well-defined crystalline structures, often rod-like or prismatic. | Predominantly crystalline rods, but with some smaller, irregular spherical particles. | Presence of a secondary phase or unreacted starting material. |
| Surface Texture | Smooth surfaces with distinct edges.[4] | Crystalline particles are smooth; irregular particles appear rougher. | Morphological differences suggest potential impurities. |
| Size Distribution | Relatively uniform particle size distribution. | Bimodal distribution with large crystals and small (~1-2 µm) particles. | Inhomogeneous sample, likely containing impurities. |
| Agglomeration | Minimal agglomeration, particles are well-dispersed. | Some agglomeration of the smaller, irregular particles noted. | Impurities may be causing particles to clump together. |
Table 2: Comparative morphological data from SEM analysis.
Experimental and Analytical Workflow
The combined use of XRD and SEM provides a robust workflow for purity assessment. The logical flow from synthesis to final characterization is illustrated below.
Caption: Workflow for purity assessment of synthesized this compound.
Comparison with Alternative Purity Assessment Methods
While XRD and SEM are powerful for solid-state characterization, other methods can provide complementary information, particularly for non-crystalline or trace-level impurities.
| Technique | Principle | Information Provided | Advantages | Limitations |
| XRD | X-ray diffraction from crystal lattices.[3] | Crystalline phase identification, phase purity, crystallite size.[3] | Excellent for identifying crystalline impurities; non-destructive.[2] | Insensitive to amorphous impurities; detection limit is ~1-2%.[9] |
| SEM/EDX | Electron beam imaging and X-ray emission. | Particle morphology, size, elemental composition. | Visual confirmation of heterogeneity; can detect elemental impurities. | Primarily a surface technique; quantification can be challenging. |
| HPLC | Differential partitioning between mobile and stationary phases.[15] | Quantification of soluble impurities (e.g., residual lactic acid, other organic acids).[16] | High sensitivity and specificity for soluble organic impurities. | Does not provide information on crystalline structure or overall morphology. |
| FTIR | Infrared absorption by molecular vibrations. | Identification of functional groups and molecular structure. | Fast and simple; good for detecting organic functional group impurities. | Complex spectra can be difficult to interpret; not ideal for phase identification. |
| Atomic Spectroscopy (AAS/ICP) | Atomic absorption or emission of light. | Precise quantification of elemental (metal) impurities.[17] | Extremely sensitive for trace metal analysis. | Destructive; provides no information on the compound's structure. |
Table 3: Comparison of XRD/SEM with other analytical techniques for purity assessment.
Conclusion
For a comprehensive assessment of synthesized this compound, a multi-technique approach is superior. X-ray Diffraction serves as the primary tool for confirming the correct crystalline form and identifying any crystalline impurities. Scanning Electron Microscopy complements this by providing direct visual evidence of morphological homogeneity and detecting impurities with different particle shapes or sizes. When combined, these methods offer a robust and reliable strategy for ensuring the purity and quality of this compound for research and pharmaceutical applications. For quantifying soluble organic or trace elemental impurities, techniques like HPLC and Atomic Spectroscopy should be employed as orthogonal methods.
References
- 1. Magnesium lactate - Wikipedia [en.wikipedia.org]
- 2. mcgill.ca [mcgill.ca]
- 3. benchchem.com [benchchem.com]
- 4. Production of Magnesium Dilactate through Lactic Acid Fermentation with Magnesium Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. X-ray Powder Diffraction (XRD) [serc.carleton.edu]
- 7. Application of X-Ray Powder Diffraction for Analysis of Selected Dietary Supplements Containing Magnesium and Calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. nanoscience.com [nanoscience.com]
- 11. Scanning electron microscopy (SEM) sample preparation requirements and method analysis-ZEPTOOLS [en.zeptools.cn]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. vaccoat.com [vaccoat.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
A Comparative Analysis of Magnesium L-Lactate and Magnesium Citrate Absorption
For Researchers, Scientists, and Drug Development Professionals
Magnesium, an essential mineral vital for numerous physiological functions, is commonly supplemented to address deficiencies. The efficacy of magnesium supplementation is largely dependent on the bioavailability of the magnesium salt used. This guide provides a side-by-side analysis of two popular organic magnesium salts: magnesium L-lactate and magnesium citrate, focusing on their absorption characteristics supported by experimental data.
Quantitative Data on Bioavailability
The following table summarizes key pharmacokinetic parameters for this compound and magnesium citrate based on available clinical studies. It is important to note that direct head-to-head trials are limited, and data is often presented in comparison to other magnesium forms, such as the poorly bioavailable magnesium oxide.
| Parameter | This compound (Extended-Release) | Magnesium Citrate | Notes |
| Absolute Bioavailability (vs. IV MgSO4) | Serum: 20.26% (fasted), 12.49% (fed) Urine: 38.11% (fasted), 40.99% (fed)[1] | Data from direct absolute bioavailability studies against IV administration is not readily available in the provided search results. However, it is consistently reported to be more bioavailable than magnesium oxide.[2][3] | Bioavailability can be influenced by factors such as food intake and the specific formulation (e.g., extended-release).[1] |
| Relative Bioavailability | A study on an extended-release formulation showed that food decreased serum bioavailability but not urinary bioavailability when comparing fed and fasted states.[1] | Found to be more bioavailable than other magnesium preparations in a randomized, double-blind study.[4] One study showed it led to the greatest mean serum magnesium concentration compared to other forms after both acute and chronic supplementation.[3] | Organic magnesium salts like citrate and lactate are generally more soluble and better absorbed than inorganic forms like magnesium oxide.[2][5][6] |
| Primary Absorption Site | Small intestine[7] | Small intestine[7] | Magnesium absorption occurs via both a paracellular passive and a transcellular active pathway.[6][7] |
| Assessment Methods | Serum and urinary magnesium concentrations.[1] | Serum, urinary, and salivary magnesium concentrations.[3] | Assessing magnesium status is complex as serum levels don't always reflect total body magnesium.[2][8] Urinary excretion is a key indicator of absorption.[9][10][11] |
Experimental Protocols
Understanding the methodologies behind the data is crucial for interpretation. Below are summaries of typical experimental protocols used to assess magnesium absorption.
Protocol 1: Absolute Bioavailability Study (as per Dogterom et al., 2018)
-
Study Design: Open-label, single-dose, randomized, three-period, cross-over study.[1]
-
Participants: Healthy adult subjects.[1]
-
Treatments:
-
Sample Collection: Blood and urine samples were collected at various time points to analyze serum and urinary magnesium concentrations.[1]
-
Outcome Measures: The primary outcomes were the baseline-adjusted area under the curve (AUC) for serum magnesium and the total amount of magnesium excreted in urine (Ae) over 72 hours.[1]
Protocol 2: Comparative Bioavailability Study (as per Walker et al., 2003)
-
Study Design: Randomized, double-blind, placebo-controlled study.[3]
-
Participants: Healthy volunteers.
-
Treatments: Daily supplementation with magnesium citrate, another magnesium form (e.g., magnesium oxide), or a placebo for 60 days.[3]
-
Sample Collection: Blood, urine, and saliva samples were collected at baseline and after the supplementation period.
-
Outcome Measures: Mean changes in serum, urinary, and salivary magnesium concentrations were the primary endpoints to compare the bioavailability of the different magnesium preparations.[3]
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved in magnesium absorption studies and the physiological pathways, the following diagrams are provided.
Caption: A typical workflow for a comparative bioavailability study of magnesium supplements.
Caption: Intestinal absorption pathways for organic magnesium salts.
Concluding Remarks
References
- 1. The absolute bioavailability and the effect of food on a new magnesium lactate dihydrate extended-release caplet in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Magnesium - Health Professional Fact Sheet [ods.od.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mg citrate found more bioavailable than other Mg preparations in a randomised, double-blind study. | Semantic Scholar [semanticscholar.org]
- 5. Predicting and Testing Bioavailability of Magnesium Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dose-Dependent Absorption Profile of Different Magnesium Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intestinal Absorption and Factors Influencing Bioavailability of Magnesium-An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Magnesium basics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Methods of assessment of magnesium status in humans: a systematic review. | Semantic Scholar [semanticscholar.org]
- 11. Methods of assessment of magnesium status in humans: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Magnesium L-Lactate in a Laboratory Setting
The proper disposal of Magnesium L-lactate is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this compound waste, ensuring compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before handling this compound, it is essential to be familiar with its potential hazards. While not classified as hazardous by all regulatory bodies, it can cause skin and eye irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) should always be worn.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear compatible chemical-resistant gloves to prevent skin exposure.[1][2]
-
Eye Protection: Use appropriate protective eyeglasses or chemical safety goggles.[1][3]
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.[1][3]
In the event of a spill, the area should be ventilated. For small spills, the solid material can be swept up using appropriate tools and placed into a suitable, closed container for disposal.[4][5] The area can then be cleaned with water.[4]
Step-by-Step Disposal Procedure
The disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[6] As such, most chemical wastes must be managed through an institution's Environmental Health and Safety (EHS) or equivalent hazardous waste program.[6]
-
Waste Characterization: Laboratory personnel should generally treat all chemical waste as hazardous unless confirmed otherwise by EHS.[7] Although this compound is not always classified as hazardous waste, it is best practice to manage it through the hazardous waste stream to ensure compliance.[2]
-
Container Selection and Labeling:
-
Container: Use a chemically compatible, leak-proof container with a secure screw-on cap.[8] Plastic containers are often preferred over glass.[6] The container must be in good condition, free from rust or leaks.[9]
-
Labeling: As soon as waste is added to the container, it must be labeled with a hazardous waste tag provided by your institution's EHS.[6][7] The label must include:
-
-
Waste Accumulation and Storage:
-
Segregation: Store the waste container in a designated satellite accumulation area.[10] This area should be near the point of generation and under the direct supervision of laboratory personnel.[11]
-
Incompatibles: Store this compound waste away from incompatible materials such as strong acids and bases.[12]
-
Secondary Containment: Place the waste container in a secondary container, such as a lab tray, to contain any potential leaks or spills.[8] The secondary container should be able to hold 110% of the volume of the primary container.[8]
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[8]
-
-
Request for Disposal:
-
Disposal of Empty Containers:
-
An empty container that held this compound should be triple-rinsed with an appropriate solvent (water is suitable for this compound).[9]
-
The rinsate (the rinse water) must be collected and disposed of as hazardous waste.[7][9][13]
-
After triple-rinsing, deface or remove the hazardous waste label from the empty container.[7] The container can then typically be disposed of as regular trash.[7]
-
Prohibited Disposal Methods:
-
Sewer Disposal: Do not dispose of this compound down the drain unless you have explicit written permission from your EHS department.[6][13][14]
-
Regular Trash: Do not dispose of solid this compound in the regular trash.[6]
Quantitative Data Summary
| Parameter | Value | Reference |
| Acute Oral Toxicity (LD50, Rat) | 2000 mg/kg | [4] |
| pH | Not applicable | [3] |
| Melting Point | 41 °C / 105.8 °F | [3] |
| Solubility | Soluble in water | [2] |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols. The procedures outlined are based on established safety and regulatory guidelines for chemical waste management.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
- 1. biosynth.com [biosynth.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. Magnesium Lactate SDS of Suppliers [anmol.org]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. vumc.org [vumc.org]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. moehs.com [moehs.com]
- 13. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 14. acs.org [acs.org]
Safeguarding Your Research: A Guide to Handling Magnesium L-Lactate
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Magnesium L-lactate in a laboratory setting. Adherence to these procedures is essential for ensuring the safety of all personnel and maintaining a secure research environment.
This compound is generally considered to be of low hazard. However, as with any chemical substance, proper handling and the use of appropriate personal protective equipment (PPE) are paramount to prevent potential irritation and ensure a safe working environment. The following guidelines offer a comprehensive operational and disposal plan for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound powder, the following personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation of airborne particles.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times in the laboratory. Safety goggles are required when there is a risk of splashing.[1] |
| Hand Protection | Nitrile Gloves | Inspect for tears or holes before use. Change gloves immediately if they become contaminated. |
| Body Protection | Laboratory Coat | A clean, buttoned lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | Dust Mask or Respirator | Recommended when weighing or transferring powder, or in any situation where dust generation is likely.[2] |
Operational Plan: A Step-by-Step Guide
This section outlines the procedural workflow for safely managing this compound from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name and any hazard warnings.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] Keep the container tightly closed.
Handling and Use
-
Designated Area: Conduct all handling of this compound powder in a designated area, such as a chemical fume hood or a specific benchtop, to contain any potential spills.
-
Weighing:
-
Before weighing, ensure the balance is clean and placed in an area with minimal air currents to prevent the powder from becoming airborne.
-
Use a disposable weighing boat or paper.
-
Dispense the powder carefully to minimize dust formation.
-
-
Dissolving:
-
When preparing solutions, add the this compound powder to the solvent slowly while stirring to prevent splashing.
-
If heating is required, do so in a well-ventilated area.
-
Spill Cleanup
In the event of a spill, follow these procedures immediately:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate (if necessary): For large spills or if significant dust is generated, evacuate the immediate area.
-
Secure the Area: Restrict access to the spill area.
-
Cleanup:
-
For small powder spills, gently sweep the material into a dustpan and place it in a labeled waste container. Avoid creating dust clouds.
-
For larger spills, cover the powder with an inert absorbent material (e.g., sand or vermiculite) before sweeping.
-
Wipe the spill area with a damp cloth to remove any remaining residue.
-
Place all contaminated cleaning materials into a sealed bag for disposal.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to environmental safety and regulatory compliance.
-
Unused Product: Dispose of unused or expired this compound as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.
-
Contaminated Materials: All materials that have come into contact with this compound, such as gloves, weighing papers, and cleaning materials, should be placed in a designated, labeled hazardous waste container.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent (e.g., water). The rinsate should be collected and disposed of as chemical waste. Once cleaned, the container can be disposed of in the regular trash or recycled, depending on institutional policies.
Quantitative Data
Currently, there are no established occupational exposure limits (e.g., Permissible Exposure Limit (PEL) or Threshold Limit Value (TLV)) for this compound from major regulatory bodies such as OSHA, NIOSH, or ACGIH.[3][4] One supplier has noted an internal occupational exposure band of 0.3 mg/m³ over an 8-hour reference period.[2]
| Parameter | Value | Regulatory Body |
| OSHA PEL | Not Established | OSHA |
| NIOSH REL | Not Established | NIOSH |
| ACGIH TLV | Not Established | ACGIH |
Workflow for Safe Handling of this compound
Caption: This diagram outlines the key steps for the safe handling of this compound, from preparation to disposal, including the appropriate response to a spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
